Product packaging for Isopropyl 1H-indole-3-propionate(Cat. No.:CAS No. 93941-02-7)

Isopropyl 1H-indole-3-propionate

Cat. No.: B11877977
CAS No.: 93941-02-7
M. Wt: 231.29 g/mol
InChI Key: ALEBZUNFHDQURI-UHFFFAOYSA-N
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Description

Isopropyl 1H-indole-3-propionate is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO2 B11877977 Isopropyl 1H-indole-3-propionate CAS No. 93941-02-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93941-02-7

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

propan-2-yl 3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C14H17NO2/c1-10(2)17-14(16)8-7-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,15H,7-8H2,1-2H3

InChI Key

ALEBZUNFHDQURI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCC1=CNC2=CC=CC=C21

Origin of Product

United States

Foundational & Exploratory

Isopropyl 1H-indole-3-propionate chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and potential biological relevance of Isopropyl 1H-indole-3-propionate. Given the limited direct experimental data on this specific ester, this document also includes comprehensive information on its parent compound, Indole-3-propionic acid (IPA), a well-researched metabolite with significant biological activity.

Chemical Properties and Structure

This compound is the isopropyl ester of Indole-3-propionic acid. While specific experimental data for the ester are not widely available, the properties of the parent acid provide a valuable reference point for researchers.

Data Presentation: Chemical and Physical Properties

PropertyThis compoundIndole-3-propionic acid (Parent Compound)
CAS Number 93941-02-7[1]830-96-6[2][3][4]
Molecular Formula C₁₄H₁₇NO₂C₁₁H₁₁NO₂[2][3]
Molecular Weight 231.29 g/mol 189.21 g/mol [2]
Melting Point Data not available134-135 °C[2]
Boiling Point Data not availableData not available
Solubility Data not availableData not available
LogP Data not available1.75[2]

Chemical Structure

The structure of this compound consists of an indole ring system substituted at the third position with a propionic acid moiety that has been esterified with an isopropyl group.

G cluster_0 a This compound b

Caption: Chemical structure of this compound.

Experimental Protocols

Representative Synthesis: Fischer Esterification of Indole-3-propionic Acid

Objective: To synthesize this compound from Indole-3-propionic acid and isopropanol.

Materials:

  • Indole-3-propionic acid (IPA)

  • Isopropanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Rotary evaporator

  • Standard laboratory glassware for reflux and extraction

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Indole-3-propionic acid in an excess of anhydrous isopropanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography if necessary.

G Indole-3-propionic Acid Indole-3-propionic Acid Dissolution in Isopropanol Dissolution in Isopropanol Indole-3-propionic Acid->Dissolution in Isopropanol Excess Isopropanol Acid Catalysis Acid Catalysis Dissolution in Isopropanol->Acid Catalysis H₂SO₄ Reflux Reflux Acid Catalysis->Reflux Heat Neutralization Neutralization Reflux->Neutralization NaHCO₃ Extraction Extraction Neutralization->Extraction Organic Solvent Washing & Drying Washing & Drying Extraction->Washing & Drying Brine, MgSO₄ Purification Purification Washing & Drying->Purification Evaporation, Chromatography This compound This compound Purification->this compound

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, it is plausible that the ester may act as a prodrug, being hydrolyzed in vivo to the biologically active Indole-3-propionic acid (IPA).[5][6][7] IPA is a well-characterized metabolite produced by the gut microbiota from tryptophan and has been shown to possess a range of biological effects, including neuroprotective, antioxidant, and anti-inflammatory properties.[8][9]

IPA-Mediated Signaling Pathways

IPA is known to be a ligand for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[8][9][10] Activation of these nuclear receptors can modulate gene expression, leading to a variety of physiological responses.

  • Aryl Hydrocarbon Receptor (AhR) Pathway: Upon binding of ligands like IPA, the AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes. This pathway is involved in regulating immune responses and inflammation.[9][10]

  • Pregnane X Receptor (PXR) Pathway: IPA can also activate PXR, which plays a crucial role in xenobiotic metabolism and maintaining intestinal barrier function.[8][11] PXR activation can lead to the suppression of inflammatory signaling pathways, such as that mediated by NF-κB.[11]

G cluster_0 Cytoplasm cluster_1 Nucleus IPA IPA AhR_complex AhR-HSP90-AIP-p23 IPA->AhR_complex Binds PXR PXR IPA->PXR Binds AhR AhR AhR_complex->AhR Translocates PXR_activated PXR PXR->PXR_activated Translocates AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT PXR_RXR PXR-RXR Complex PXR_activated->PXR_RXR RXR RXR RXR->PXR_RXR XRE Xenobiotic Response Element AhR_ARNT->XRE PXR_RE PXR Response Element PXR_RXR->PXR_RE Gene_Expression Target Gene Expression (e.g., Anti-inflammatory cytokines, Barrier function proteins) XRE->Gene_Expression PXR_RE->Gene_Expression

Caption: Signaling pathways of Indole-3-propionic acid (IPA) via AhR and PXR.

References

An In-depth Technical Guide to the Synthesis of Isopropyl 1H-indole-3-propionate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic methodologies for Isopropyl 1H-indole-3-propionate, a valuable ester derivative of the biologically active Indole-3-propionic acid (IPA). This document outlines the core synthetic strategies, provides detailed experimental protocols, and presents quantitative data to facilitate the efficient and reproducible synthesis of this target compound.

Introduction

This compound is an ester of Indole-3-propionic acid (IPA), a naturally occurring auxin in plants and a metabolite produced by the gut microbiota in mammals. IPA itself has garnered significant interest in the scientific community for its neuroprotective, antioxidant, and anti-inflammatory properties. The isopropyl ester modification can alter the physicochemical properties of the parent acid, potentially influencing its solubility, stability, and pharmacokinetic profile, making it a compound of interest for various research and development applications.

This guide focuses on the most practical and widely applicable methods for the synthesis of this compound, primarily through the esterification of Indole-3-propionic acid. Two principal synthetic pathways will be discussed in detail:

  • Fischer-Speier Esterification: An acid-catalyzed reaction that represents a classical and cost-effective method for ester synthesis.

  • Steglich Esterification: A milder, coupling agent-mediated approach suitable for substrates that may be sensitive to strong acidic conditions.

Synthesis Methods and Reaction Pathways

The synthesis of this compound is most directly achieved by the esterification of Indole-3-propionic acid with isopropanol. The choice of method depends on the desired scale, the sensitivity of the starting materials, and the available reagents and equipment.

Fischer-Speier Esterification

This method involves the reaction of Indole-3-propionic acid with an excess of isopropanol in the presence of a strong acid catalyst. The reaction is reversible and is typically driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.

Reaction Pathway:

Fischer_Esterification IPA Indole-3-propionic Acid Product This compound IPA->Product Isopropanol Isopropanol Isopropanol->Product Catalyst H+ Catalyst->Product Water Water

Caption: Fischer-Speier esterification of Indole-3-propionic acid.

Steglich Esterification

The Steglich esterification is a mild method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation at room temperature. This method is particularly advantageous for substrates that are sensitive to high temperatures or strong acids.

Reaction Pathway:

Steglich_Esterification IPA Indole-3-propionic Acid Product This compound IPA->Product Isopropanol Isopropanol Isopropanol->Product DCC DCC DCU Dicyclohexylurea (byproduct) DCC->DCU DMAP DMAP (cat.) DMAP->Product

Caption: Steglich esterification of Indole-3-propionic acid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound via the described methods. Please note that the data for the esterification of Indole-3-propionic acid with isopropanol is based on general protocols and analogous reactions due to the absence of specific literature data for this exact transformation.

ParameterFischer-Speier Esterification (Adapted)Steglich Esterification (Adapted)
Starting Material Indole-3-propionic acidIndole-3-propionic acid
Reagent IsopropanolIsopropanol, DCC, DMAP
Catalyst Sulfuric Acid or Amberlyst-15DMAP
Solvent Isopropanol (excess) or TolueneDichloromethane (DCM)
Temperature Reflux0 °C to Room Temperature
Reaction Time 4 - 24 hours2 - 12 hours
Typical Yield Moderate to High (expected)High (expected)
Purification Extraction, ChromatographyFiltration, Extraction, Chromatography

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis of this compound. These protocols are adapted from standard laboratory procedures for Fischer-Speier and Steglich esterifications.

Method 1: Fischer-Speier Esterification using Sulfuric Acid

Workflow Diagram:

Fischer_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Indole-3-propionic acid in excess Isopropanol B Add catalytic amount of concentrated H2SO4 A->B C Reflux the mixture B->C D Cool to room temperature C->D E Neutralize with NaHCO3 solution D->E F Extract with an organic solvent (e.g., Ethyl Acetate) E->F G Wash with brine, dry over Na2SO4 F->G H Concentrate under reduced pressure G->H I Purify by column chromatography H->I

Caption: Workflow for Fischer-Speier Esterification.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Indole-3-propionic acid (1.0 eq) in an excess of isopropanol (e.g., 20-50 eq, serving as both reagent and solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Method 2: Steglich Esterification

Workflow Diagram:

Steglich_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve IPA, Isopropanol, and DMAP in anhydrous DCM B Cool the mixture to 0 °C A->B C Add a solution of DCC in DCM dropwise B->C D Stir at 0 °C, then warm to room temperature C->D E Filter to remove dicyclohexylurea (DCU) D->E F Wash the filtrate with dilute HCl, NaHCO3, and brine E->F G Dry the organic layer over Na2SO4 F->G H Concentrate under reduced pressure G->H I Purify by column chromatography H->I

An In-Depth Technical Guide: Isopropyl 1H-indole-3-propionate vs. Indole-3-propionic acid (IPA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and comparison of Indole-3-propionic acid (IPA), a well-researched gut microbiota-derived metabolite, and its isopropyl ester, Isopropyl 1H-indole-3-propionate. While extensive data exists for IPA, highlighting its neuroprotective, antioxidant, and anti-inflammatory properties, research on this compound is limited. This guide will synthesize the known data for IPA, presenting it in a structured format with detailed experimental context, and offer a comparative analysis based on the chemical derivatization of IPA to its isopropyl ester. This includes potential implications for pharmacokinetics and biological activity, providing a foundational resource for researchers interested in the therapeutic potential of indole derivatives.

Introduction

Indole-3-propionic acid (IPA) is a metabolite of tryptophan produced by the gut microbiota, particularly by species such as Clostridium sporogenes. It has garnered significant scientific interest due to its potent antioxidant and neuroprotective effects.[1][2] this compound is the isopropyl ester of IPA. Esterification is a common strategy in drug development to modify the physicochemical properties of a compound, often to enhance its lipophilicity and cell permeability, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile. This guide will delve into the known characteristics of IPA and provide a theoretical comparison to its isopropyl ester.

Chemical and Physicochemical Properties

A comparative summary of the known and predicted physicochemical properties of IPA and its isopropyl ester is presented below. These properties are crucial for understanding their potential biological behavior.

PropertyIndole-3-propionic acid (IPA)This compoundData Source
Molecular Formula C₁₁H₁₁NO₂C₁₄H₁₇NO₂PubChem
Molecular Weight 189.21 g/mol 231.29 g/mol PubChem
Appearance Off-white to light brown crystalline solidNot availableInternal Data
Melting Point 134-135 °CNot availablePubChem
Water Solubility Slightly solublePredicted to be poorly solublePubChem, Inferred
LogP 1.75Predicted to be higher than IPAPubChem, Inferred

Biological Activities and Mechanisms of Action of Indole-3-propionic acid (IPA)

IPA exhibits a wide range of biological activities, primarily attributed to its potent antioxidant and signaling capabilities.

Antioxidant and Neuroprotective Effects

IPA is a powerful scavenger of hydroxyl radicals, offering protection against oxidative stress-induced cellular damage.[1] Studies have demonstrated its ability to protect neuronal cells from ischemic damage and reduce markers of lipid peroxidation and DNA damage.

Anti-inflammatory Properties

IPA has been shown to possess anti-inflammatory effects. It can modulate the immune system and has been studied for its potential in conditions with an inflammatory component.[1][2]

Gut Barrier Function

IPA contributes to the maintenance of the gut barrier integrity. It has been shown to enhance the expression of tight junction proteins, which are crucial for preventing the translocation of harmful substances from the gut into the bloodstream.[1]

Signaling Pathways

IPA's biological effects are mediated through various signaling pathways. It is a ligand for the aryl hydrocarbon receptor (AhR) and the pregnane X receptor (PXR), both of which are involved in regulating inflammation and metabolism.[2]

Signaling_Pathways cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_outcomes Biological Outcomes IPA IPA AhR AhR IPA->AhR PXR PXR IPA->PXR ROS_Scavenging ROS Scavenging IPA->ROS_Scavenging NF_kB_Inhibition NF-κB Inhibition AhR->NF_kB_Inhibition Tight_Junction_Expression Tight Junction Protein Expression AhR->Tight_Junction_Expression Anti_inflammation Anti-inflammation AhR->Anti_inflammation PXR->Anti_inflammation Gut_Barrier_Integrity Gut Barrier Integrity PXR->Gut_Barrier_Integrity Neuroprotection Neuroprotection ROS_Scavenging->Neuroprotection NF_kB_Inhibition->Anti_inflammation Tight_Junction_Expression->Gut_Barrier_Integrity

Signaling pathways of Indole-3-propionic acid (IPA).

This compound: A Comparative Perspective

There is a notable lack of published research specifically detailing the biological activities of this compound. However, based on its chemical structure as an ester of IPA, we can infer potential differences in its properties.

Physicochemical Properties and Pharmacokinetics

The addition of an isopropyl group in place of the carboxylic acid proton significantly increases the molecule's lipophilicity (as indicated by a predicted higher LogP value). This change is expected to:

  • Decrease water solubility: Making it less soluble in aqueous environments.

  • Increase membrane permeability: Potentially leading to enhanced absorption across biological membranes, such as the intestinal wall and the blood-brain barrier.

  • Alter metabolism: The ester bond is susceptible to hydrolysis by esterase enzymes present in the plasma, liver, and other tissues. This would convert this compound back into the active IPA form, making it a potential prodrug for IPA.

Prodrug_Concept Isopropyl_IPA Isopropyl 1H-indole-3-propionate Esterases Esterases (Plasma, Liver) Isopropyl_IPA->Esterases Hydrolysis IPA Indole-3-propionic acid (Active Form) Esterases->IPA Biological_Effect Biological Effect IPA->Biological_Effect Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing Start_Synthesis Indole + Acrylic Acid Reaction Base-catalyzed reaction Start_Synthesis->Reaction Purification Purification Reaction->Purification IPA_Product Indole-3-propionic acid Purification->IPA_Product Antioxidant_Assay Antioxidant Assay IPA_Product->Antioxidant_Assay Cell_Culture Neuronal Cell Culture IPA_Product->Cell_Culture Animal_Model Ischemia Animal Model Antioxidant_Assay->Animal_Model Cell_Culture->Animal_Model Histology Histological Analysis Animal_Model->Histology Behavioral_Tests Behavioral Tests Animal_Model->Behavioral_Tests

References

Isopropyl 1H-indole-3-propionate: A Technical Overview of a Potential Biologically Active Compound

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the biological activity of Isopropyl 1H-indole-3-propionate. However, a comprehensive review of publicly available scientific literature reveals a significant lack of direct studies on this specific ester. The vast majority of research has been conducted on its parent compound, Indole-3-propionic acid (IPA) , a well-characterized metabolite produced by the gut microbiota from tryptophan.[1][2][3]

Therefore, this document will provide an in-depth overview of the biological activity of Indole-3-propionic acid (IPA) as a scientifically grounded surrogate to infer the potential activities of its isopropyl ester. The esterification from a carboxylic acid to an isopropyl ester would primarily increase the compound's lipophilicity, which may alter its absorption, distribution, metabolism, excretion (ADME) profile, and potentially its potency and interaction with biological targets. Researchers and drug development professionals should consider these pharmacokinetic differences when evaluating the information presented herein.

Introduction to Indole-3-Propionic Acid (IPA)

Indole-3-propionic acid (IPA) is an indole derivative produced exclusively by the intestinal flora, particularly from species such as Clostridium sporogenes, through the metabolism of the essential amino acid tryptophan.[4] It has garnered significant attention for its diverse and beneficial biological functions, including potent antioxidant, anti-inflammatory, neuroprotective, and gut barrier-enhancing properties.[1][5] IPA's systemic effects are mediated through various mechanisms, including direct radical scavenging and modulation of key signaling pathways.[1][5]

Key Biological Activities and Mechanisms of Action

IPA exerts its biological effects through multiple pathways, primarily involving the activation of the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), and by acting as a powerful antioxidant.[5]

Anti-inflammatory and Immunomodulatory Effects

IPA has demonstrated significant anti-inflammatory properties. It can suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.[6] This modulation of the immune response contributes to its protective effects in various inflammatory conditions.

Antioxidant Activity

IPA is recognized as a highly potent scavenger of hydroxyl radicals, even more so than melatonin.[4] It effectively neutralizes reactive oxygen species (ROS), thereby protecting cells and tissues from oxidative damage, a key factor in many chronic diseases.[1][2]

Gut Barrier Protection

By activating the Pregnane X Receptor (PXR) in intestinal cells, IPA enhances the integrity of the gut barrier.[4] It promotes the expression of tight junction proteins, which are crucial for maintaining mucosal homeostasis and preventing the translocation of harmful substances from the gut into the bloodstream.[1]

Neuroprotection

IPA has been studied for its potential therapeutic value in neurodegenerative diseases like Alzheimer's disease.[4] Its neuroprotective effects are attributed to its potent antioxidant activity, which shields neurons from oxidative stress-induced damage.[7]

Quantitative Data on Biological Activity of IPA

The following tables summarize quantitative data from various studies on Indole-3-propionic acid. It is important to note that these values are for the parent acid and may differ for its isopropyl ester.

Cell TypeAssayTreatmentResultReference
Bovine Aortic Endothelial Cells (BAE-1)MTS Assay (Cell Viability)IPA (5 mM) for 48hSignificant reduction in cell viability[5]
HL-1 CardiomyocytesMitochondrial Stress Test (OCR)Acute IPA treatment+21.5% enhancement of maximal mitochondrial respiration[8]
HL-1 CardiomyocytesMitochondrial Stress Test (OCR)Chronic IPA treatment (24h)-18.9% reduction in maximal mitochondrial respiration[8]
Isolated Perfused Mouse HeartsLangendorff PreparationIPA (1 µM)+26.8% improvement in cardiac contractility (LVdp/dtmax)[8]
Isolated Perfused Mouse HeartsLangendorff PreparationIPA (100 µM)+93.6% improvement in cardiac contractility (LVdp/dtmax)[8]
Human Hepatic Stellate (LX-2) CellsqPCRTGF-β1 + IPA (co-treatment)Dose-dependent reduction in fibrosis markers (e.g., COL1A1, ACTA2)[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for the synthesis of indole-3-propionic acid derivatives and key biological assays performed on IPA.

General Synthesis of 3-Indolepropionic Acids

A common method for the production of 3-indolepropionic acid involves the reaction of an indole with an acrylic acid in the presence of a base at elevated temperatures.[10]

Procedure:

  • An indole and an acrylic acid (e.g., acrylic acid or methacrylic acid) are combined in a stainless steel autoclave.

  • An excess of a basic catalyst (e.g., potassium hydroxide, sodium hydroxide) is added.

  • The reaction mixture is heated to a temperature between 225°C and 300°C under autogenous pressure for a period of 0.5 to 22 hours.

  • After cooling, water is added to dissolve the potassium salt of the product.

  • The mixture is filtered to remove any unreacted indole.

  • The filtrate is acidified (e.g., with concentrated hydrochloric acid) to a pH of approximately 1 to precipitate the crude 3-indolepropionic acid.

  • The precipitated solids are collected by filtration and dried.

  • Further purification can be achieved by recrystallization from water.[10]

Note: The synthesis of this compound would typically involve an additional esterification step, reacting Indole-3-propionic acid with isopropanol in the presence of an acid catalyst.

Cell Viability (MTS) Assay

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

Procedure:

  • Bovine Aortic Endothelial Cells (BAE-1) are seeded in 96-well plates and cultured to allow for attachment.

  • Cells are treated with varying concentrations of IPA (e.g., up to 5 mM) for specified durations (e.g., 24h, 48h).

  • Following treatment, a solution containing a tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS] and an electron coupling reagent (phenazine ethosulfate; PES) is added to each well.

  • The plate is incubated to allow viable cells to convert the MTS into a formazan product.

  • The quantity of formazan product, which is directly proportional to the number of living cells, is measured by absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[5]

Mitochondrial Respiration Assay (Seahorse XF)

This assay measures the oxygen consumption rate (OCR), providing insights into mitochondrial function.

Procedure:

  • HL-1 cardiomyocytes are seeded in a Seahorse XF96 cell culture plate.

  • Cells are treated with IPA for a specified duration (e.g., 24 hours).

  • For permeabilized cells, the culture medium is replaced with a mitochondrial assay solution (MAS) buffer containing a substrate (e.g., pyruvate, malate) and ADP.

  • The Seahorse XFe96 Analyzer performs sequential injections of mitochondrial inhibitors: oligomycin (to inhibit ATP synthase), FCCP (a protonophore to uncouple the mitochondrial membrane and induce maximal respiration), and a mixture of rotenone and antimycin A (to inhibit Complex I and III, respectively).

  • OCR is measured in real-time throughout the assay, allowing for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[8]

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the complex biological activities of IPA.

IPA_Signaling_Pathways IPA Indole-3-Propionic Acid (IPA) PXR Pregnane X Receptor (PXR) IPA->PXR Activates AhR Aryl Hydrocarbon Receptor (AhR) IPA->AhR Activates NFkB NF-κB Signaling IPA->NFkB Inhibits ROS Reactive Oxygen Species (ROS) IPA->ROS Scavenges TJ_Proteins Tight Junction Proteins (e.g., Claudins) PXR->TJ_Proteins Upregulates Gut_Barrier Enhanced Gut Barrier Function TJ_Proteins->Gut_Barrier ProInflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatory_Cytokines Inflammation Reduced Inflammation ProInflammatory_Cytokines->Inflammation Oxidative_Stress Reduced Oxidative Stress ROS->Oxidative_Stress Cell_Viability_Workflow Start Start: Seed Cells in 96-well Plate Culture Culture cells to allow attachment Start->Culture Treat Treat with Isopropyl 1H-indole-3-propionate Culture->Treat Incubate Incubate for specified duration (e.g., 24h, 48h) Treat->Incubate Add_MTS Add MTS Reagent to each well Incubate->Add_MTS Incubate_MTS Incubate for formazan development Add_MTS->Incubate_MTS Measure Measure Absorbance at 490 nm Incubate_MTS->Measure Analyze Analyze Data: Calculate % Viability Measure->Analyze

References

In Vivo Hydrolysis of Isopropyl 1H-indole-3-propionate to Indole-3-propionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo hydrolysis of the prodrug Isopropyl 1H-indole-3-propionate to its active metabolite, Indole-3-propionic acid (IPA). IPA, a metabolite of tryptophan produced by the gut microbiota, is gaining significant attention for its potential therapeutic effects in a range of metabolic and inflammatory diseases. The use of an isopropyl ester prodrug strategy aims to enhance the bioavailability of IPA. This document details the enzymatic processes involved, outlines experimental protocols for in vivo studies in murine models, and presents the key signaling pathways of IPA. The information herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of IPA and its prodrugs.

Introduction

Indole-3-propionic acid (IPA) is a metabolite produced by the gut microbiota from the essential amino acid tryptophan.[1][2] It has demonstrated a variety of biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects.[3][4] The therapeutic potential of IPA is being explored for conditions such as metabolic syndrome, inflammatory bowel disease, and neurodegenerative disorders.[3][5] However, the direct administration of IPA may be limited by its physicochemical properties and pharmacokinetic profile.

The use of a prodrug, such as this compound, is a strategy to improve the delivery and bioavailability of the active IPA molecule. This approach involves masking a functional group of the parent drug, which is then cleaved in vivo by endogenous enzymes to release the active compound. In the case of this compound, the ester linkage is designed to be hydrolyzed by carboxylesterases, a family of enzymes abundant in the liver and intestines.[6]

This guide provides a detailed examination of the in vivo conversion of this compound to IPA, offering researchers the necessary protocols and background information to design and execute preclinical studies.

The Hydrolytic Conversion Pathway

The in vivo conversion of this compound to IPA is a one-step enzymatic reaction catalyzed by carboxylesterases (CE). These enzymes are primarily located in the endoplasmic reticulum of various tissues, with high concentrations in the liver and intestines.[6]

  • Reaction: this compound + H₂O --(Carboxylesterase)--> Indole-3-propionic acid + Isopropanol

The tissue distribution of carboxylesterase isozymes influences the site of prodrug activation. In mice, the CES1 family is highly expressed in the liver, while the CES2 family is predominant in the intestine.[6] Upon oral administration, this compound is expected to undergo hydrolysis in both the intestine and the liver, releasing IPA into circulation.

Quantitative Data Summary

While specific in vivo pharmacokinetic data for this compound is not yet available in the public domain, the following tables present a hypothetical pharmacokinetic profile based on typical ester prodrug behavior and the known pharmacokinetics of IPA. These tables are intended to serve as a template for data presentation in future studies.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound and IPA in Mice Following Oral Administration

ParameterThis compound (Prodrug)Indole-3-propionic acid (IPA) (Metabolite)
Dose (mg/kg) 50 (Oral Gavage)50 (Oral Gavage)
Cmax (ng/mL) 1500800
Tmax (h) 0.51.0
AUC₀₋t (ng·h/mL) 30004500
t₁/₂ (h) 1.23.5
Bioavailability (%) -~70% (as IPA from prodrug)

Table 2: Hypothetical Tissue Distribution of IPA 2 Hours Post-Administration of this compound in Mice

TissueIPA Concentration (ng/g)
Plasma 750
Liver 1200
Small Intestine 950
Colon 500
Brain 150
Kidney 800

Detailed Experimental Protocols

The following protocols provide a framework for conducting in vivo studies to evaluate the hydrolysis of this compound to IPA in a murine model.

In Vivo Study: Pharmacokinetics and Tissue Distribution

Objective: To determine the pharmacokinetic profile and tissue distribution of this compound and its metabolite IPA following oral administration in mice.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Oral gavage needles (20G, 1.5 inch)

  • Anesthetic (e.g., isoflurane)

  • Blood collection tubes (e.g., EDTA-coated)

  • Surgical tools for tissue dissection

  • Liquid nitrogen

  • Homogenizer

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week prior to the experiment with a standard diet and water ad libitum.

  • Dosing:

    • Fast mice for 4 hours before dosing.

    • Prepare a suspension of this compound in the vehicle at the desired concentration.

    • Administer a single oral dose via gavage at a volume of 10 mL/kg.

  • Sample Collection:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (~50-100 µL) via retro-orbital bleeding under anesthesia.

    • For tissue distribution, euthanize a separate cohort of mice at a specific time point (e.g., 2 hours post-dose) and harvest tissues of interest (liver, small intestine, colon, brain, kidneys).

    • Immediately snap-freeze tissue samples in liquid nitrogen and store at -80°C until analysis.

  • Sample Processing:

    • Plasma: Centrifuge blood samples at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

    • Tissues: Homogenize frozen tissues in a suitable buffer (e.g., phosphate-buffered saline) on ice.

In Vitro Hydrolysis Assay

Objective: To determine the stability of this compound in simulated gastric and intestinal fluids and its hydrolysis by liver and intestinal microsomes.

Materials:

  • This compound

  • Simulated Gastric Fluid (SGF, pH 1.2)

  • Simulated Intestinal Fluid (SIF, pH 6.8)

  • Mouse liver microsomes

  • Mouse intestinal microsomes

  • Carboxylesterase inhibitor (e.g., bis-p-nitrophenyl phosphate)

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Stability in Simulated Fluids:

    • Incubate this compound in SGF and SIF at 37°C.

    • Collect aliquots at various time points and analyze for the concentration of the prodrug to assess its stability.[7]

  • Microsomal Hydrolysis:

    • Incubate this compound with liver or intestinal microsomes in the presence of a suitable buffer at 37°C.

    • Include a control group with a carboxylesterase inhibitor to confirm the role of these enzymes.

    • Collect aliquots at different time points and quantify the formation of IPA.

Analytical Method: LC-MS/MS Quantification of IPA

Objective: To develop and validate a sensitive and specific method for the quantification of IPA in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate IPA from matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • IPA: Precursor ion (m/z) 188.1 → Product ion (m/z) 130.1

    • Internal Standard (e.g., d5-IPA): Precursor ion (m/z) 193.1 → Product ion (m/z) 135.1

Sample Preparation:

  • Protein Precipitation: To 50 µL of plasma or tissue homogenate, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[8][9]

Signaling Pathways and Experimental Workflows

Signaling Pathways of Indole-3-propionic Acid (IPA)

IPA exerts its biological effects through various signaling pathways, primarily involving the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR).[4]

IPA_Signaling_Pathways cluster_extracellular Extracellular/Lumen cluster_intracellular Intracellular Isopropyl_1H_indole_3_propionate This compound (Prodrug) Carboxylesterases Carboxylesterases Isopropyl_1H_indole_3_propionate->Carboxylesterases Hydrolysis IPA Indole-3-propionic acid (IPA) PXR PXR IPA->PXR AhR AhR IPA->AhR Carboxylesterases->IPA PXR_RXR_Complex PXR-RXR Heterodimer PXR->PXR_RXR_Complex RXR RXR RXR->PXR_RXR_Complex Nucleus Nucleus PXR_RXR_Complex->Nucleus AhR_ARNT_Complex AhR-ARNT Heterodimer AhR->AhR_ARNT_Complex ARNT ARNT ARNT->AhR_ARNT_Complex AhR_ARNT_Complex->Nucleus Target_Genes_PXR Target Gene Expression (e.g., CYP3A4, MDR1) Nucleus->Target_Genes_PXR Target_Genes_AhR Target Gene Expression (e.g., CYP1A1, IL-22) Nucleus->Target_Genes_AhR Biological_Effects_PXR Biological Effects: - Anti-inflammatory - Barrier function Target_Genes_PXR->Biological_Effects_PXR Biological_Effects_AhR Biological Effects: - Immune modulation - Detoxification Target_Genes_AhR->Biological_Effects_AhR

Caption: Signaling pathways of IPA following hydrolysis from its isopropyl ester prodrug.
Experimental Workflow for In Vivo Study

The following diagram illustrates the workflow for a typical in vivo study investigating the pharmacokinetics of this compound.

Experimental_Workflow Start Start: Animal Acclimatization Dosing Oral Gavage: This compound Start->Dosing Blood_Collection Blood Collection (Retro-orbital) Dosing->Blood_Collection Tissue_Harvesting Tissue Harvesting Dosing->Tissue_Harvesting Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Tissue_Homogenization Tissue Homogenization Tissue_Harvesting->Tissue_Homogenization Sample_Extraction Sample Extraction (Protein Precipitation) Plasma_Separation->Sample_Extraction Tissue_Homogenization->Sample_Extraction LC_MS_MS LC-MS/MS Analysis Sample_Extraction->LC_MS_MS Data_Analysis Pharmacokinetic Data Analysis LC_MS_MS->Data_Analysis End End Data_Analysis->End

References

Lipophilicity and cell permeability of Isopropyl 1H-indole-3-propionate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Lipophilicity and Cell Permeability of Isopropyl 1H-indole-3-propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted lipophilicity and cell permeability of this compound. Due to a lack of direct experimental data for this specific compound, this guide leverages data from its parent compound, Indole-3-propionic acid (IPA), and established principles of medicinal chemistry to infer its properties. Detailed experimental protocols for determining these key physicochemical characteristics are also provided.

Introduction to this compound

This compound is an ester derivative of Indole-3-propionic acid (IPA). IPA is a metabolite of tryptophan produced by the gut microbiota and is known for its neuroprotective and antioxidant properties[1][2]. In drug development, converting a carboxylic acid like IPA into an ester is a common strategy to enhance its drug-like properties, particularly its ability to cross cell membranes. This guide will explore the theoretical and practical aspects of this chemical modification on lipophilicity and cell permeability.

Lipophilicity: A Key Determinant of Drug Action

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical parameter in drug design. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant measure.

Lipophilicity of Indole-3-propionic Acid (IPA)

Indole-3-propionic acid is a carboxylic acid and thus its lipophilicity is pH-dependent. While specific experimental LogP values for IPA are not abundant in the retrieved literature, its structure, containing a polar carboxylic acid group, suggests moderate lipophilicity.

Predicted Lipophilicity of this compound

The esterification of IPA to form this compound involves replacing the acidic proton of the carboxylic acid with an isopropyl group. This modification is expected to significantly increase lipophilicity due to two main factors:

  • Neutralization of Charge: The acidic carboxylic acid group is converted into a neutral ester, reducing its polarity and increasing its ability to partition into a nonpolar solvent like octanol.

  • Addition of a Hydrophobic Moiety: The isopropyl group adds a nonpolar, aliphatic character to the molecule, further enhancing its lipophilicity.

Data Presentation: Lipophilicity
CompoundStructureFunctional GroupPredicted LogPRationale for Prediction
Indole-3-propionic acid (IPA) Carboxylic AcidModerately LipophilicPresence of a polar, ionizable carboxylic acid group.
This compound Isopropyl EsterHighly LipophilicEsterification neutralizes the charge and adds a hydrophobic isopropyl group.

Cell Permeability: The Gateway to Oral Bioavailability

Cell permeability is the ability of a compound to pass through a lipid cell membrane. For orally administered drugs, this is a crucial factor for absorption from the gastrointestinal tract into the bloodstream.

Cell Permeability of Indole-3-propionic Acid (IPA)

Studies have shown that IPA can influence the intestinal barrier[3]. However, as a charged species at physiological pH, its passive diffusion across cell membranes is likely to be limited.

Predicted Cell Permeability of this compound

The predicted increase in lipophilicity for this compound strongly suggests that it will have a higher passive cell permeability compared to IPA. By masking the polar carboxylic acid, the ester can more readily partition into the lipid bilayer of cell membranes and diffuse across.

Data Presentation: Cell Permeability
CompoundPredicted LipophilicityPredicted Passive PermeabilityRationale for Prediction
Indole-3-propionic acid (IPA) ModerateLow to ModerateThe presence of a charged carboxylate group at physiological pH hinders passive diffusion across the lipid bilayer.
This compound HighHighIncreased lipophilicity due to the neutral ester group allows for more favorable partitioning into and diffusion across the cell membrane.

Experimental Protocols

To empirically determine the lipophilicity and cell permeability of this compound, the following standard assays are recommended.

Protocol for LogP Determination (Shake-Flask Method)

This method directly measures the partition coefficient of a compound between n-octanol and water.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a stock solution of this compound in either water or n-octanol.

  • Add equal volumes of the pre-saturated n-octanol and water to a glass vial.

  • Add a known amount of the stock solution to the vial.

  • Securely cap the vial and vortex for 20-30 minutes to ensure thorough mixing and partitioning.

  • Centrifuge the vial to separate the n-octanol and water phases.

  • Carefully collect a sample from each phase.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the LogP using the formula: LogP = log10 ([Concentration]octanol / [Concentration]water).

Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput in vitro assay that assesses the passive permeability of a compound across an artificial lipid membrane[4][5].

Materials:

  • 96-well filter plate (donor plate)

  • 96-well acceptor plate

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Test compound solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS/MS or UV-Vis plate reader

Procedure:

  • Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate[6][7].

  • Fill the acceptor plate wells with PBS (pH 7.4).

  • Add the test compound solution (in PBS) to the wells of the donor plate.

  • Place the donor plate on top of the acceptor plate to form a "sandwich".

  • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours)[4][7].

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or a UV-Vis plate reader.

  • Calculate the permeability coefficient (Pe) using an appropriate formula that takes into account the volume of the wells, the surface area of the membrane, and the incubation time.

Protocol for Caco-2 Cell Permeability Assay

The Caco-2 assay is a widely used in vitro model to predict human intestinal absorption of drugs. It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes[8][9].

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with fetal bovine serum)

  • Transwell inserts (permeable supports)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound solution

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer[9].

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow[8][10].

  • Wash the cell monolayer with pre-warmed HBSS.

  • To measure apical-to-basolateral (A-B) permeability, add the test compound solution to the apical side and fresh HBSS to the basolateral side[11].

  • To measure basolateral-to-apical (B-A) permeability (to assess active efflux), add the test compound to the basolateral side and fresh HBSS to the apical side[8][11].

  • Incubate at 37°C with gentle shaking.

  • At specified time points, take samples from the receiver compartment (basolateral for A-B, apical for B-A).

  • Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (PappB-A / PappA-B) can indicate if the compound is a substrate for active efflux transporters[10].

Mandatory Visualizations

G cluster_0 Chemical Modification and Predicted Properties cluster_1 Physicochemical Consequences IPA Indole-3-propionic Acid (IPA) - Polar Carboxylic Acid - Moderate Lipophilicity - Low to Moderate Permeability Ester This compound - Neutral Ester - High Lipophilicity - High Permeability IPA->Ester Esterification (Isopropanol, Acid Catalyst) Lipophilicity Increased Lipophilicity (LogP) Ester->Lipophilicity Results in Permeability Increased Cell Permeability Lipophilicity->Permeability Leads to

Caption: Relationship between IPA, its esterification, and the predicted physicochemical properties.

G cluster_0 Experimental Workflow start Synthesize or Obtain This compound logp Determine Lipophilicity (Shake-Flask LogP) start->logp pampa Assess Passive Permeability (PAMPA) start->pampa caco2 Assess Intestinal Permeability and Efflux (Caco-2 Assay) start->caco2 data Analyze and Correlate Data logp->data pampa->data caco2->data

References

Isopropyl 1H-indole-3-propionate and the Aryl Hydrocarbon Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor pivotal in regulating xenobiotic metabolism, immune responses, and cellular homeostasis. Its activation by a diverse range of endogenous and exogenous ligands has made it a compelling target for therapeutic intervention. Among the endogenous ligands, metabolites of tryptophan produced by the gut microbiota have garnered significant attention. This technical guide provides an in-depth overview of the interaction between indole-3-propionic acid (IPA), a key microbial tryptophan metabolite, and the AhR. While this guide is centered on the interaction of the aryl hydrocarbon receptor with isopropyl 1H-indole-3-propionate, the available scientific literature primarily focuses on its parent compound, indole-3-propionic acid (IPA). Therefore, the data and experimental protocols detailed herein are based on studies of IPA, a known AhR agonist. This compound, as an ester of IPA, is anticipated to exhibit activity following cellular hydrolysis to IPA. This document summarizes the current understanding of the IPA-AhR signaling axis, presents quantitative data on this interaction, details relevant experimental protocols, and visualizes the associated molecular pathways.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The classical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which is maintained in an inactive complex with chaperone proteins including heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23. Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR-ligand complex into the nucleus. In the nucleus, AhR heterodimerizes with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. A primary and well-characterized target gene is CYP1A1, which encodes a cytochrome P450 enzyme involved in the metabolism of xenobiotics.

Recent research has also elucidated non-canonical AhR signaling pathways that are independent of ARNT and XRE binding, involving cross-talk with other signaling pathways such as NF-κB, and influencing a broader range of cellular processes including immune cell differentiation and function.

AhR_Signaling_Pathway AhR_active AhR_active cluster_nucleus cluster_nucleus AhR_active->cluster_nucleus Nuclear Translocation

Caption: Canonical AhR signaling pathway activated by IPA.

Quantitative Data: Indole-3-propionic Acid Interaction with AhR

CompoundAssay TypeCell Line/SystemEndpointValueReference
Indole-3-propionic acid (IPA)Reporter Gene AssayHuman Hepatoma (HepG2)EC50 (CYP1A1 induction)~10-100 µM[1]
Indole-3-propionic acid (IPA)In vivo studyMouse model of mastitisAhR ExpressionIncreased in a dose-dependent manner[2]
Indole-3-propionic acid (IPA)In vivo studyMouse model of sepsisMacrophage PhagocytosisEnhanced via AhR[3]
TryptamineCompetitive BindingGuinea Pig Hepatic CytosolIC501.3 µM[4]
Indole-3-acetic acidCompetitive BindingGuinea Pig Hepatic CytosolIC501.8 µM[4]

Experimental Protocols

Radioligand Competitive Binding Assay

This assay is employed to determine the binding affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for the AhR.

Materials:

  • Test compound (e.g., this compound)

  • Radiolabeled AhR ligand (e.g., [³H]-TCDD)

  • Cytosolic extracts from a suitable cell line or tissue expressing AhR (e.g., guinea pig liver)

  • Scintillation cocktail and counter

  • Glass fiber filters

  • Assay buffer (e.g., MES-buffered saline)

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a multi-well plate, incubate the cytosolic extract with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Include control wells for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand in the presence of a high concentration of an unlabeled known AhR ligand).

  • Incubate the plate at a specified temperature and for a duration sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay start Start prepare_reagents Prepare Reagents: - Cytosolic Extract - Radiolabeled Ligand - Test Compound Dilutions start->prepare_reagents incubation Incubate Cytosol, Radiolabeled Ligand, and Test Compound prepare_reagents->incubation filtration Rapid Filtration (Separates Bound from Free Ligand) incubation->filtration washing Wash Filters with Cold Buffer filtration->washing scintillation_counting Add Scintillation Cocktail & Quantify Radioactivity washing->scintillation_counting data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for a radioligand competitive binding assay.

AhR-Responsive Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the AhR signaling pathway, leading to the expression of a reporter gene.

Objective: To determine the potency (EC50) and efficacy of a test compound as an AhR agonist.

Materials:

  • A mammalian cell line stably transfected with a reporter plasmid containing XREs upstream of a reporter gene (e.g., luciferase or green fluorescent protein). A common cell line is the human hepatoma cell line, HepG2.

  • Test compound (e.g., this compound)

  • Cell culture medium and supplements

  • Lysis buffer and substrate for the reporter enzyme (if applicable)

  • Luminometer or fluorescence plate reader

Procedure:

  • Seed the reporter cells in a multi-well plate and allow them to adhere overnight.

  • Prepare a series of dilutions of the test compound in cell culture medium.

  • Replace the culture medium with the medium containing the test compound dilutions.

  • Include control wells for vehicle (solvent) control and a positive control (a known AhR agonist).

  • Incubate the cells for a sufficient period to allow for gene transcription and translation (typically 18-24 hours).

  • If using a luciferase reporter, lyse the cells and add the luciferase substrate.

  • Measure the luminescence or fluorescence using a plate reader.

  • Normalize the reporter gene activity to a measure of cell viability if necessary.

  • Plot the reporter gene activity as a function of the test compound concentration and determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).

Reporter_Gene_Assay start Start seed_cells Seed AhR-Reporter Cells in a Multi-well Plate start->seed_cells treat_cells Treat Cells with Dilutions of Test Compound seed_cells->treat_cells incubation Incubate for 18-24 hours treat_cells->incubation measure_reporter Lyse Cells and Measure Reporter Gene Activity (e.g., Luminescence) incubation->measure_reporter data_analysis Data Analysis: - Plot Dose-Response Curve - Determine EC50 measure_reporter->data_analysis end End data_analysis->end

Caption: Workflow for an AhR-responsive reporter gene assay.

Conclusion

Indole-3-propionic acid, a metabolite produced by the gut microbiota from dietary tryptophan, is an endogenous agonist of the aryl hydrocarbon receptor. Activation of AhR by IPA initiates a signaling cascade that results in the transcription of target genes, leading to various biological effects, including the modulation of inflammatory responses. While direct quantitative data for this compound is currently limited, it is plausible that it serves as a prodrug, being hydrolyzed to IPA to exert its effects. The experimental protocols detailed in this guide provide a framework for the characterization of novel AhR ligands. Further research into the specific interactions of this compound and other indole derivatives with the AhR will be crucial for the development of new therapeutic strategies targeting this important signaling pathway.

References

An In-depth Technical Guide on the Activation of the Pregnane X Receptor by Isopropyl 1H-indole-3-propionate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pregnane X receptor (PXR), a nuclear receptor primarily expressed in the liver and intestines, functions as a crucial xenosensor, regulating the metabolism and detoxification of foreign substances. Its activation by a wide array of ligands, including pharmaceuticals and endogenous compounds, initiates a signaling cascade that leads to the transcriptional upregulation of genes encoding drug-metabolizing enzymes and transporters, most notably cytochrome P450 3A4 (CYP3A4). This guide explores the interaction between isopropyl 1H-indole-3-propionate and PXR. While direct experimental data on the isopropyl ester is limited, it is hypothesized to act as a prodrug, readily hydrolyzed to its active form, indole-3-propionic acid (IPA), a known microbiota-derived PXR agonist. This document provides a comprehensive overview of the PXR activation pathway, quantitative data on IPA-mediated PXR activation, detailed experimental protocols for assessing PXR activity, and visual representations of the key signaling and experimental workflows.

The Pregnane X Receptor (PXR) Signaling Pathway

The pregnane X receptor (PXR), encoded by the NR1I2 gene, is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2] Its primary role is to detect the presence of potentially harmful xenobiotics and endobiotics and to initiate their detoxification and clearance.[2]

Upon entering the cell, a PXR ligand binds to the ligand-binding domain (LBD) of the receptor. This binding event induces a conformational change in the PXR protein, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PXR then forms a heterodimer with the retinoid X receptor (RXR).[2][3] This PXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter regions of its target genes.[3] This binding initiates the transcription of a battery of genes involved in all phases of drug metabolism, including phase I (e.g., CYP3A4), phase II (e.g., UDP-glucuronosyltransferases), and phase III (e.g., multidrug resistance protein 1 - MDR1).[2][4] The induction of these genes ultimately enhances the metabolism and elimination of the activating ligand and other xenobiotics from the body.

PXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (Prodrug) Hydrolysis Hydrolysis Ligand->Hydrolysis Metabolic Conversion IPA Indole-3-propionic Acid (IPA) (Active Ligand) PXR PXR IPA->PXR Binds to LBD PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR PXR_RXR_N PXR-RXR Heterodimer PXR_RXR->PXR_RXR_N Nuclear Translocation Hydrolysis->IPA PXRE PXR Response Element (PXRE) on DNA PXR_RXR_N->PXRE Binds to Target_Genes Target Gene Transcription (e.g., CYP3A4, MDR1) PXRE->Target_Genes Activates

PXR Activation Signaling Pathway

Quantitative Data: PXR Activation by Indole-3-Propionic Acid (IPA)

As of the latest available data, there are no direct studies reporting the PXR activation potential of this compound. It is widely accepted that ester prodrugs are often hydrolyzed in vivo or in vitro to their active carboxylic acid forms. Therefore, it is reasonable to hypothesize that this compound is converted to indole-3-propionic acid (IPA), which then acts as the PXR agonist. The following table summarizes the quantitative data for IPA-mediated PXR activation.

CompoundReceptorAssay TypeCell LineEC50Emax (Fold Activation)Reference
Indole-3-propionic Acid (IPA)Human PXRLuciferase Reporter-120 µMNot Reported[1]
Indole-3-propionic Acid (IPA)Mouse PXRLuciferase Reporter-0.55 µMNot Reported[1]
Rifampicin (Positive Control)Human PXRLuciferase ReporterHepG2~1 µMVaries[5]

Experimental Protocols

The assessment of PXR activation by a test compound such as this compound typically involves a series of in vitro assays to determine its ability to induce PXR-mediated gene expression. The following are detailed protocols for key experiments in this workflow.

PXR Activation Luciferase Reporter Gene Assay

This assay is the primary method for screening compounds for PXR agonism. It utilizes a host cell line (e.g., HepG2) stably or transiently transfected with an expression vector for human PXR and a reporter vector containing a luciferase gene under the control of a PXR-responsive promoter, often from the CYP3A4 gene.

Materials:

  • HepG2 cells stably expressing human PXR and a CYP3A4-luciferase reporter construct.

  • Cell culture medium (e.g., EMEM supplemented with 10% FBS, penicillin-streptomycin).

  • Assay medium (e.g., phenol red-free DMEM with charcoal-stripped FBS).

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Positive control (e.g., Rifampicin).

  • Vehicle control (e.g., 0.1% DMSO).

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase detection reagent (e.g., ONE-Glo™ Luciferase Assay System).

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Culture the PXR-reporter HepG2 cells to 80-90% confluency.

    • Trypsinize, count, and resuspend the cells in assay medium to a final density of 1 x 105 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control in assay medium. The final solvent concentration should be consistent across all wells (e.g., 0.1% DMSO).

    • After the 24-hour incubation, remove the seeding medium and replace it with 100 µL of the prepared treatment media.

    • Incubate the plate for another 24 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase detection reagent to room temperature.

    • Remove the treatment medium from the wells.

    • Add 100 µL of luciferase detection reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the fold activation for each treatment by dividing the relative light units (RLU) of the compound-treated wells by the average RLU of the vehicle control wells.

    • Plot the fold activation against the log of the compound concentration and fit a dose-response curve to determine the EC50 and Emax values.

Luciferase_Assay_Workflow Start Start Seed_Cells Seed PXR-Reporter HepG2 Cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compounds Add Test Compound, Positive Control, and Vehicle Incubate_24h_1->Add_Compounds Incubate_24h_2 Incubate 24h Add_Compounds->Incubate_24h_2 Add_Luciferase_Reagent Add Luciferase Detection Reagent Incubate_24h_2->Add_Luciferase_Reagent Measure_Luminescence Measure Luminescence (RLU) Add_Luciferase_Reagent->Measure_Luminescence Analyze_Data Calculate Fold Activation, EC50, and Emax Measure_Luminescence->Analyze_Data End End Analyze_Data->End

PXR Luciferase Reporter Assay Workflow

Cell Viability Assay

It is crucial to assess the cytotoxicity of the test compound, as a decrease in cell viability can be misinterpreted as a lack of PXR activation. This assay is often performed in parallel with the reporter gene assay.

Materials:

  • Cells and plates treated as in the PXR activation assay.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or XTT).

  • Plate reader (luminometer or spectrophotometer, depending on the assay).

Procedure (using an ATP-based assay like CellTiter-Glo®):

  • Prepare a parallel plate: Set up and treat a 96-well plate with cells and compounds exactly as described for the luciferase reporter assay.

  • Reagent Addition:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add a volume of cell viability reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

  • Data Analysis:

    • Express the viability of treated cells as a percentage of the vehicle control.

    • Significant cytotoxicity (e.g., >20% cell death) may confound the results of the PXR activation assay.

PXR Target Gene (CYP3A4) Expression Analysis by qPCR

To confirm that PXR activation leads to the transcription of its target genes, quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of a key PXR target, such as CYP3A4.

Materials:

  • Human hepatocytes (e.g., primary human hepatocytes or HepaRG cells).

  • Cell culture plates (e.g., 12- or 24-well).

  • Test compound, positive control, and vehicle.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix.

  • Primers for CYP3A4 and a housekeeping gene (e.g., GAPDH, ACTB).

  • Real-time PCR instrument.

Procedure:

  • Cell Culture and Treatment:

    • Plate human hepatocytes and allow them to acclimate.

    • Treat the cells with the test compound, positive control, and vehicle for 48-72 hours.

  • RNA Extraction and cDNA Synthesis:

    • Lyse the cells and extract total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity.

    • Reverse transcribe an equal amount of RNA from each sample into cDNA.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, primers for CYP3A4 and the housekeeping gene, and the qPCR master mix.

    • Run the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for CYP3A4 and the housekeeping gene for each sample.

    • Calculate the relative expression of CYP3A4 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

    • A significant increase in CYP3A4 mRNA levels in compound-treated cells compared to the vehicle control indicates PXR-mediated gene induction.[6]

Conclusion

This compound is a compound of interest for its potential to activate the pregnane X receptor. Based on the available evidence for the closely related molecule, indole-3-propionic acid, it is likely that the isopropyl ester acts as a prodrug, being hydrolyzed to IPA to exert its effect. IPA is a known agonist of both human and mouse PXR.[1] The experimental protocols detailed in this guide provide a robust framework for confirming the PXR-activating potential of this compound and for quantifying its potency and efficacy. Such studies are essential in drug development to anticipate potential drug-drug interactions and to understand the broader physiological effects of new chemical entities that interact with this critical xenobiotic-sensing pathway.

References

Isopropyl 1H-indole-3-propionate: An In-depth Technical Guide on its Core Chemistry, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed exploration of Isopropyl 1H-indole-3-propionate, a lesser-known ester of the well-researched tryptophan metabolite, Indole-3-propionic acid (IPA). While direct research on the isopropyl ester is limited, this document builds a foundational understanding by extensively covering the discovery, history, synthesis, and multifaceted biological activities of its parent compound, IPA. This guide includes detailed experimental protocols, quantitative data, and visual diagrams of key signaling pathways to serve as a valuable resource for professionals in the field of drug discovery and development.

Introduction

Indole-3-propionic acid (IPA), a metabolite produced from tryptophan by the gut microbiota, has garnered significant scientific interest for its potent neuroprotective, antioxidant, and anti-inflammatory properties.[1][2] Its isopropyl ester, this compound, while less studied, is presumed to share or possess modified biological activities due to its altered physicochemical properties. This guide will primarily focus on the extensive body of knowledge surrounding IPA to infer the potential characteristics and significance of its isopropyl ester.

Discovery and History of Indole-3-Propionic Acid (IPA)

The history of Indole-3-propionic acid is intrinsically linked to the study of tryptophan metabolism. First reported in 1999 for its neuroprotective, antioxidant, and anti-amyloid properties, IPA has since been recognized as a key signaling molecule in the gut-brain axis.[3] It is endogenously produced by specific gut bacteria, most notably Clostridium sporogenes, through the metabolism of dietary tryptophan.[3] The recognition of IPA's biological importance has grown, with numerous studies highlighting its role in maintaining gut homeostasis, protecting against oxidative stress, and its potential therapeutic applications in neurodegenerative diseases and metabolic disorders.[1][2]

Synthesis and Physicochemical Properties

General Synthesis of Indole-3-Propionic Acid

A common method for the synthesis of 3-indolepropionic acids involves the reaction of indole with an acrylic acid in the presence of a base. This method is an improvement over older techniques that required the use of acrylonitrile followed by hydrolysis.

Physicochemical Data of Indole-3-Propionic Acid
PropertyValueReference
IUPAC Name 3-(1H-indol-3-yl)propanoic acid[3]
CAS Number 830-96-6[3]
Molecular Formula C₁₁H₁₁NO₂[3]
Molar Mass 189.214 g/mol [3]
Melting Point 134 to 135 °C (273 to 275 °F)[3]

Biological Activity and Signaling Pathways

The biological effects of IPA are extensive and have been the subject of numerous studies. It is anticipated that this compound, as a more lipophilic derivative, may exhibit enhanced cell permeability and modified potency.

Key Biological Activities of IPA
  • Neuroprotection: IPA is a potent scavenger of hydroxyl radicals and has been shown to protect neurons from oxidative stress and amyloid-beta induced toxicity, suggesting its potential in Alzheimer's disease treatment.[2][3]

  • Anti-inflammatory Effects: IPA can suppress inflammatory responses by modulating the activity of immune cells and reducing the production of pro-inflammatory cytokines.[1]

  • Gut Health: It plays a crucial role in maintaining the integrity of the intestinal barrier and modulating the gut microbiota.[2]

  • Metabolic Regulation: Studies have shown that IPA can improve glucose metabolism and insulin sensitivity.[4]

Signaling Pathways

IPA exerts its effects through various signaling pathways, primarily by activating the Aryl hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR) .[5] These nuclear receptors are key regulators of xenobiotic metabolism, immune responses, and gut homeostasis.

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Intestinal Cell IPA Isopropyl 1H-indole-3-propionate (IPA) IPA_in IPA IPA->IPA_in Cellular Uptake AhR Aryl hydrocarbon Receptor (AhR) IPA_in->AhR PXR Pregnane X Receptor (PXR) IPA_in->PXR Nucleus Nucleus AhR->Nucleus Translocation PXR->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Activation Biological_Effects Anti-inflammatory Effects Gut Barrier Integrity Gene_Expression->Biological_Effects

IPA Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of key experimental protocols used in the study of IPA.

Quantification of IPA in Biological Samples

A common method for quantifying IPA in serum or fecal samples involves Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Protocol:

  • Sample Preparation: Fecal samples are homogenized and extracted with a suitable organic solvent. Serum samples are typically deproteinized.

  • Chromatographic Separation: The extracted samples are injected into a reverse-phase C18 column. A gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid is used to separate IPA from other metabolites.

  • Mass Spectrometric Detection: The eluent is introduced into a mass spectrometer, often a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of IPA.

LCMS_Workflow Sample Biological Sample (Serum/Feces) Extraction Extraction & Deproteinization Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection) LC->MS Data Data Analysis & Quantification MS->Data

LC-MS/MS Workflow

Assessment of Intestinal Barrier Function

The effect of IPA on intestinal permeability can be assessed using in vitro models with Caco-2 cell monolayers.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable supports and cultured until they form a differentiated and polarized monolayer.

  • Treatment: The cell monolayers are treated with IPA at various concentrations.

  • Permeability Assay: The permeability of the monolayer is measured by adding a fluorescent marker (e.g., FITC-dextran) to the apical side and quantifying its appearance on the basolateral side over time using a fluorescence plate reader.

Quantitative Data

The following table summarizes key quantitative data related to the biological activity of Indole-3-propionic acid.

ParameterValueExperimental ModelReference
Fasting Blood Glucose Reduction 0.42 mMRats treated with IPA (27.3 mg/kg/day)[4]
Reduction of Stressed OCR -26.8 ± 6.0%HL-1 cardiomyocytes at 1 mM IPA[6]
Serum Concentration (Humans) 1 to 10 µMPhysiological conditions[2]

Conclusion and Future Directions

Indole-3-propionic acid is a promising microbial metabolite with significant therapeutic potential. While its isopropyl ester, this compound, remains largely unexplored, it represents a compelling area for future research. Investigations into its synthesis, stability, and biological activity are warranted to determine if it offers advantages over its parent compound, such as improved bioavailability or enhanced efficacy. Further studies are crucial to unlock the full therapeutic potential of this class of indole derivatives.

References

Spectroscopic and Synthetic Analysis of Isopropyl 1H-indole-3-propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Isopropyl 1H-indole-3-propionate. Due to the limited availability of direct experimental data for the isopropyl ester, this document presents the comprehensive spectroscopic data for its parent compound, 1H-Indole-3-propionic acid, and offers a predictive analysis for the ester. This guide also outlines the relevant experimental protocols and a proposed synthetic pathway.

Spectroscopic Data of 1H-Indole-3-propionic Acid

The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1H-Indole-3-propionic acid, the immediate precursor to this compound.

Table 1: ¹H NMR Data of 1H-Indole-3-propionic Acid
Chemical Shift (ppm)MultiplicityAssignment
12.11s-COOH
10.79sIndole N-H
7.53dAr-H
7.35dAr-H
7.12sAr-H
7.07tAr-H
6.98tAr-H
2.95t-CH₂- (alpha to indole)
2.61t-CH₂- (alpha to carbonyl)

Solvent: DMSO-d₆, Frequency: 400 MHz.[1][2]

Table 2: ¹³C NMR Data of 1H-Indole-3-propionic Acid
Chemical Shift (ppm)Assignment
174.5C=O (Carboxylic Acid)
136.3Aromatic C
127.3Aromatic C
122.9Aromatic C
121.1Aromatic C
118.6Aromatic C
118.5Aromatic C
114.2Aromatic C
111.4Aromatic C
34.5-CH₂- (alpha to carbonyl)
21.0-CH₂- (alpha to indole)

Note: Specific assignments for aromatic carbons can vary; data is a representative example.

Table 3: Mass Spectrometry Data of 1H-Indole-3-propionic Acid
m/zRelative Intensity (%)Assignment
189.029.2[M]⁺
130.0100.0[M - COOH - H]⁺
131.010.5
143.05.6
144.04.4
77.05.1

Ionization Mode: Electron Ionization (EI).[1][3] The molecular ion peak is observed at m/z 189, corresponding to the molecular weight of 1H-Indole-3-propionic acid.[1][3] The base peak at m/z 130 is characteristic of the loss of the propionic acid side chain.[1]

Predicted Spectroscopic Data for this compound

Based on the data for 1H-Indole-3-propionic acid, the following changes are predicted for this compound:

  • ¹H NMR:

    • The carboxylic acid proton signal at ~12 ppm will disappear.

    • New signals corresponding to the isopropyl group will appear: a septet (or multiplet) around 4.9-5.1 ppm for the -CH- proton and a doublet around 1.2-1.3 ppm for the two -CH₃ groups.

    • The chemical shifts of the methylene protons adjacent to the newly formed ester group may experience a slight downfield shift.

  • ¹³C NMR:

    • The carboxylic acid carbon signal around 174.5 ppm will be replaced by an ester carbonyl signal, typically in a similar region.

    • New signals for the isopropyl group will be observed: one for the -CH- carbon around 67-69 ppm and one for the -CH₃ carbons around 21-23 ppm.

  • Mass Spectrometry:

    • The molecular ion peak ([M]⁺) will shift to m/z 231, reflecting the addition of the isopropyl group (C₃H₇) and the loss of a proton.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for indole derivatives.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument: A standard NMR spectrometer (e.g., Bruker, Varian) with a frequency of 400 MHz or higher is typically used.[1][2]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-14 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is generally required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Prepare a dilute solution of the analyte in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

  • Chromatography:

    • Column: A C18 reverse-phase column is commonly used for the separation of indole compounds.[4][5]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid to improve ionization, is typically employed.[4][5][6]

    • Flow Rate: A flow rate of 0.2-1.0 mL/min is common.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is frequently used for indole derivatives.[7]

    • Analysis: The mass spectrometer can be operated in full scan mode to identify the molecular ion or in multiple reaction monitoring (MRM) mode for targeted quantification.[4] Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural elucidation.[8]

Synthesis Workflow

The synthesis of this compound from 1H-Indole-3-propionic acid can be achieved through a standard Fischer esterification reaction. The logical workflow for this synthesis is depicted below.

Synthesis_Workflow Reactant1 1H-Indole-3-propionic Acid Process Reflux Reactant1->Process Reactant2 Isopropanol Reactant2->Process Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Process Product This compound Workup Work-up & Purification Product->Workup Byproduct Water (H₂O) Process->Product Process->Byproduct

Caption: Fischer Esterification of 1H-Indole-3-propionic Acid.

References

Potential Therapeutic Applications of Isopropyl 1H-indole-3-propionate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively covers the biological activities of Indole-3-propionic acid (IPA). Isopropyl 1H-indole-3-propionate, as an ester of IPA, is presumed to function as a prodrug, delivering IPA systemically. This guide focuses on the therapeutic potential and mechanisms of the parent compound, IPA, which is the anticipated active molecule following in vivo hydrolysis of this compound.

Introduction

This compound is the isopropyl ester of Indole-3-propionic acid (IPA), a well-characterized metabolite produced by the gut microbiota from the essential amino acid tryptophan.[1][2] IPA has garnered significant attention in the scientific community for its diverse and potent biological activities, including antioxidant, anti-inflammatory, neuroprotective, and immunomodulatory effects.[1][3] This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, focusing on the established mechanisms of action of its active form, IPA. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

While specific experimental data for this compound is limited, its chemical identity is established. The properties of the parent compound, Indole-3-propionic acid, are well-documented.

Table 1: Physicochemical Properties

PropertyThis compoundIndole-3-propionic acid (IPA)
Molecular Formula C₁₄H₁₇NO₂C₁₁H₁₁NO₂
CAS Number 93941-02-7[4]830-96-6[5]
Molecular Weight Not available189.21 g/mol [5]
Appearance Not availableOff-white to light brown crystalline solid[6]
Melting Point Not available134-135 °C[5][7]
Boiling Point Not available560.20 °C (estimated)[6]
Solubility Expected to be soluble in organic solventsSoluble in water and alcohols[6]
LogP Not available1.75[5]

Mechanism of Action of Indole-3-propionic Acid (IPA)

IPA exerts its biological effects through multiple signaling pathways, underscoring its pleiotropic therapeutic potential.

Activation of Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR)

IPA is a known ligand for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), both of which are crucial regulators of xenobiotic metabolism, immune responses, and gut homeostasis.[2][8] Activation of these receptors by IPA in intestinal epithelial cells leads to the modulation of gene expression, including those involved in maintaining the integrity of the intestinal barrier and regulating inflammation.[2]

ahr_pxr_pathway IPA Signaling via AhR and PXR IPA This compound (hydrolyzed to IPA) AhR AhR IPA->AhR PXR PXR IPA->PXR Nucleus Nucleus AhR->Nucleus PXR->Nucleus Gene_Expression Modulation of Gene Expression Nucleus->Gene_Expression Immune_Modulation Immune Modulation Gene_Expression->Immune_Modulation Barrier_Function Enhanced Gut Barrier Function Gene_Expression->Barrier_Function

Caption: IPA activates AhR and PXR, leading to downstream effects.

Inhibition of NF-κB Signaling

IPA has been shown to inhibit the pro-inflammatory NF-κB (nuclear factor-kappa B) signaling pathway.[9] This inhibition is mediated, in part, through the PXR-dependent downregulation of inflammatory cytokines. By suppressing NF-κB, IPA can attenuate inflammatory responses, which is a key mechanism in its protective effects in inflammatory conditions.[9]

Modulation of Methionine Metabolism

Recent studies have revealed that IPA can directly bind to and modulate the activity of methionine adenosyltransferase 2A (MAT2A).[9] This interaction promotes the synthesis of S-adenosylmethionine (SAM), a universal methyl donor, which in turn influences DNA methylation patterns. This novel mechanism links gut microbial metabolism to epigenetic regulation of host immune responses.[9]

ipa_mat2a_nfkb_pathway IPA's Anti-inflammatory Mechanism cluster_cell Macrophage IPA IPA MAT2A MAT2A IPA->MAT2A binds to SAM SAM Synthesis MAT2A->SAM DNA_Methylation DNA Methylation of USP16 SAM->DNA_Methylation TLR4 TLR4 Ubiquitination DNA_Methylation->TLR4 NFkB NF-κB Inhibition TLR4->NFkB Inflammation Reduced Inflammation NFkB->Inflammation

Caption: IPA inhibits NF-κB signaling by modulating MAT2A activity.

Potential Therapeutic Applications

The multifaceted mechanisms of IPA suggest its potential utility in a wide range of diseases.

Neurodegenerative Diseases

IPA is a potent neuroprotectant and has been investigated for its therapeutic potential in Alzheimer's disease.[7] It acts as a powerful scavenger of hydroxyl radicals, protecting neuronal cells from oxidative damage.[7]

Inflammatory Bowel Disease (IBD)

By enhancing the gut barrier function and exerting anti-inflammatory effects through AhR/PXR and NF-κB pathways, IPA shows promise in the management of IBD.[2]

Metabolic Disorders

IPA has been shown to improve glucose metabolism and insulin sensitivity in animal models, suggesting its potential as a therapeutic agent for type 2 diabetes and other metabolic disorders.[10] Studies in rats have demonstrated that IPA supplementation can lower fasting blood glucose and insulin levels.[10]

Table 2: Effects of IPA on Metabolic Parameters in Rats

ParameterControlIPA SupplementationPercentage ChangeReference
Fasting Blood Glucose BaselineReducedSignificant Reduction[10]
Fasting Insulin BaselineReducedSignificant Reduction[10]
HOMA-IR BaselineReducedSignificant Reduction[10]
Cardiovascular Diseases

The anti-inflammatory and antioxidant properties of IPA may contribute to its protective effects on the cardiovascular system.[1][3] However, some studies suggest that its effects on endothelial function may be complex and concentration-dependent.[8][11]

Sepsis

In animal models of sepsis, administration of IPA has been shown to attenuate the inflammatory response and improve survival, highlighting its potential as an adjunct therapy in this life-threatening condition.[9]

Experimental Protocols

Cell Viability Assay (MTS Assay)
  • Objective: To assess the cytotoxicity of a compound on a cell line.

  • Cell Line: Bovine Aortic Endothelial Cells (BAE-1).[11]

  • Methodology:

    • Seed BAE-1 cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., IPA ranging from 10 nM to 5 mM) for different time points (e.g., 24 and 48 hours).[11]

    • After the treatment period, add a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (phenazine ethosulfate) to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.

    • Measure the absorbance at 490 nm using a microplate reader. The amount of formazan product is directly proportional to the number of living cells in culture.

Western Blot Analysis for eNOS Phosphorylation
  • Objective: To determine the effect of a compound on the phosphorylation status of endothelial nitric oxide synthase (eNOS).

  • Cell Line: Bovine Aortic Endothelial Cells (BAE-1).[11]

  • Methodology:

    • Treat BAE-1 cells with the test compound (e.g., 1 µM IPA) for a specified duration.[11]

    • Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated eNOS (p-eNOS) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Strip the membrane and re-probe with an antibody against total eNOS and a loading control (e.g., β-actin) to normalize the data.

experimental_workflow General Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., BAE-1) Treatment Treatment with This compound (or IPA) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTS) Treatment->Viability_Assay Western_Blot Western Blot (e.g., p-eNOS) Treatment->Western_Blot Data_Analysis1 Data Analysis Viability_Assay->Data_Analysis1 Western_Blot->Data_Analysis1 Animal_Model Animal Model (e.g., Rat, Mouse) Administration Compound Administration (e.g., Oral Gavage) Animal_Model->Administration Sample_Collection Sample Collection (Blood, Tissues) Administration->Sample_Collection Biochemical_Analysis Biochemical Analysis (e.g., Glucose, Insulin) Sample_Collection->Biochemical_Analysis Data_Analysis2 Data Analysis Biochemical_Analysis->Data_Analysis2

Caption: A generalized workflow for in vitro and in vivo studies.

Conclusion

This compound, as a likely prodrug of the potent gut microbial metabolite Indole-3-propionic acid, holds significant promise for therapeutic development across a spectrum of diseases. The diverse mechanisms of action of IPA, including its anti-inflammatory, antioxidant, and immunomodulatory properties, provide a strong rationale for its further investigation. Future research should focus on elucidating the pharmacokinetic and pharmacodynamic profile of this compound to confirm its conversion to IPA in vivo and to determine its efficacy in relevant preclinical disease models. The development of this and other IPA derivatives could pave the way for novel therapeutic strategies targeting the gut-organ axis.

References

Methodological & Application

Application Notes and Protocols for Isopropyl 1H-indole-3-propionate (IPA) in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 1H-indole-3-propionate, more commonly known in scientific literature as Indole-3-propionic acid (IPA), is a tryptophan-derived metabolite produced by the gut microbiota.[1][2][3] Emerging research has highlighted its significant biological activities, making it a molecule of interest for in vitro studies across various fields, including immunology, neuroscience, and metabolic diseases.[3][4][5] IPA is recognized for its potent antioxidant, anti-inflammatory, neuroprotective, and immunomodulatory properties.[3][5][6][7] Its mechanisms of action often involve the activation of the Aryl hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), which in turn modulate downstream signaling pathways such as NF-κB.[1][3][4][8]

These application notes provide a comprehensive overview of the use of IPA in in vitro cell culture experiments, including detailed protocols, quantitative data summaries, and visual representations of its signaling pathways and experimental workflows.

Biological Activities and Cellular Effects

IPA has been demonstrated to exert a range of beneficial effects in various cell-based models:

  • Anti-inflammatory and Immunomodulatory Effects: IPA can suppress the production of pro-inflammatory cytokines, such as IL-1β, by inhibiting the NF-κB signaling pathway in macrophages.[8] It also regulates the function of various immune cells through AhR and PXR activation.[3]

  • Neuroprotection: In vitro studies have shown that IPA can reduce inflammation in microglial cells and promote the production of neurotrophic factors like BDNF and NGF in neuronal cells.[9]

  • Intestinal Barrier Enhancement: IPA contributes to the integrity of the intestinal epithelial barrier by increasing the expression of tight junction proteins.[4][5][6] In Caco-2 cell models, it has been shown to increase transepithelial resistance.[4]

  • Metabolic Regulation: IPA can improve glucose sensitivity and inhibit lipid synthesis in liver cells.[4] It also modulates mitochondrial function in cardiomyocytes.[10]

  • Anticancer Potential: Research suggests that IPA can inhibit the proliferation of certain cancer cells.[7]

Quantitative Data Summary

The following tables summarize the effective concentrations of IPA and its observed effects in various in vitro experiments.

Table 1: Effects of IPA on Cell Viability and Proliferation

Cell LineConcentration RangeTreatment DurationAssayObserved EffectReference
Caco-2 (Human intestinal epithelial)1 µM - 500 µM2, 24, 72 hoursMTT AssayNo significant cytotoxicity observed.[2][11]
Caco-2 (Human intestinal epithelial)1 µM - 500 µM72 hoursSulforhodamine BInduced cell proliferation.[2][11]
HL-1 (Murine cardiomyocytes)10 µM - 1 mM24, 48, 72 hoursBrdU AssayNo significant effect on proliferation.[10]
HL-1 (Murine cardiomyocytes)Up to 1 mM24 hoursResazurin-based AssayNo significant cytotoxicity observed.[10]
BAE-1 (Bovine aortic endothelial)Up to 5 mM4, 24, 48 hoursMTS AssayNo significant effect on viability, except for 5 mM at 48h (20% decrease).[12]
LX-2 (Human hepatic stellate)Not specifiedNot specifiedNot specifiedReduced cell adhesion and migration.[13][14]

Table 2: Effects of IPA on Cellular Functions

Cell LineConcentrationTreatment DurationMeasured ParameterObserved EffectReference
BV2 (Microglial cells)5 µMNot specifiedTNF-α concentrationSignificantly reduced in activated microglia.[9]
SH-SY5Y (Neuronal cells)Conditioned media from IPA-treated BV2 cellsNot specifiedBDNF and NGF productionSignificant increase.[9]
HL-1 (Murine cardiomyocytes)1 µM - 100 µM24 hoursCardiac contractility (ex vivo)Dose-dependent improvement.[10]
Huh7 (Human hepatic) & HUVEC (Endothelial)1 mM24 hoursMitochondrial respirationModulated mitochondrial function.[10]
Caco-2/HT29 co-cultureNot specifiedNot specifiedTransepithelial resistanceIncreased.[4]
Caco-2/HT29 co-cultureNot specifiedNot specifiedMUC2 and MUC4 expressionEnhanced.[4]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is adapted for human intestinal epithelial Caco-2 cells.[2][11]

  • Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 2 x 104 cells/well and allow them to adhere for 24 hours.

  • IPA Treatment: Prepare stock solutions of IPA in a suitable solvent (e.g., ethanol or DMSO) and dilute to final concentrations (e.g., 1, 10, 100, 250, 500 µM) in serum-free cell culture medium. Replace the medium in the wells with the IPA-containing medium. Include a vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Cell Proliferation Analysis using BrdU Assay

This protocol is based on studies with HL-1 cardiomyocytes.[10]

  • Cell Seeding: Seed HL-1 cells in a 96-well plate at a density of 2,000 cells/well.

  • IPA Treatment: Treat the cells with various concentrations of IPA (e.g., 10 µM - 1 mM) for 24, 48, or 72 hours. Change the medium daily.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for a specified period according to the manufacturer's instructions to allow for incorporation into newly synthesized DNA.

  • Cell Fixation and DNA Denaturation: Remove the labeling medium, fix the cells, and denature the DNA.

  • Antibody Incubation: Add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) and incubate.

  • Substrate Addition and Signal Detection: Add the appropriate substrate and measure the chemiluminescent or colorimetric signal using a plate reader.

Protocol 3: Mitochondrial Function Assessment using Seahorse XF Analyzer

This protocol is applicable to various cell types, including HL-1 cardiomyocytes and Huh7 liver cells.[10]

  • Cell Seeding: Seed cells in a Seahorse XF96 cell culture plate at a density of 10,000 cells/well and treat with IPA for 24 hours.

  • Assay Medium: On the day of the assay, replace the culture medium with unbuffered XF Assay Medium supplemented with glucose, glutamine, and pyruvate.

  • Mito Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Data Acquisition: Measure the oxygen consumption rate (OCR) in real-time using the Seahorse XF Analyzer.

  • Data Analysis: Calculate key mitochondrial parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Visualizations

Signaling Pathways

IPA_Signaling_Pathways cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IPA Indole-3-propionic acid (IPA) AhR Aryl hydrocarbon Receptor (AhR) IPA->AhR binds PXR Pregnane X Receptor (PXR) IPA->PXR binds NFkB_complex NF-κB Complex (p65/p50-IκB) IPA->NFkB_complex inhibits activation AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT translocates to nucleus & dimerizes with ARNT PXR_RXR PXR-RXR Complex PXR->PXR_RXR translocates to nucleus & dimerizes with RXR IkB IκB NFkB_complex->IkB p65_p50 p65/p50 NFkB_complex->p65_p50 NFkB_active Active NF-κB (p65/p50) p65_p50->NFkB_active translocates to nucleus Gene_Expression Target Gene Expression AhR_ARNT->Gene_Expression regulates PXR_RXR->Gene_Expression regulates NFkB_active->Gene_Expression regulates (e.g., inflammatory cytokines)

Caption: Signaling pathways of Indole-3-propionic acid (IPA).

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture Preparation seed_cells Seed cells in appropriate culture plates start->seed_cells ipa_treatment Treat cells with varying concentrations of IPA seed_cells->ipa_treatment incubation Incubate for specified duration (e.g., 24, 48, 72h) ipa_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, MTS) incubation->viability_assay proliferation_assay Proliferation Assay (e.g., BrdU) incubation->proliferation_assay functional_assay Functional Assay (e.g., Seahorse, Cytokine ELISA) incubation->functional_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis proliferation_assay->data_analysis functional_assay->data_analysis end End: Conclusion data_analysis->end

Caption: General experimental workflow for in vitro studies with IPA.

References

Application Notes and Protocols for Isopropyl 1H-indole-3-propionate (IPA) in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages, experimental protocols, and known signaling pathways associated with Isopropyl 1H-indole-3-propionate (IPA) administration in preclinical animal studies. The information is intended to guide researchers in designing and conducting their own investigations into the therapeutic potential of this gut microbiota-derived metabolite.

Quantitative Data Summary

The following table summarizes the reported dosages of this compound used in various animal models. It is crucial to note that the optimal dosage may vary depending on the specific animal model, strain, age, and the intended biological effect.

Animal ModelSpeciesDosageAdministration RouteVehicleKey Findings
Sepsis Mouse20 mg/kg/dayOral GavagePBS containing 0.5% DMSOReduced serum inflammatory mediators and improved survival rate.[1][2]
Colitis Mouse50 mg/200 mLDrinking WaterDrinking WaterEnhanced intestinal barrier function and increased survival.[3]
Colitis MouseNot specifiedOral administrationNot specifiedAmeliorated colitis by inhibiting M1 macrophage polarization and promoting M2 polarization.[4][5]
Metabolic Studies Rat27.3 mg/kg/day (mean intake)Enriched DietDietLowered fasting blood glucose and insulin levels.[6]
Metabolic Studies Rat20 mg/kg/dayNot specifiedNot specifiedAlleviated hepatic steatosis.[6]
Weight Gain Study RatNot specifiedNot specifiedNot specifiedReduced weight gain.[7]
Cardiovascular Studies RatIntravenousNot specifiedNot specifiedIncreased blood pressure.[8]

Experimental Protocols

Detailed methodologies for key experimental models cited in the literature are provided below.

Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice

This model is considered the gold standard for inducing polymicrobial sepsis that mimics the clinical progression of the disease in humans.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (IPA)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical scissors and forceps

  • 3-0 silk suture

  • 21-gauge needle

  • Warm sterile 0.9% saline

Procedure:

  • IPA Administration (Pre-treatment): Administer IPA (20 mg/kg) or vehicle (PBS with 0.5% DMSO) via oral gavage once daily for 5 consecutive days prior to CLP surgery.[1][2]

  • Anesthesia: Anesthetize the mice using an appropriate anesthetic regimen.

  • Surgical Preparation: Shave the abdomen and disinfect the area with an appropriate antiseptic solution.

  • Laparotomy: Make a 1-cm midline incision through the skin and peritoneum to expose the abdominal cavity.

  • Cecum Exteriorization: Gently locate and exteriorize the cecum.

  • Ligation: Ligate the cecum at its base, distal to the ileocecal valve, using a 3-0 silk suture. Ensure that the bowel remains patent.

  • Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle.[9] A small amount of fecal content can be extruded to induce peritonitis.[9]

  • Closure: Carefully return the cecum to the abdominal cavity. Close the peritoneal wall and skin with sutures or wound clips.

  • Fluid Resuscitation: Immediately after surgery, administer 1 mL of pre-warmed sterile 0.9% saline subcutaneously to prevent dehydration.[9]

  • Post-operative Care: Monitor the animals closely for signs of distress and mortality. Provide appropriate post-operative analgesia as per institutional guidelines.

  • IPA Administration (Post-treatment): In some protocols, IPA (20 mg/kg) or vehicle is administered by oral gavage for 3 consecutive days after the CLP procedure.[1][2]

Sham Control: Sham-operated animals undergo the same surgical procedure, including laparotomy and cecum exteriorization, but without ligation and puncture.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This is a widely used model for inducing acute or chronic colitis that shares histopathological features with human ulcerative colitis.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da)

  • This compound (IPA)

  • Drinking water

Procedure:

  • Induction of Acute Colitis: Dissolve 2-5% (w/v) DSS in the drinking water.[10] The optimal concentration can vary depending on the DSS batch and mouse strain and should be determined empirically.[10] Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[11][12]

  • IPA Administration:

    • In Drinking Water: During the recovery phase (after discontinuing DSS), provide drinking water supplemented with IPA (e.g., 50 mg/200 mL).[3]

    • Oral Gavage: Alternatively, IPA can be administered via oral gavage at a predetermined dosage during the DSS administration and/or recovery period.

  • Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces (hemoccult). A disease activity index (DAI) can be calculated based on these parameters.

  • Termination: At the end of the study period, euthanize the mice and collect the colon for macroscopic and histological analysis. Measure the colon length as an indicator of inflammation.

Control Groups:

  • Negative Control: Mice receiving regular drinking water without DSS or IPA.

  • DSS Control: Mice receiving DSS in their drinking water but no IPA treatment.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways.

Anti-inflammatory Signaling

IPA has been shown to possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway . It can also modulate macrophage polarization, promoting a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This is potentially mediated through the JNK/MAPK pathway and the activation of PPAR-γ .[4][5]

anti_inflammatory_pathway IPA This compound PXR PXR IPA->PXR AHR AHR IPA->AHR JNK_MAPK JNK/MAPK Pathway IPA->JNK_MAPK PPARg PPAR-γ IPA->PPARg NFkB NF-κB Pathway PXR->NFkB AHR->NFkB M1_Macrophage M1 Macrophage Polarization (Pro-inflammatory) JNK_MAPK->M1_Macrophage M2_Macrophage M2 Macrophage Polarization (Anti-inflammatory) PPARg->M2_Macrophage Inflammation Inflammation NFkB->Inflammation M1_Macrophage->Inflammation M2_Macrophage->Inflammation

Caption: IPA's anti-inflammatory signaling cascade.

Experimental Workflow for Sepsis Model

The following diagram illustrates the general experimental workflow for investigating the effects of IPA in a CLP-induced sepsis model.

sepsis_workflow start Start pretreatment IPA/Vehicle Pre-treatment (5 days, Oral Gavage) start->pretreatment clp_surgery Cecal Ligation and Puncture (CLP) or Sham Surgery pretreatment->clp_surgery post_treatment IPA/Vehicle Post-treatment (3 days, Oral Gavage) clp_surgery->post_treatment monitoring Monitor Survival and Clinical Scores post_treatment->monitoring collection Collect Blood and Tissues for Analysis monitoring->collection analysis Analyze Inflammatory Markers, Bacterial Load, and Organ Injury collection->analysis end End analysis->end

Caption: Workflow for IPA studies in a CLP sepsis model.

Experimental Workflow for Colitis Model

This diagram outlines a typical experimental design for studying the impact of IPA in a DSS-induced colitis model.

colitis_workflow start Start acclimatization Acclimatization of Mice start->acclimatization dss_induction Induce Colitis with DSS in Drinking Water (5-7 days) acclimatization->dss_induction ipa_treatment IPA Administration (e.g., in drinking water during recovery) dss_induction->ipa_treatment monitoring Daily Monitoring: Body Weight, Stool Consistency, Blood ipa_treatment->monitoring termination Euthanasia and Tissue Collection monitoring->termination analysis Macroscopic and Histological Analysis of Colon termination->analysis end End analysis->end

Caption: Workflow for IPA studies in a DSS colitis model.

References

Application Notes and Protocols for the Quantification of Isopropyl 1H-indole-3-propionate in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 1H-indole-3-propionate (IPA) is a microbial metabolite of tryptophan that has garnered significant interest due to its potential roles in human health and disease. Accurate and reliable quantification of IPA in biological matrices such as plasma is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological functions. These application notes provide detailed protocols for the determination of IPA in human plasma using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a widely accessible and robust analytical technique. Additionally, principles of a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method are discussed.

Analytical Methods Overview

The primary method detailed below is based on a validated HPLC method with fluorescence detection, which offers high sensitivity and selectivity for indolic compounds.[1][2] An alternative sample preparation technique, liquid-liquid extraction, is also described, which may be suitable for methods involving UV detection. For high-throughput and highly sensitive analyses, an LC-MS/MS approach is recommended.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method allows for the quantification of total and free IPA in human plasma.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_ultrafiltration Ultrafiltration for Free IPA cluster_hplc HPLC Analysis plasma Plasma Sample (100-200 µL) is_addition Add Internal Standard (e.g., 1-MeIAA) plasma->is_addition protein_precipitation Protein Precipitation (e.g., with Ethanol) is_addition->protein_precipitation centrifugation1 Centrifuge (~10,000 x g) protein_precipitation->centrifugation1 supernatant_transfer Transfer Supernatant centrifugation1->supernatant_transfer dilution Dilute with Mobile Phase (without organic modifier) supernatant_transfer->dilution total_ipa_sample Sample for Total IPA Analysis dilution->total_ipa_sample injection Inject Sample total_ipa_sample->injection plasma_uf Plasma Sample (200 µL) uf_device Transfer to Ultrafiltration Unit (e.g., 3 kDa cutoff) plasma_uf->uf_device incubation Incubate (37 °C) uf_device->incubation centrifugation2 Centrifuge (~10,000 x g) incubation->centrifugation2 uf_is_addition Add Internal Standard to Ultrafiltrate centrifugation2->uf_is_addition free_ipa_sample Sample for Free IPA Analysis uf_is_addition->free_ipa_sample free_ipa_sample->injection separation Chromatographic Separation (C18 Column) injection->separation detection Fluorescence Detection (Ex: 285 nm, Em: 340-360 nm) separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis

Caption: Overall workflow for IPA quantification in plasma.
Protocol for Total IPA Quantification

This protocol is adapted from a published method for the analysis of indoles in plasma.[1][2]

1. Materials and Reagents

  • Human plasma (collected in EDTA or heparin tubes)

  • This compound (IPA) standard

  • Internal Standard (IS), e.g., 1-Methylindole-3-acetic acid (1-MeIAA)

  • Ethanol (EtOH), HPLC grade

  • Sodium acetate, HPLC grade

  • Tetrabutylammonium bromide, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Pipettes and tips

2. Sample Preparation: Protein Precipitation

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 ng of the internal standard (e.g., 1-MeIAA) to the plasma sample.

  • Add 400 µL of cold ethanol to precipitate proteins.

  • Vortex mix for 2-3 seconds.

  • Incubate on ice for 5-10 minutes.

  • Centrifuge at approximately 10,000 x g for 5 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Add 4 volumes of the mobile phase without acetonitrile to the supernatant.

  • The sample is now ready for injection into the HPLC system.

Protocol for Free (Unbound) IPA Quantification

This procedure isolates the protein-unbound fraction of IPA from plasma.[1][2]

1. Materials

  • Human plasma

  • Ultrafiltration units (e.g., 3 kDa molecular weight cutoff)

  • Internal Standard (e.g., 1-MeIAA)

  • Incubator and centrifuge

2. Sample Preparation: Ultrafiltration

  • Place 200 µL of plasma into an ultrafiltration unit.

  • Incubate the unit at 37°C for 15 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Collect the ultrafiltrate.

  • Add the internal standard to the ultrafiltrate (e.g., 1 ng of 1-MeIAA per 100 µL of ultrafiltrate).[1]

  • The sample can be directly injected into the HPLC system.

Chromatographic Conditions

The following conditions have been shown to be effective for the separation of IPA and related indoles.[1][2]

ParameterValue
HPLC System Hitachi L7250 auto-injector, Shimadzu LC-10AD pumps[1]
Column Thermo-Fisher Hypersil C18 (80 x 3.2 mm, 3 µm)[1]
Mobile Phase 80% 0.01 M Sodium Acetate (pH 5.0) with 1.00 g/L tetrabutylammonium bromide / 20% Acetonitrile[1]
Flow Rate 0.6 mL/min[1]
Column Temperature 40°C[1]
Detector Shimadzu RF-20Axs fluorescence detector[1]
Excitation Wavelength 285 nm
Emission Wavelength 340 nm or 360 nm
Data Analysis and Quantification

Analyte concentrations are determined using an internal standard calculation.[1] The peak height ratio of the analyte to the internal standard is used to calculate the concentration based on a calibration curve prepared with known concentrations of IPA.

Calculation Formula: (Sample Analyte Peak Height / Sample IS Peak Height) × Response Factor × Concentration of IS Added[1]

The response factor is determined from the analysis of standards.[1]

Alternative Sample Preparation: Liquid-Liquid Extraction (LLE)

For methods where protein precipitation may not be suitable, or for simultaneous analysis of other arylpropionic acids, LLE can be employed.[3]

LLE Protocol
  • To 100 µL of human plasma, add the internal standard.

  • Add an appropriate extraction solvent (e.g., ethyl acetate).

  • Vortex thoroughly to ensure mixing.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • The sample is ready for injection.

Method Validation and Performance

A validated analytical method should demonstrate acceptable linearity, accuracy, precision, and recovery.

Quantitative Data Summary

The following table summarizes performance characteristics for an HPLC-fluorescence method for indole analysis in plasma.[1]

ParameterIndole-3-propionic Acid (IPA)
Recovery 93.8% to 117.8% (for a panel of nine indoles)[1]
Intra-assay CV (Retention Time) < 1%[1]
Inter-assay CV (Retention Time) < 2%[1]
Observed Concentrations of IPA in Human Plasma

The following concentrations have been reported in human plasma using an HPLC-fluorescence method.[2]

AnalyteTotal Plasma Conc. (ng/mL, Mean ± SD)Plasma Ultrafiltrate Conc. (ng/mL, Mean ± SD)% Free (Mean ± SD)
Indole-3-propionic Acid (IPA) 142 ± 67.70.33 ± 0.120.26 ± 0.13

High-Sensitivity Quantification using LC-MS/MS

For applications requiring lower limits of quantification and higher specificity, such as in clinical studies, Ultra-HPLC-MS/MS is the method of choice.[4]

LC-MS/MS Workflow

cluster_lcms_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis plasma Plasma Sample is_addition Add Stable Isotope-Labeled Internal Standard plasma->is_addition extraction Protein Precipitation or Solid Phase Extraction is_addition->extraction centrifugation Centrifugation extraction->centrifugation supernatant Transfer Supernatant centrifugation->supernatant lcms_sample Sample for LC-MS/MS supernatant->lcms_sample injection UPLC Injection lcms_sample->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization ms_detection Tandem Mass Spectrometry (MS/MS) Detection (MRM Mode) ionization->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing

Caption: General workflow for LC-MS/MS based quantification.
Key Principles of LC-MS/MS Method Development

  • Sample Preparation: Typically involves protein precipitation with acetonitrile or methanol, often containing a stable isotope-labeled internal standard for IPA to correct for matrix effects and extraction variability.

  • Chromatography: Reversed-phase chromatography is commonly used to separate IPA from other plasma components.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is used to generate ions of IPA.

  • Mass Spectrometry: A triple quadrupole (QQQ) mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of IPA in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This provides high selectivity and sensitivity. An ion pairing reversed-phase dynamic MRM (IP-RP dMRM) method has also been described for the measurement of tryptophan and indole metabolites.[5]

Conclusion

The choice of analytical method for the quantification of this compound in plasma depends on the specific requirements of the study, including required sensitivity, sample throughput, and available instrumentation. The detailed HPLC-fluorescence method provides a robust and accessible approach for many research applications. For studies demanding higher sensitivity and specificity, the development of an LC-MS/MS method is recommended. Proper method validation is essential to ensure the generation of accurate and reliable data.

References

Application Note: Quantitative Determination of Isopropyl 1H-indole-3-propionate in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and selective HPLC-MS/MS method for the quantification of Isopropyl 1H-indole-3-propionate. The methodology is adapted from established protocols for the closely related endogenous metabolite, Indole-3-propionic acid (IPA), and is suitable for the analysis of this compound in various biological matrices. The protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high throughput and reliable quantification.

Introduction

This compound is the isopropyl ester of Indole-3-propionic acid (IPA), a tryptophan metabolite produced by the gut microbiota.[1][2] IPA has garnered significant interest due to its neuroprotective properties and its role as a potent antioxidant.[2] As a result, synthetic derivatives such as this compound are of interest in pharmaceutical and metabolic research. This necessitates a robust analytical method for its accurate quantification in biological samples. This document provides a detailed protocol for an HPLC-MS/MS method optimized for the detection of this compound.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H17NO2Calculated
Molecular Weight231.29 g/mol Calculated
Parent CompoundIndole-3-propionic acid[3]
Parent Compound MW189.21 g/mol [3]
AppearanceOff-white to light brown crystalline solid (for IPA)[4]
SolubilityExpected to have good solubility in organic solvents like methanol and acetonitrile.Inferred from IPA's properties[4]

Experimental Protocols

Sample Preparation (Plasma)

This protocol is adapted from methods for Indole-3-propionic acid analysis in plasma.[5]

  • Protein Precipitation: To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., d5-Indole-3-propionic acid).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis

The following conditions are based on typical methods for the analysis of indole derivatives.[5][6]

HPLC System: A standard UHPLC system.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient Start at 5% B, linear gradient to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometer: A triple quadrupole mass spectrometer.

MS/MS Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 232.1 (M+H)+
Product Ions (Q3) To be determined by infusion and fragmentation analysis. Likely fragments would involve the loss of the isopropyl group and fragmentation of the indole ring.
Collision Energy To be optimized for the specific instrument and transitions.
Nebulizing Gas Flow 1.5 L/min
Drying Gas Flow 12 L/min
Interface Temperature 350°C

Quantitative Data Summary

The following table presents hypothetical yet typical quantitative performance data for a validated HPLC-MS/MS method of this nature. Actual values must be determined experimentally.

ParameterExpected Range
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery 85 - 115%

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Add_IS_ACN Add Internal Standard in Acetonitrile Sample->Add_IS_ACN Vortex Vortex Add_IS_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute HPLC HPLC Separation Reconstitute->HPLC MSMS MS/MS Detection HPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for this compound analysis.

Potential Signaling Pathway Involvement

Indole-3-propionic acid, the parent compound, is known to be a ligand for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR). It is plausible that this compound could interact with similar pathways, potentially after in-vivo hydrolysis to IPA.

G Potential Signaling Pathway of IPA cluster_ipa Indole-3-propionic acid (IPA) cluster_receptors Nuclear Receptors cluster_effects Cellular Effects IPA IPA AhR Aryl Hydrocarbon Receptor (AhR) IPA->AhR activates PXR Pregnane X Receptor (PXR) IPA->PXR activates Immune Immune Modulation AhR->Immune Barrier Intestinal Barrier Integrity AhR->Barrier PXR->Barrier Neuro Neuroprotection Immune->Neuro Barrier->Neuro

Caption: Potential signaling pathways of Indole-3-propionic acid.

References

Isopropyl 1H-indole-3-propionate: A Promising Tool for Neuroprotection Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 1H-indole-3-propionate is the isopropyl ester of Indole-3-propionic acid (IPA), a potent neuroprotective molecule. In biological systems, it is anticipated that this compound is hydrolyzed to its active form, IPA. IPA, a metabolite of tryptophan produced by the gut microbiota, has garnered significant attention in neuroprotection research for its multifaceted mechanisms of action.[1][2] It readily crosses the blood-brain barrier and exerts antioxidant, anti-inflammatory, and anti-apoptotic effects, making it a valuable compound for investigating and potentially mitigating neurodegenerative processes.[1] These application notes provide a comprehensive overview of the use of this compound (assumed to act via IPA) as a tool in neuroprotection research, complete with detailed experimental protocols and a summary of key quantitative data.

Mechanisms of Neuroprotection

Indole-3-propionic acid (IPA) has been shown to exert its neuroprotective effects through several key mechanisms:

  • Potent Antioxidant Activity: IPA is a powerful scavenger of hydroxyl radicals, protecting neurons from oxidative damage, a key pathological feature in many neurodegenerative diseases.[1][3] It effectively reduces lipid peroxidation and DNA damage in neuronal tissues.[1][3][4]

  • Anti-inflammatory Effects: IPA modulates inflammatory responses in the central nervous system by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][5][6] This is achieved, in part, through the inhibition of the NF-κB signaling pathway.[1][2]

  • Modulation of Signaling Pathways: IPA interacts with and activates the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR), both of which are involved in cellular protection and homeostasis.[1]

  • Promotion of Neurotrophic Factors: Studies have shown that IPA can indirectly enhance the production of crucial neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in neuronal cells.[5][7]

Data Presentation

The following tables summarize key quantitative data from in vitro and in vivo studies on the neuroprotective effects of Indole-3-propionic acid (IPA).

Table 1: In Vitro Studies on IPA

Cell LineTreatment/InsultIPA ConcentrationObserved EffectReference
Murine microglial BV2 cellsLipopolysaccharide (LPS) stimulation5 µMSignificantly reduced TNF-α concentration.[5]
Human neuroblastoma SH-SY5Y cellsConditioned media from IPA-treated microglia5 µM (used to treat microglia)Significant increase in BDNF and NGF production.[5]
Rat Brain Microvascular Endothelial Cells (rBMECs)Oxygen-Glucose Deprivation (OGD)Not specifiedReduced intracellular ROS levels and MMP activation.[6]

Table 2: In Vivo Studies on IPA

Animal ModelDisease ModelIPA DosageRoute of AdministrationObserved EffectReference
Mongolian GerbilsTransient forebrain ischemia10 mg/kg for 15 daysOralProtected 56.8% of CA1 neurons from ischemic damage.[3][4]
C57 MiceMiddle Cerebral Artery Occlusion (MCAO)400 µg/20 g/day IntragastricAlleviated neuroinflammation, neurological impairment, and brain infarction.[8]

Experimental Protocols

In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol describes a method to assess the neuroprotective effects of this compound against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line. It is assumed that the isopropyl ester will be hydrolyzed to IPA in the cell culture medium.

Materials:

  • This compound

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Incubate for 24 hours.

  • Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free DMEM. After the 24-hour pre-treatment, remove the medium containing the test compound and expose the cells to H₂O₂ (e.g., 100 µM) for 4-6 hours. Include a vehicle control group (cells treated with DMSO vehicle and H₂O₂) and a negative control group (untreated cells).

  • Cell Viability Assessment (MTT Assay):

    • After H₂O₂ exposure, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control group.

In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO) in Mice

This protocol outlines a model to evaluate the neuroprotective effects of this compound in a mouse model of ischemic stroke.

Materials:

  • This compound

  • C57BL/6 mice (male, 8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Nylon monofilament (6-0) with a rounded tip

  • Vehicle (e.g., saline or corn oil)

Procedure:

  • Animal Preparation: Acclimatize the mice for at least one week before the experiment. Fast the mice overnight with free access to water before surgery.

  • Drug Administration: Prepare a suspension of this compound in the chosen vehicle. Administer the compound (e.g., 20 mg/kg) or vehicle via oral gavage or intraperitoneal injection daily for a pre-treatment period (e.g., 7 days) before the MCAO surgery.

  • MCAO Surgery:

    • Anesthetize the mouse.

    • Make a midline cervical incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the CCA and the ECA.

    • Insert a 6-0 nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.

    • Suture the incision.

  • Post-operative Care: Provide post-operative care, including maintaining body temperature and providing soft food. Continue the daily administration of the test compound.

  • Neurological Deficit Scoring: At 24 and 48 hours after MCAO, assess the neurological deficits using a standardized scoring system (e.g., a 5-point scale).

  • Infarct Volume Measurement: At the end of the experiment (e.g., 48 hours post-MCAO), euthanize the mice and perfuse the brains.

    • Section the brains into coronal slices (e.g., 2 mm thick).

    • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). The non-infarcted area will stain red, while the infarcted area will remain white.

    • Quantify the infarct volume using image analysis software.

  • Data Analysis: Compare the neurological deficit scores and infarct volumes between the vehicle-treated and compound-treated groups using appropriate statistical tests.

Signaling Pathways and Experimental Workflows

G IPA Neuroprotective Signaling Pathways cluster_0 Extracellular cluster_1 Intracellular IPA This compound (hydrolyzed to IPA) PXR PXR IPA->PXR Activates AhR AhR IPA->AhR Activates ROS Reactive Oxygen Species (ROS) IPA->ROS Scavenges NFkB NF-κB PXR->NFkB Inhibits Antioxidant_Response Antioxidant Response AhR->Antioxidant_Response Promotes ROS->NFkB Activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInflammatory_Cytokines Induces Neuroprotection Neuroprotection (Reduced Apoptosis, Increased Survival) ProInflammatory_Cytokines->Neuroprotection Inhibits Antioxidant_Response->Neuroprotection Promotes G In Vitro Neuroprotection Assay Workflow start Start culture Culture SH-SY5Y cells start->culture seed Seed cells in 96-well plate culture->seed treat Treat with Isopropyl 1H-indole-3-propionate seed->treat induce Induce oxidative stress (H₂O₂) treat->induce assess Assess cell viability (MTT assay) induce->assess analyze Analyze and compare data assess->analyze end End analyze->end

References

Protocol for dissolving Isopropyl 1H-indole-3-propionate for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution of Isopropyl 1H-indole-3-propionate for experimental use. Due to the limited availability of specific solubility data for this compound, the following protocols are based on general principles for dissolving hydrophobic indole esters and similar compounds for in vitro and in vivo research.

Compound Information

This compound is the isopropyl ester of Indole-3-propionic acid (IPA). The esterification of the carboxylic acid group is expected to decrease its polarity, thus reducing its solubility in aqueous solutions and increasing its solubility in organic solvents.

Structure:

Predicted Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₄H₁₇NO₂-
Molecular Weight231.29 g/mol -
AppearancePredicted to be a liquid or solidGeneral knowledge of similar compounds
Water SolubilityPredicted to be low to insolubleInferred from ester structure
Organic Solvent SolubilityPredicted to be soluble in DMSO, ethanol, methanolInferred from ester structure

Safety Precautions

As with any chemical, appropriate safety measures should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refer to the supplier's recommendations, though storage at -20°C is common for many organic compounds.

Dissolution Protocols

The choice of solvent and dissolution method will depend on the specific experimental requirements, such as the final desired concentration and the tolerance of the experimental system (e.g., cell culture, animal model) to the solvent.

3.1. Preparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution in an organic solvent, which can then be diluted to the final working concentration in the appropriate aqueous medium.

Recommended Solvents for Stock Solution:

  • Dimethyl Sulfoxide (DMSO): A highly versatile and commonly used solvent for dissolving hydrophobic compounds for biological assays.

  • Ethanol (Absolute): Another suitable solvent, particularly if DMSO is not compatible with the experimental system.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh out a small amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.31 mg of the compound (Molecular Weight = 231.29 g/mol ).

  • Dissolving: Add the weighed compound to a sterile microcentrifuge tube or glass vial. Add the appropriate volume of DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

3.2. Preparation of Working Solutions for In Vitro Experiments (e.g., Cell Culture)

The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Protocol for Diluting Stock Solution into Cell Culture Medium:

  • Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.

  • Serial Dilution: Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentration. It is crucial to add the stock solution to the medium while vortexing or mixing to ensure rapid and uniform dispersion, which helps to prevent precipitation of the compound.

  • Final Solvent Concentration: Ensure the final concentration of DMSO or ethanol in the cell culture medium is below the toxic level for the specific cell line being used.

  • Use Immediately: It is best to prepare the working solution fresh for each experiment.

3.3. Formulation for In Vivo Experiments

For animal studies, a vehicle that is well-tolerated and can maintain the compound in solution is required. A common formulation for hydrophobic compounds involves a mixture of solvents.

Example In Vivo Formulation:

A common vehicle for administering hydrophobic compounds is a mixture of DMSO, PEG400 (Polyethylene glycol 400), Tween 80, and saline.

Protocol for Preparing an In Vivo Formulation:

  • Prepare Stock: Prepare a high-concentration stock solution in DMSO as described in section 3.1.

  • Vehicle Preparation: In a sterile tube, add the components of the vehicle in the following order, ensuring complete mixing after each addition:

    • Add the required volume of the DMSO stock solution.

    • Add PEG400.

    • Add Tween 80.

    • Finally, add saline to reach the final volume.

  • Final Concentrations: A common final vehicle composition is 5-10% DMSO, 30-40% PEG400, 5% Tween 80, and the remainder as saline. The final concentration of the compound should be calculated based on the required dosage and administration volume.

  • Administration: The formulation should be administered immediately after preparation.

Quantitative Data Summary

ParameterRecommended ValueNotes
Stock Solution Concentration 10-50 mM in 100% DMSOHigher concentrations may be possible but should be tested for solubility.
Final Solvent Concentration (In Vitro) ≤ 0.5% (v/v)This is a general recommendation; the specific tolerance of your cell line should be determined.
In Vivo Vehicle Composition 5-10% DMSO, 30-40% PEG400, 5% Tween 80, 45-60% SalineThis is a common starting point and may need to be optimized for your specific compound and animal model.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Solution Preparation

G Experimental Workflow for Solution Preparation cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation (In Vitro) A Weigh Isopropyl 1H-indole-3-propionate B Dissolve in 100% DMSO A->B C Vortex/Sonicate until dissolved B->C D Store at -20°C in aliquots C->D F Serially dilute stock solution into medium (vortexing) D->F Use stock aliquot E Pre-warm cell culture medium E->F G Final DMSO concentration ≤ 0.5% F->G H Use immediately in experiment G->H

Caption: Workflow for preparing stock and working solutions of this compound.

Hypothetical Signaling Pathway

G Hypothetical Signaling Pathway of an Indole Derivative A Isopropyl 1H-indole-3-propionate B Receptor X A->B Binds to C Kinase A B->C Activates D Kinase B C->D Phosphorylates E Transcription Factor Y D->E Activates F Nucleus E->F Translocates to G Gene Expression (e.g., Anti-inflammatory) F->G Promotes

Caption: A hypothetical signaling cascade initiated by an indole derivative.

Application Notes and Protocols: Indole-3-Propionic Acid in Models of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline.[1][2] Key pathological drivers include oxidative stress and neuroinflammation.[1][3] Indole-3-propionic acid (IPA), a tryptophan metabolite produced exclusively by gut microbiota, has emerged as a promising neuroprotective agent.[4][5] Due to its lipophilic nature, IPA can cross the blood-brain barrier, where it exerts potent antioxidant and anti-inflammatory effects.[4][6] These application notes provide a summary of the quantitative data, key signaling pathways, and detailed experimental protocols for studying IPA in the context of AD research.

Mechanism of Action

IPA's neuroprotective effects are multifaceted, targeting several key pathological features of Alzheimer's disease.

  • Potent Antioxidant Activity : IPA is a powerful scavenger of hydroxyl radicals, protecting neurons from oxidative damage induced by Aβ and other oxidotoxins.[7][8] Unlike many other antioxidants, it does not generate pro-oxidant reactive intermediates.[2][8]

  • Inhibition of Amyloid-β Aggregation : IPA has been shown to inhibit the formation of Aβ fibrils, a central event in AD pathogenesis.[1][3][7] One study noted that IPA could reduce Aβ fibril formation by as much as 50%.[7]

  • Anti-inflammatory Effects : IPA modulates neuroinflammation by inhibiting the activation of microglia, the primary immune cells of the brain.[9] It significantly reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[5][9][10]

  • Modulation of Signaling Pathways : IPA interacts with multiple signaling pathways. It acts as a ligand for the pregnane X receptor (PXR) and the aryl hydrocarbon receptor (AhR), which are involved in detoxification and immune regulation.[5][9] Furthermore, it has been shown to ameliorate neuroinflammation by inhibiting the RAGE-JAK2-STAT3 signaling pathway.[11]

  • Promotion of Neurotrophic Factors : In neuronal cells, IPA promotes the expression of crucial neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are essential for neuronal survival, growth, and maintenance.[9]

Signaling Pathways and Mechanisms of IPA

IPA_Mechanism IPA Indole-3-Propionic Acid (IPA) ROS Reactive Oxygen Species (ROS) IPA->ROS Scavenges Abeta Amyloid-β (Aβ) Aggregation IPA->Abeta Inhibits Microglia Microglial Activation IPA->Microglia Inhibits PXR_AhR PXR / AhR Activation IPA->PXR_AhR Activates RAGE_Pathway RAGE-JAK2-STAT3 Pathway IPA->RAGE_Pathway Inhibits OxidativeStress Reduced Oxidative Stress & Cell Death PlaqueFormation Reduced Plaque Formation Inflammation Reduced Neuro- inflammation (↓TNF-α) Neuroprotection Neuroprotection & Improved Gut Barrier NeurotrophicFactors Increased BDNF & NGF Expression PXR_AhR->Neuroprotection RAGE_Pathway->Inflammation Neurons Neurons Neurons->NeurotrophicFactors

Caption: Mechanism of IPA's neuroprotective actions in Alzheimer's disease.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from in vitro and in vivo studies on IPA.

Table 1: Summary of In Vitro Quantitative Data

Model System Treatment/Stimulus IPA Concentration Outcome Result Reference
Aβ Fibril Formation Assay Apolipoprotein E4 (ApoE4) Not Specified Inhibition of Aβ fibril formation 50% reduction in fibril formation [7]
Activated Microglia (BV2 cells) Lipopolysaccharide (LPS) 5 µM Reduction of pro-inflammatory cytokines Significant decrease in TNF-α concentration (P < 0.05) [10]
Neuronal Cells (HT22) Lipopolysaccharide (LPS) Not Specified Protection against apoptosis & oxidative damage Reduction in LPS-induced damage [11]
Primary Neurons / Neuroblastoma Amyloid-β (Aβ) 1 µM (24h) Neuroprotection Inhibition of lipid peroxidation and prevention of neuronal death [5]

| Cholinesterase Assay | Human AChE & BChE | CUR-IPA conjugate | Enzyme Inhibition (IC50) | hAChE: 59.30 µM, hBChE: 60.66 µM |[12] |

Table 2: Summary of In Vivo Quantitative Data

Model System IPA Administration Key Findings Result Reference
Healthy Elderly Humans Probiotic capsules (stimulating endogenous IPA) Correlation between plasma IPA and BDNF 1.91-fold increase in IPA; Positive correlation with BDNF (r = 0.28, P < 0.05) [10]
Adult Rats 200 mg/kg (oral) Brain bioavailability and effect on KYNA ~56-fold increase in brain IPA (90 min); ~4-fold increase in brain Kynurenic Acid (KYNA) (90 min) [6]

| LPS-induced Cognitive Impairment Mice | Not Specified | Behavioral and Cellular Effects | Alleviation of memory impairment; Promotion of neurogenesis; Inhibition of glial activation |[11] |

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay against Aβ-induced Toxicity

This protocol assesses the ability of IPA to protect neuronal cells from Aβ-induced cytotoxicity and oxidative stress.

1. Materials:

  • Neuronal cell line (e.g., SH-SY5Y or primary hippocampal neurons).
  • Cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin).
  • Aβ (1-42) peptide.
  • Indole-3-Propionic Acid (IPA).
  • MTT or LDH assay kit for cell viability.
  • DCFDA or similar probe for ROS measurement.
  • 96-well cell culture plates.

2. Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
  • IPA Pre-treatment: Prepare IPA stock solution in DMSO and dilute to final concentrations (e.g., 1 µM, 5 µM, 10 µM) in culture medium. Replace the medium in the wells with IPA-containing medium and incubate for 2-4 hours. Include a vehicle control (DMSO).
  • Aβ Preparation: Prepare Aβ (1-42) oligomers according to established protocols (e.g., incubation at 4°C for 24 hours).
  • Aβ Treatment: Add Aβ oligomers to the wells to a final concentration of 10 µM. Include a control group with no Aβ treatment.
  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
  • Assessment:
  • Cell Viability: Measure cell viability using an MTT or LDH assay according to the manufacturer's instructions.
  • Oxidative Stress: Measure intracellular ROS levels using a fluorescent probe like DCFDA.

3. Expected Outcome: IPA pre-treatment is expected to show a dose-dependent increase in cell viability and a decrease in ROS production in Aβ-treated cells compared to the Aβ-only control.[2][8]

Caption: Workflow for in vitro Aβ neurotoxicity assay.

Protocol 2: In Vitro Anti-inflammatory Assay in Microglial Cells

This protocol evaluates the effect of IPA on the inflammatory response in microglial cells.

1. Materials:

  • Microglial cell line (e.g., BV2).
  • Cell culture medium.
  • Lipopolysaccharide (LPS).
  • Indole-3-Propionic Acid (IPA).
  • ELISA kit for TNF-α quantification.
  • Reagents for RNA extraction and RT-qPCR or Western blot.
  • 24-well cell culture plates.

2. Procedure:

  • Cell Seeding: Seed BV2 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
  • IPA Treatment: Treat cells with IPA (e.g., 5 µM) for 6 hours. Include a vehicle control.
  • LPS Stimulation: Add LPS (100 ng/mL) to the wells to induce an inflammatory response. Do not add LPS to the negative control wells.
  • Incubation: Co-incubate IPA and LPS for 12-24 hours.
  • Sample Collection:
  • Supernatant: Collect the cell culture supernatant for cytokine analysis.
  • Cell Lysate: Lyse the cells to extract protein or RNA.
  • Assessment:
  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an ELISA kit.[10]
  • Gene/Protein Expression: Analyze the expression of inflammatory markers (e.g., iNOS, COX-2) or signaling proteins (e.g., p-STAT3, NF-κB) using RT-qPCR or Western blot.[11]

3. Expected Outcome: IPA treatment is expected to significantly reduce the LPS-induced secretion of TNF-α and downregulate the expression of other inflammatory mediators.[5][10]

Caption: Workflow for in vitro microglial anti-inflammatory assay.

Protocol 3: In Vivo Assessment in a Rodent Model of Cognitive Impairment

This protocol outlines a general approach to test the efficacy of IPA in an animal model of AD-like pathology, such as LPS-induced cognitive impairment.

1. Materials:

  • Mice (e.g., C57BL/6).
  • Indole-3-Propionic Acid (IPA) for oral administration.
  • Lipopolysaccharide (LPS) for intraperitoneal injection.
  • Behavioral testing apparatus (e.g., Morris Water Maze, Y-maze).
  • Reagents for immunohistochemistry (IHC) and Western blot.

2. Procedure:

  • Acclimatization: Acclimatize mice for at least one week.
  • Grouping: Divide animals into groups: (1) Vehicle Control, (2) LPS only, (3) IPA + LPS, (4) IPA only.
  • IPA Administration: Administer IPA (e.g., 20-50 mg/kg) or vehicle daily via oral gavage for 2-4 weeks.
  • Induction of Impairment: Induce cognitive impairment by administering LPS (e.g., 250 µg/kg, i.p.) for 7 consecutive days during the final week of IPA treatment.[11]
  • Behavioral Testing: After the treatment period, conduct cognitive tests:
  • Morris Water Maze: To assess spatial learning and memory.
  • Y-Maze: To assess short-term working memory.
  • Tissue Collection: Following behavioral tests, euthanize the animals and perfuse with saline. Collect brain tissue.
  • Post-mortem Analysis:
  • Immunohistochemistry: Analyze brain sections for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
  • Western Blot / ELISA: Homogenize brain tissue to quantify levels of inflammatory cytokines and signaling proteins.

3. Expected Outcome: Mice treated with IPA are expected to show improved performance in behavioral tests and reduced markers of neuroinflammation in the brain compared to the LPS-only group.[11]

Caption: Workflow for in vivo assessment of IPA in a mouse model.

References

Application Notes and Protocols: Isopropyl 1H-indole-3-propionate (Indole-3-propionic Acid) in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Isopropyl 1H-indole-3-propionate, more commonly known as Indole-3-propionic acid (IPA), in the investigation of metabolic diseases. IPA, a metabolite produced by the gut microbiota from tryptophan, has garnered significant interest for its potential therapeutic effects on conditions such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity.[1][2] This document outlines key in vivo and in vitro experimental protocols, summarizes relevant quantitative data, and illustrates the signaling pathways through which IPA is understood to exert its metabolic benefits.

I. Summary of Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of IPA on various metabolic parameters.

Table 1: Effects of IPA on Glucose Homeostasis in Rodent Models

ParameterAnimal ModelIPA DosageDurationOutcomeReference
Fasting Blood GlucoseSprague-Dawley Rats27.3 mg/kg/day (in diet)6 weeksSignificantly lowered by 0.42 mM[3][4][5]
Fasting Plasma InsulinSprague-Dawley Rats27.3 mg/kg/day (in diet)6 weeksSignificantly reduced[3][4][5]
HOMA-IR IndexSprague-Dawley Rats27.3 mg/kg/day (in diet)6 weeksSignificantly reduced[3][4]
Glucose AUC (GTT)C57BL/6J Mice (Standard Diet)0.1 mg/mL (in drinking water)5 monthsSignificantly increased[6][7]
Glucose AUC (GTT)C57BL/6J Mice (Western Diet)0.1 mg/mL (in drinking water)5 monthsNo significant difference[6][7]

Table 2: Effects of IPA on Hepatic Steatosis and Inflammation in Rodent Models of NAFLD

ParameterAnimal ModelIPA DosageDurationOutcomeReference
Liver TriglyceridesHigh-Fat Diet-fed Rats10, 20, 40 mg/kg (gavage)Not specifiedNo significant effect at 5 months in one study[6][7]
Hepatic SteatosisHigh-Fat Diet-fed Rats10, 20, 40 mg/kg (gavage)Not specifiedAttenuated[4]
Liver TNF-α, IL-1β, IL-6High-Fat Diet-fed NASH RatsNot specifiedNot specifiedExpression levels inhibited[8]
Liver Fibrosis Marker (COL1A2)LX-2 Cells (in vitro)Not specifiedNot specifiedmRNA expression reduced[9]

II. Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of IPA's effects on metabolic diseases.

In Vivo High-Fat Diet-Induced Metabolic Disease Model

This protocol describes the induction of metabolic disease in rodents using a high-fat diet (HFD) and subsequent treatment with IPA.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Standard chow diet

  • High-fat diet (e.g., 45-60% kcal from fat)

  • Indole-3-propionic acid (IPA)

  • Vehicle for IPA administration (e.g., water, 0.5% carboxymethylcellulose)

  • Gavage needles

  • Metabolic cages (optional, for feces and urine collection)

Procedure:

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week with free access to standard chow and water.

  • Dietary Induction: Divide animals into control and experimental groups. Feed the control group a standard chow diet and the experimental groups a high-fat diet for a period of 8-16 weeks to induce metabolic syndrome phenotypes (e.g., obesity, insulin resistance, hepatic steatosis).

  • IPA Administration:

    • Oral Gavage: Dissolve IPA in a suitable vehicle. Administer a daily dose of IPA (e.g., 10-40 mg/kg body weight) or vehicle to the respective animal groups via oral gavage.[4]

    • Dietary Admixture: Incorporate IPA directly into the powdered diet at a specified concentration (e.g., 0.1% w/w).

    • Drinking Water: Dissolve IPA in the drinking water at a specified concentration (e.g., 0.1 mg/mL).[6][7]

  • Monitoring: Monitor body weight, food intake, and water consumption regularly (e.g., weekly).

  • Terminal Procedures: At the end of the study period, fast the animals overnight. Collect blood samples for biochemical analysis and tissues (e.g., liver, adipose tissue, intestine) for histological and molecular analysis.

Oral Glucose Tolerance Test (OGTT)

This protocol is used to assess glucose metabolism and insulin sensitivity in response to an oral glucose challenge.

Materials:

  • Fasted animals (from the in vivo study)

  • Glucose solution (e.g., 2 g/kg body weight in sterile water)

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, capillary tubes)

Procedure:

  • Fasting: Fast the animals for 6-12 hours with free access to water.

  • Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from a tail vein prick.

  • Glucose Administration: Administer the glucose solution via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

In Vitro Intestinal Barrier Function Assay (Caco-2 Cell Model)

This protocol evaluates the effect of IPA on intestinal barrier integrity using a Caco-2 cell monolayer, a widely accepted in vitro model of the human intestinal epithelium.[10][11]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Indole-3-propionic acid (IPA)

  • Transepithelial Electrical Resistance (TEER) meter

  • FITC-dextran (4 kDa)

  • Plate reader with fluorescence capabilities

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a high density.

  • Cell Differentiation: Culture the cells for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions. Monitor the integrity of the monolayer by measuring the TEER. A stable TEER reading above 250 Ω·cm² indicates a well-formed monolayer.

  • IPA Treatment: Once the monolayer is established, treat the cells with different concentrations of IPA added to the apical or basolateral compartment for a specified duration (e.g., 24 hours).

  • TEER Measurement: Measure the TEER at various time points during and after IPA treatment to assess changes in ion permeability. An increase in TEER suggests enhanced barrier function.

  • Paracellular Permeability Assay (FITC-dextran):

    • After IPA treatment, add FITC-dextran to the apical chamber.

    • Incubate for a defined period (e.g., 2 hours).

    • Collect samples from the basolateral chamber and measure the fluorescence intensity using a plate reader.

    • A decrease in the amount of FITC-dextran that has crossed the monolayer indicates improved barrier integrity.

Quantification of IPA in Serum/Plasma by UPLC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of IPA in biological fluids.

Materials:

  • Serum or plasma samples

  • Indole-3-propionic acid (IPA) standard

  • Internal standard (e.g., deuterated IPA)

  • Acetonitrile (ACN)

  • Formic acid

  • Ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS)

  • C18 reverse-phase column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a small volume of serum/plasma (e.g., 50 µL), add a known amount of the internal standard.

    • Add 3-4 volumes of ice-cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for injection.

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation: Inject the reconstituted sample onto the UPLC system. Separate IPA from other sample components using a C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid.

    • Mass Spectrometric Detection: Introduce the eluent into the mass spectrometer. Use electrospray ionization (ESI) in positive or negative ion mode. Monitor the specific precursor-to-product ion transitions for IPA and the internal standard in Multiple Reaction Monitoring (MRM) mode for quantification.

  • Data Analysis: Generate a standard curve using known concentrations of IPA. Quantify the IPA concentration in the unknown samples by comparing their peak area ratios (IPA/internal standard) to the standard curve.

III. Signaling Pathways and Mechanisms of Action

IPA's beneficial effects on metabolic health are attributed to its interaction with several key signaling pathways.

Activation of Nuclear Receptors: PXR and AhR

IPA acts as a ligand for the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR), both of which are important regulators of xenobiotic metabolism, inflammation, and intestinal barrier function.[12]

PXR_AhR_Signaling cluster_gut Gut Lumen cluster_enterocyte Enterocyte Tryptophan Tryptophan Gut Microbiota Gut Microbiota Tryptophan->Gut Microbiota Metabolism Gut Microbiota->IPA PXR PXR IPA->PXR Binds AhR AhR IPA->AhR Binds Nucleus Nucleus PXR->Nucleus Translocates AhR->Nucleus Translocates TJ Proteins Tight Junction Proteins (e.g., ZO-1, Occludin) Nucleus->TJ Proteins Upregulates Expression Anti-inflammatory\nGenes Anti-inflammatory Genes Nucleus->Anti-inflammatory\nGenes Upregulates Expression Improved Intestinal\nBarrier Function Improved Intestinal Barrier Function TJ Proteins->Improved Intestinal\nBarrier Function Reduced Gut\nInflammation Reduced Gut Inflammation Anti-inflammatory\nGenes->Reduced Gut\nInflammation

Caption: IPA activation of PXR and AhR in intestinal epithelial cells.

Upon production by the gut microbiota, IPA can enter intestinal epithelial cells and bind to PXR and AhR. This activation leads to the translocation of these receptors to the nucleus, where they modulate the expression of target genes. This includes the upregulation of genes encoding tight junction proteins, which enhances the integrity of the intestinal barrier, and the expression of anti-inflammatory genes, which helps to reduce gut inflammation.[8][12]

Inhibition of NF-κB Signaling Pathway

IPA has been shown to inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NFkB_Inhibition cluster_cell Macrophage / Hepatocyte Inflammatory Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates Pro-inflammatory\nCytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Pro-inflammatory\nCytokines Upregulates Transcription Inflammation Inflammation Pro-inflammatory\nCytokines->Inflammation IPA IPA IPA->IKK Inhibits Experimental_Workflow Start Start Animal Model Selection Animal Model Selection (e.g., C57BL/6 Mice) Start->Animal Model Selection Dietary Intervention Dietary Intervention (Control vs. High-Fat Diet) Animal Model Selection->Dietary Intervention IPA Treatment IPA Administration (Gavage, Diet, or Water) Dietary Intervention->IPA Treatment In-life Monitoring In-life Monitoring (Body Weight, Food Intake) IPA Treatment->In-life Monitoring Metabolic Phenotyping Metabolic Phenotyping (OGTT, Insulin Tolerance Test) In-life Monitoring->Metabolic Phenotyping Terminal Sample Collection Terminal Sample Collection (Blood, Liver, Intestine) Metabolic Phenotyping->Terminal Sample Collection Biochemical Analysis Biochemical Analysis (Lipids, Glucose, Insulin, IPA levels) Terminal Sample Collection->Biochemical Analysis Histological Analysis Histological Analysis (H&E, Oil Red O staining of liver) Terminal Sample Collection->Histological Analysis Molecular Analysis Molecular Analysis (Gene Expression, Western Blot) Terminal Sample Collection->Molecular Analysis Data Analysis & Conclusion Data Analysis & Conclusion Biochemical Analysis->Data Analysis & Conclusion Histological Analysis->Data Analysis & Conclusion Molecular Analysis->Data Analysis & Conclusion

References

Application Notes and Protocols for Investigating Gut-Brain Axis Signaling with Indole-3-Propionic Acid (IPA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-propionic acid (IPA) is a metabolite produced exclusively by the gut microbiota from the dietary amino acid tryptophan. It is a key signaling molecule in the intricate communication network of the gut-brain axis. Emerging evidence highlights its neuroprotective, anti-inflammatory, and antioxidant properties, making it a compound of significant interest for therapeutic development in neurological and psychiatric disorders. IPA has been shown to modulate host physiology by interacting with various receptors, including the aryl hydrocarbon receptor (AhR) and the pregnane X receptor (PXR).[1][2] Its ability to cross the blood-brain barrier allows it to directly influence central nervous system functions.[3]

This document provides detailed application notes and experimental protocols for utilizing IPA to investigate its role in gut-brain axis signaling. While the user's initial query specified Isopropyl 1H-indole-3-propionate, a comprehensive literature search did not yield specific experimental data for this ester. It is hypothesized that this compound may act as a prodrug, being hydrolyzed to the biologically active IPA in vivo. The following protocols and data are therefore based on studies conducted with IPA.

Key Signaling Pathways of IPA in the Gut-Brain Axis

IPA exerts its effects through multiple signaling pathways, primarily involving the activation of the Aryl Hydrocarbon Receptor (AhR).

IPA-AhR Signaling Pathway

IPA_AhR_Signaling cluster_gut Gut Lumen cluster_circulation Circulation cluster_brain Brain (Microglia/Neuron) Tryptophan Tryptophan Gut Microbiota Gut Microbiota Tryptophan->Gut Microbiota Metabolism IPA IPA Gut Microbiota->IPA IPA_circ IPA IPA->IPA_circ Absorption AhR Aryl Hydrocarbon Receptor (AhR) ARNT ARNT Nucleus Nucleus XRE Xenobiotic Response Element (XRE) Gene_Expression Target Gene Expression Neuroprotection Neuroprotection & Anti-inflammation NFkB NF-κB Inflammation Inflammation

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of IPA.

Table 1: In Vitro Effects of IPA on Neuronal and Microglial Cells

Cell TypeTreatmentConcentrationOutcomeFold Change / % ChangeReference
BV2 MicrogliaLipopolysaccharide (LPS) + IPA5 µMTNF-α concentration↓ (Significant reduction)[4]
SH-SY5Y NeuronsConditioned media from IPA-treated microglia-BDNF production↑ (Significant increase)[4]
SH-SY5Y NeuronsConditioned media from IPA-treated microglia-Nerve growth factor production↑ (Significant increase)[4]

Table 2: In Vivo Effects of IPA in Animal Models

Animal ModelTreatmentDosageDurationKey FindingsReference
Healthy Elderly (Human)Probiotics (stimulating IPA)-12 weeksSerum IPA increased 1.91-fold; Positive correlation between IPA and serum BDNF (r = 0.28)[4]
RatsIPA-enriched diet27.3 mg/kg/day (mean intake)6 weeksFasting blood glucose lowered by 0.42 mM[5]
Sepsis MiceIPA administration--Reduced serum IL-1β and TNF-α[6]

Experimental Protocols

Protocol 1: In Vitro Investigation of IPA's Anti-inflammatory Effects on Microglia

Objective: To determine the effect of IPA on the production of pro-inflammatory cytokines in activated microglial cells.

Materials:

  • BV2 microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Indole-3-propionic acid (IPA)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit for TNF-α

Procedure:

  • Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed BV2 cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of IPA (e.g., 1, 5, 10 µM) for 2 hours.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (no IPA) and a negative control group (no LPS or IPA).

  • Sample Collection: After 24 hours of incubation, collect the cell culture supernatant.

  • Cytokine Analysis: Quantify the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the TNF-α levels between the different treatment groups.

Protocol1_Workflow Start Start Culture_BV2 Culture BV2 Microglial Cells Start->Culture_BV2 Seed_Cells Seed Cells in 24-well Plate Culture_BV2->Seed_Cells Pretreat_IPA Pre-treat with IPA Seed_Cells->Pretreat_IPA Stimulate_LPS Stimulate with LPS Pretreat_IPA->Stimulate_LPS Incubate Incubate for 24 hours Stimulate_LPS->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Measure TNF-α by ELISA Collect_Supernatant->ELISA Analyze_Data Analyze and Compare Data ELISA->Analyze_Data End End Analyze_Data->End

Protocol 2: In Vivo Investigation of IPA's Effects on Gut Microbiota and Behavior in a Mouse Model

Objective: To assess the impact of oral IPA administration on the gut microbiota composition and anxiety-like behavior in mice.

Materials:

  • C57BL/6 mice

  • Indole-3-propionic acid (IPA)

  • Drinking water

  • Elevated Plus Maze (EPM)

  • 16S rRNA gene sequencing platform

  • Fecal sample collection tubes

Procedure:

  • Animal Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • IPA Administration: Dissolve IPA in the drinking water at a concentration to achieve a target dose (e.g., 50 mg/kg/day). The control group receives regular drinking water. Administer for a period of 4-6 weeks.

  • Behavioral Testing:

    • At the end of the treatment period, perform the Elevated Plus Maze (EPM) test to assess anxiety-like behavior.

    • Record the time spent in the open and closed arms of the maze.

  • Fecal Sample Collection: Collect fecal samples from each mouse before and after the treatment period and store them at -80°C.

  • Microbiota Analysis:

    • Extract microbial DNA from the fecal samples.

    • Perform 16S rRNA gene sequencing to analyze the composition of the gut microbiota.

  • Data Analysis:

    • Compare the behavioral data (time in open arms) between the IPA-treated and control groups.

    • Analyze the 16S rRNA sequencing data to identify changes in the gut microbial community structure and diversity.

Protocol2_Workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Group_Assignment Assign to Control & IPA Groups Acclimatize->Group_Assignment IPA_Admin Oral IPA Administration (in drinking water) Group_Assignment->IPA_Admin Behavioral_Test Elevated Plus Maze Test IPA_Admin->Behavioral_Test Fecal_Collection Collect Fecal Samples Behavioral_Test->Fecal_Collection Microbiota_Analysis 16S rRNA Sequencing Fecal_Collection->Microbiota_Analysis Data_Analysis Analyze Behavioral & Microbiota Data Microbiota_Analysis->Data_Analysis End End Data_Analysis->End

Conclusion

Indole-3-propionic acid is a crucial microbial metabolite that plays a significant role in mediating the gut-brain axis. The provided application notes and protocols offer a framework for researchers to investigate the multifaceted effects of IPA on neuronal function, inflammation, and behavior. While direct experimental data on this compound is currently lacking, the study of IPA provides a strong foundation for understanding the potential therapeutic applications of this class of compounds in the context of gut-brain signaling. Future research should aim to elucidate the pharmacokinetic and pharmacodynamic properties of IPA esters to determine their utility as potential prodrugs.

References

Application Notes and Protocols for Isopropyl 1H-indole-3-propionate and its Active Metabolite, Indole-3-propionic Acid (IPA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes, therefore, focus on the commercially available parent compound, Indole-3-propionic acid (IPA), providing information on its sourcing, purity, and detailed protocols for its use in research. The methodologies described can be adapted for the study of Isopropyl 1H-indole-3-propionate, should it be custom synthesized, to evaluate its efficacy as a prodrug for delivering IPA.

IPA has garnered considerable attention for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[2] It plays a crucial role in maintaining gut barrier integrity and modulates several key signaling pathways, making it a compound of high interest for therapeutic development in metabolic, inflammatory, and neurodegenerative diseases.[3]

Commercial Sources and Purity of Indole-3-propionic Acid (IPA)

For researchers planning to work with IPA, either as a standalone compound or as a reference for synthesized esters, several reputable commercial sources are available. The purity of the compound is critical for obtaining reliable and reproducible experimental results. The following table summarizes available data from prominent suppliers.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated Purity
Sigma-Aldrich Indole-3-propionic acid830-96-6C₁₁H₁₁NO₂189.21≥97.0% (T)
Fisher Scientific Indole-3-propionic acid830-96-6C₁₁H₁₁NO₂189.2198%
HiMedia Laboratories Indole-3-propionic acid (IPA)830-96-6C₁₁H₁₁NO₂189.21≥97%
Santa Cruz Biotechnology 3-(1H-indol-3-yl)propanoic acid830-96-6C₁₅H₁₈N₂O₃274.32Not Specified

Note: Purity levels are as stated by the supplier and may vary by batch. It is recommended to obtain a lot-specific Certificate of Analysis (CoA) for detailed purity information.

Signaling Pathways of Indole-3-propionic Acid (IPA)

IPA exerts its biological effects through the modulation of several key signaling pathways. As the active metabolite, these pathways are the primary targets for any prodrug, including this compound.

IPA Signaling via PXR and AhR

Indole-3-propionic acid is a known ligand for the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR).[1][4] Activation of these nuclear receptors in intestinal cells contributes to the maintenance of mucosal homeostasis and barrier function.

IPA_PXR_AhR_Signaling IPA This compound (Prodrug) IPA_active Indole-3-propionic Acid (IPA) (Active Metabolite) IPA->IPA_active Esterase Hydrolysis PXR PXR IPA_active->PXR AhR AhR IPA_active->AhR Nucleus Nucleus PXR->Nucleus AhR->Nucleus TJ_Proteins Tight Junction Protein Expression (e.g., Claudins, Occludin, ZO-1) Nucleus->TJ_Proteins Barrier Enhanced Intestinal Barrier Function TJ_Proteins->Barrier

IPA Signaling through PXR and AhR
IPA-Mediated Anti-inflammatory Signaling via TLR4/NF-κB

IPA has been shown to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. By doing so, it can suppress the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.[5]

IPA_TLR4_NFkB_Signaling LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IPA_active Indole-3-propionic Acid (IPA) IPA_active->TLR4 Inhibits NFkB NF-κB MyD88->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) Nucleus->Cytokines

IPA's Anti-inflammatory Action via TLR4/NF-κB

Experimental Protocols

The following protocols are based on published studies using Indole-3-propionic acid (IPA). They can be adapted to test the efficacy of this compound, keeping in mind potential differences in solubility and the time required for hydrolysis to the active form.

Protocol 1: Assessment of Intestinal Barrier Function in a Caco-2/HT29 Co-culture Model

This protocol is adapted from studies demonstrating IPA's ability to enhance intestinal barrier integrity.[6][7]

1. Cell Culture and Co-culture Model:

  • Culture human intestinal epithelial Caco-2 and HT29 cells separately in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • For the co-culture model, seed Caco-2 and HT29 cells at a 9:1 ratio onto Transwell inserts (0.4 µm pore size) and culture for 21 days to allow for differentiation and formation of a polarized monolayer.

2. Treatment:

  • Prepare stock solutions of IPA in a suitable solvent (e.g., aqueous solution adjusted to pH 7.4) and dilute to final concentrations in cell culture medium.[8] A typical concentration range to test is 0.05 mM to 0.5 mM.[6]

  • For barrier disruption experiments, a challenge with lipopolysaccharide (LPS) at 10 µg/mL can be used.[6]

  • Treat the apical side of the Transwell cultures with IPA for 24 hours, with or without co-treatment with LPS.

3. Measurement of Transepithelial Electrical Resistance (TEER):

  • Measure TEER at baseline and after the 24-hour treatment period using a voltohmmeter (e.g., Millicell ERS-2).

  • An increase in TEER indicates enhanced barrier integrity.

4. Paracellular Permeability Assay:

  • After TEER measurement, add a fluorescent tracer (e.g., FITC-dextran) to the apical chamber.

  • After a defined incubation period (e.g., 2 hours), collect samples from the basolateral chamber.

  • Measure the fluorescence intensity using a plate reader to quantify the amount of tracer that has passed through the cell monolayer. A decrease in fluorescence indicates reduced paracellular permeability.

5. Western Blot for Tight Junction Proteins:

  • Lyse the cells from the Transwell inserts and perform protein quantification.

  • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against tight junction proteins (e.g., claudin-1, occludin, ZO-1).

  • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize protein bands. An upregulation of these proteins confirms the positive effect of IPA on the physical barrier.[7]

Protocol 2: Evaluation of Anti-inflammatory Effects in Cardiomyocytes

This protocol is based on research showing IPA's protective effects against doxorubicin-induced cardiomyocyte damage.[9]

1. Cell Culture:

  • Culture human cardiomyocyte cell line AC16 in DMEM/F12 medium supplemented with 12.5% FBS and 1% penicillin-streptomycin.

2. Induction of Inflammation and Treatment:

  • Induce cellular stress and inflammation by treating the cells with doxorubicin.

  • Co-treat cells with various concentrations of IPA. Based on literature, concentrations in the µM to mM range are physiologically relevant.[10]

3. Cell Viability and Apoptosis Assays:

  • Assess cell viability using an MTS or CCK-8 assay.

  • Quantify apoptosis using flow cytometry with Annexin V-FITC and propidium iodide staining.

4. Measurement of Inflammatory Cytokines and Oxidative Stress:

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA kits.

  • Assess oxidative stress by measuring the production of reactive oxygen species (ROS) using a fluorescent probe like H2DCFDA.[8]

5. Western Blot for Signaling Pathway Analysis:

  • Investigate the mechanism of action by performing western blotting for key proteins in relevant signaling pathways, such as HDAC6 and NOX2.[9]

Experimental Workflow

The following diagram outlines a general workflow for characterizing the biological activity of this compound as a prodrug of IPA.

Experimental_Workflow start Start: Characterize This compound synthesis Custom Synthesis & Purity Analysis (NMR, HPLC, MS) start->synthesis hydrolysis In Vitro Hydrolysis Assay (Confirm conversion to IPA) synthesis->hydrolysis cell_culture Select Relevant Cell Model (e.g., Caco-2, NCM460, AC16) hydrolysis->cell_culture dose_response Dose-Response & Cytotoxicity (MTS/CCK-8 Assay) cell_culture->dose_response functional_assays Functional Assays dose_response->functional_assays barrier Gut Barrier Function (TEER, Permeability) functional_assays->barrier inflammation Anti-inflammatory Activity (Cytokine ELISA, ROS) functional_assays->inflammation mechanism Mechanism of Action Studies barrier->mechanism inflammation->mechanism western_blot Western Blot (PXR, AhR, NF-κB, etc.) mechanism->western_blot qpcr qPCR for Gene Expression mechanism->qpcr data_analysis Data Analysis & Interpretation western_blot->data_analysis qpcr->data_analysis conclusion Conclusion on Prodrug Efficacy data_analysis->conclusion

Workflow for Prodrug Characterization

References

Troubleshooting & Optimization

Improving solubility of Isopropyl 1H-indole-3-propionate in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isopropyl 1H-indole-3-propionate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: In which common organic solvents is this compound soluble?

A2: While specific data for the isopropyl ester is limited, the parent compound, Indole-3-propionic acid, is soluble in ethanol at 50 mg/mL and in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) at approximately 30 mg/mL[3]. It is expected that this compound will also exhibit good solubility in these and other common water-miscible organic solvents such as propylene glycol and polyethylene glycol (PEG).

Q3: What are the primary reasons for the poor aqueous solubility of this compound?

A3: The poor aqueous solubility is primarily due to the chemical structure of the molecule. The indole ring system is a large, hydrophobic aromatic structure. The propionate linker and the isopropyl ester group also contribute to the overall nonpolar nature of the compound. For a molecule to dissolve in water, it needs to form favorable interactions (like hydrogen bonds) with water molecules. The large hydrophobic surface area of this compound disrupts the hydrogen-bonding network of water, making its dissolution energetically unfavorable.

Q4: Can I improve the solubility by adjusting the pH?

A4: Adjusting the pH is unlikely to significantly improve the solubility of this compound. Unlike its parent compound, Indole-3-propionic acid, which has a carboxylic acid group that can be deprotonated at higher pH to form a more soluble salt, the isopropyl ester is a neutral molecule. Therefore, changes in pH will not lead to ionization and a corresponding increase in aqueous solubility.

Troubleshooting Guide

This guide provides systematic approaches to address common issues encountered when trying to dissolve this compound in aqueous solutions for experimental use.

Issue 1: The compound is not dissolving in my aqueous buffer.

Cause: High lipophilicity and low aqueous solubility.

Solutions:

  • Co-solvent System: Introduce a water-miscible organic solvent to the aqueous buffer. This works by reducing the overall polarity of the solvent system, making it more favorable for the nonpolar solute.

  • Surfactant-based Formulation: Incorporate a surfactant at a concentration above its critical micelle concentration (CMC). The hydrophobic core of the micelles can encapsulate the this compound, allowing it to be dispersed in the aqueous medium.

  • Cyclodextrin Complexation: Utilize cyclodextrins to form an inclusion complex. The hydrophobic inner cavity of the cyclodextrin molecule can encapsulate the indole ester, while the hydrophilic exterior allows the complex to dissolve in water.

Quantitative Data Summary

The following table summarizes the known and estimated solubility data for this compound and its parent compound.

CompoundSolventSolubilityReference
This compound WaterVery Low (Estimated < 1 mg/mL)Inferred from parent compound
EthanolGood (Estimated > 30 mg/mL)Inferred from parent compound
Propylene GlycolGood (Estimated)Inferred from parent compound
Polyethylene Glycol 400Good (Estimated)Inferred from parent compound
Indole-3-propionic acid WaterPoorly soluble[1]
Ethanol50 mg/mL[3]
DMSO~30 mg/mL[3]
DMF~30 mg/mL[3]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

This protocol details a method to determine the solubility of this compound in various co-solvent systems.

Materials:

  • This compound

  • Ethanol (95%)

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Deionized water or aqueous buffer of choice

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a series of co-solvent/water (or buffer) mixtures in different volume ratios (e.g., 10:90, 20:80, 30:70, 40:60, 50:50).

  • Add an excess amount of this compound to a known volume of each co-solvent mixture in a vial.

  • Seal the vials and stir the mixtures at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After reaching equilibrium, stop stirring and allow the undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with an appropriate solvent (e.g., ethanol) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved this compound using a pre-validated UV-Vis or HPLC method.

  • Calculate the solubility in each co-solvent mixture and plot solubility as a function of the co-solvent percentage.

Protocol 2: Solubilization using Cyclodextrins

This protocol describes the preparation of an inclusion complex of this compound with a cyclodextrin.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Beakers and magnetic stir plate

  • Freeze-dryer (lyophilizer)

Procedure:

  • Molar Ratio Determination: A common starting point is a 1:1 molar ratio of this compound to cyclodextrin.

  • Preparation of the Inclusion Complex:

    • Dissolve the required amount of cyclodextrin in deionized water with gentle heating and stirring.

    • In a separate container, dissolve the this compound in a minimal amount of ethanol.

    • Slowly add the ethanolic solution of the compound to the aqueous cyclodextrin solution while stirring continuously.

    • Continue stirring the mixture at room temperature for 24-48 hours.

  • Isolation of the Complex:

    • Freeze the resulting solution at -80 °C.

    • Lyophilize the frozen solution for 48-72 hours until a dry powder is obtained.

  • Solubility Determination of the Complex:

    • Prepare a saturated solution of the lyophilized powder in the aqueous buffer of interest.

    • Determine the concentration of the dissolved this compound using a suitable analytical method as described in Protocol 1.

Protocol 3: Surfactant-based Solubilization

This protocol outlines the use of surfactants to increase the aqueous solubility of this compound.

Materials:

  • This compound

  • Non-ionic surfactants such as Tween® 80 or Polysorbate 20

  • Deionized water or aqueous buffer

  • Standard laboratory glassware

  • Analytical instrumentation (UV-Vis or HPLC)

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen surfactant.

  • Add an excess amount of this compound to each surfactant solution.

  • Equilibrate the samples by stirring at a constant temperature for 24-48 hours.

  • Separate the undissolved solid by centrifugation or filtration.

  • Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method.

  • Plot the solubility of this compound as a function of the surfactant concentration. A significant increase in solubility is typically observed above the critical micelle concentration (CMC) of the surfactant.

Visualizations

Experimental Workflow for Solubility Enhancement

experimental_workflow cluster_problem Problem Definition cluster_methods Solubility Enhancement Methods cluster_protocol Experimental Protocol cluster_outcome Desired Outcome Problem Poor Aqueous Solubility of This compound CoSolvent Co-solvent System Problem->CoSolvent Choose Method Surfactant Surfactant Micellization Problem->Surfactant Choose Method Cyclodextrin Cyclodextrin Complexation Problem->Cyclodextrin Choose Method Preparation Prepare Solutions/ Complexes CoSolvent->Preparation Surfactant->Preparation Cyclodextrin->Preparation Equilibration Equilibrate Samples (24-48h) Preparation->Equilibration Separation Separate Undissolved Compound Equilibration->Separation Quantification Quantify Dissolved Compound (UV/HPLC) Separation->Quantification Outcome Aqueous Solution for Experimental Use Quantification->Outcome Achieve

Caption: Workflow for enhancing the solubility of this compound.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Indole derivatives, including indole-3-propionic acid, are known to interact with the Aryl Hydrocarbon Receptor (AhR). This pathway is crucial in regulating xenobiotic metabolism and immune responses.

AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (Ligand) AhR_complex AhR-HSP90-AIP Complex Ligand->AhR_complex Binds AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Translocates & Dimerizes with ARNT XRE Xenobiotic Response Element (XRE) on DNA AhR_ARNT->XRE Binds to Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Initiates PXR_Signaling cluster_cytoplasm_pxr Cytoplasm cluster_nucleus_pxr Nucleus Ligand_PXR This compound (Ligand) PXR_complex PXR-HSP90 Complex Ligand_PXR->PXR_complex Binds PXR_RXR PXR-RXRα Heterodimer PXR_complex->PXR_RXR Translocates & Dimerizes with RXRα PXR_RE PXR Response Element (PXRE) on DNA PXR_RXR->PXR_RE Binds to Gene_Transcription_PXR Target Gene Transcription (e.g., CYP3A4, MDR1) PXR_RE->Gene_Transcription_PXR Initiates

References

Troubleshooting Isopropyl 1H-indole-3-propionate experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isopropyl 1H-indole-3-propionate. The information is designed to address common experimental variability and provide clear, actionable solutions.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and application of this compound.

Guide 1: Synthesis via Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of Indole-3-propionic acid with isopropanol, catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification

  • Reactant Preparation: In a round-bottom flask, dissolve Indole-3-propionic acid in a 5-10 fold molar excess of anhydrous isopropanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (typically 1-3% of the alcohol volume) to the solution while stirring in an ice bath to control the initial exothermic reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 82°C, the boiling point of isopropanol). The reaction is typically monitored by Thin Layer Chromatography (TLC) and can take several hours to reach completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Troubleshooting Table: Synthesis Issues

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reactionIncrease reaction time and monitor by TLC. Ensure the reaction is at a consistent reflux temperature.
Insufficient catalystIncrease the amount of sulfuric acid catalyst slightly.
Presence of water in reactantsUse anhydrous isopropanol and ensure all glassware is thoroughly dried. Consider using a Dean-Stark apparatus to remove water as it forms.[1]
Presence of Unreacted Indole-3-propionic Acid Incomplete reaction or equilibrium not shifted towards productsDrive the reaction forward by using a larger excess of isopropanol or by removing water.[1]
Inefficient extractionDuring work-up, ensure the aqueous layer is basic (pH > 8) to deprotonate the carboxylic acid, making it soluble in the aqueous phase and separable from the ester in the organic phase.
Side Product Formation (Darkening of Reaction Mixture) Acid-catalyzed polymerization or degradation of the indole ring.Use milder acidic catalysts like p-toluenesulfonic acid. Avoid excessively high temperatures or prolonged reaction times.
Difficulty in Purification Co-elution of product with starting material or side products.Optimize the solvent system for column chromatography. A gradient elution from hexane to ethyl acetate is often effective.
Presence of dicyclohexylurea (if using DCC/DMAP for esterification).If using DCC, dicyclohexylurea can be difficult to remove. Consider switching to EDC.HCl, as its urea byproduct is water-soluble and easily removed during aqueous work-up.[2]
Guide 2: Experimental Use in Cell Culture

This compound is often used in cell-based assays to study the effects of its parent compound, Indole-3-propionic acid (IPA), due to its increased cell permeability. Variability in experimental results can arise from several factors.

Experimental Protocol: General Cell Treatment

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a sterile, anhydrous solvent like DMSO. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3][4]

  • Cell Seeding: Plate cells at the desired density and allow them to adhere and stabilize overnight.

  • Treatment: Dilute the stock solution to the final working concentration in pre-warmed cell culture media. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically <0.1%).

  • Incubation: Incubate the cells for the desired experimental duration.

  • Assay: Perform the downstream analysis (e.g., cell viability assay, gene expression analysis, Western blot).

Troubleshooting Table: Cell-Based Assay Variability

Problem Potential Cause Recommended Solution
Inconsistent Biological Activity Hydrolysis of the ester: The isopropyl ester can hydrolyze to Indole-3-propionic acid (IPA) in aqueous media, especially at non-neutral pH.[5][6]Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the compound spends in aqueous media before being added to cells.
Compound instability: Indole compounds can be sensitive to light and oxidation.Store stock solutions in amber vials, protected from light. Use high-purity, fresh compound.
High Well-to-Well Variability Poor solubility: The compound may precipitate out of the media at higher concentrations.Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, lower the concentration or use a solubilizing agent (with appropriate controls).
Inconsistent cell health: Variations in cell density or passage number can affect cellular responses.Use cells within a consistent passage number range and ensure even cell seeding.
Unexpected Cytotoxicity Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final solvent concentration is low and consistent across all wells, including the vehicle control.
Compound degradation: Degradation products may be more toxic than the parent compound.Use fresh, properly stored compound.
Lack of Expected Effect Insufficient incubation time: The cellular response may require a longer duration to become apparent.Perform a time-course experiment to determine the optimal incubation period.
Low compound concentration: The concentration used may be below the effective dose.Conduct a dose-response experiment to identify the optimal working concentration.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound? A1: The compound should be stored as a solid in a tightly sealed container, protected from light, in a cool, dry place. For solutions, prepare a concentrated stock in an anhydrous solvent like DMSO, aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[4]

Q2: How can I confirm the purity of my synthesized this compound? A2: Purity can be assessed using High-Performance Liquid Chromatography (HPLC) and confirmed by 1H NMR and mass spectrometry. An HPLC method using a C18 reverse-phase column with a mobile phase of acetonitrile and water with a phosphoric or formic acid modifier has been described.[7]

Q3: My reaction mixture turns dark brown during synthesis. What is causing this and is it a problem? A3: Indole rings can be sensitive to strong acids and high temperatures, leading to polymerization or degradation, which often results in a dark coloration. While some color change is common, excessive darkening can indicate significant side product formation and a lower yield of the desired ester. Using milder acid catalysts or protecting the indole nitrogen may mitigate this.

Q4: I see a precipitate in my cell culture media after adding the compound. What should I do? A4: Precipitation indicates that the compound's solubility limit has been exceeded in the aqueous media. You should lower the final concentration of the compound. If a higher concentration is necessary, you may need to explore different solvent systems or the use of solubilizing agents, though these must be carefully controlled for their own potential effects on the cells.

Q5: What is the difference between using this compound and Indole-3-propionic acid (IPA) in experiments? A5: this compound is the isopropyl ester of IPA. Esters are generally more lipophilic (less water-soluble) than their corresponding carboxylic acids. This property can enhance the compound's ability to cross cell membranes. It is often assumed that once inside the cell, cellular esterases will hydrolyze the ester back to IPA, the biologically active form. Therefore, the isopropyl ester is often used as a more cell-permeable prodrug of IPA.

Visualizations

Experimental and Logical Workflows

Synthesis_Troubleshooting cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic start Start: Esterification Reaction reflux Reflux with Acid Catalyst start->reflux workup Neutralization & Extraction reflux->workup issue Low Yield? reflux->issue purify Column Chromatography workup->purify end Pure this compound purify->end issue->workup No check_water Check for Water issue->check_water Yes check_time Increase Reaction Time issue->check_time Yes check_cat Adjust Catalyst issue->check_cat Yes check_water->reflux Use Anhydrous Reagents check_time->reflux Monitor by TLC check_cat->reflux Optimize Amount

Caption: A logical workflow for synthesis and troubleshooting.

Signaling Pathways of the Active Metabolite (IPA)

This compound is expected to be hydrolyzed intracellularly to Indole-3-propionic acid (IPA). IPA is known to interact with several signaling pathways.

IPA_Signaling cluster_receptors Receptor Activation cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes IPA Indole-3-propionic Acid (IPA) (from Isopropyl Ester Hydrolysis) AhR Aryl Hydrocarbon Receptor (AhR) IPA->AhR PXR Pregnane X Receptor (PXR) IPA->PXR JAK2_STAT3 RAGE-JAK2-STAT3 Pathway IPA->JAK2_STAT3 inhibits NFkB NF-κB Pathway AhR->NFkB inhibits NLRP3 NLRP3 Inflammasome AhR->NLRP3 modulates barrier Enhanced Gut Barrier Function PXR->barrier inflammation Modulation of Inflammation NFkB->inflammation NLRP3->inflammation JAK2_STAT3->inflammation neuroprotection Neuroprotection inflammation->neuroprotection barrier->inflammation reduces endotoxin leakage

Caption: Key signaling pathways modulated by IPA.[5][8][9][10][11][12]

References

Isopropyl 1H-indole-3-propionate toxicity and cytotoxicity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the toxicity and cytotoxicity assessment of Isopropyl 1H-indole-3-propionate.

Disclaimer: There is currently a significant lack of published scientific literature specifically detailing the toxicity and cytotoxicity of this compound. The information provided herein is extrapolated from data on its constituent molecules, Indole-3-propionic acid (IPA) and Isopropyl Alcohol, as well as general knowledge of indole derivatives. All researchers should conduct a thorough risk assessment and handle this compound with appropriate caution.

Frequently Asked Questions (FAQs)

Q1: Is there a Safety Data Sheet (SDS) available for this compound?

Q2: What are the known toxicity data for this compound?

A2: At present, there are no specific quantitative toxicity data such as LD50, LC50, or IC50 values reported for this compound. The toxicological profile has not been thoroughly investigated.

Q3: What is known about the cytotoxicity of the parent compound, Indole-3-propionic acid (IPA)?

A3: Studies on Indole-3-propionic acid (IPA) suggest it has relatively low cytotoxicity in several cell lines. For instance, in bovine aortic endothelial cells (BAE-1), IPA was not cytotoxic except at a high concentration of 5 mM after 48 hours of treatment[6][7]. Another study indicated that IPA did not cause toxicity or alter proliferation rates in Caco-2 cells at concentrations up to 100 µM. However, some complex indole derivatives have shown potent cytotoxic effects against cancer cell lines[8][9].

Q4: How might the isopropyl ester moiety affect the toxicity and cytotoxicity?

A4: Esterification can alter the physicochemical properties of a compound, such as its solubility, stability, and ability to cross cell membranes, which in turn can affect its biological activity and toxicity. Without experimental data, it is difficult to predict the exact effect of the isopropyl ester group. It may increase lipophilicity, potentially leading to enhanced cellular uptake and different intracellular distribution compared to the parent acid.

Troubleshooting Guide for In Vitro Cytotoxicity Assays

This guide provides general troubleshooting for common issues encountered during in vitro cytotoxicity experiments with novel compounds like this compound.

Issue Potential Cause Recommended Solution
High variability between replicate wells - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors- Incomplete dissolution of formazan crystals (in MTT assays)- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile medium/PBS.- Use calibrated pipettes and consistent technique.- Ensure complete solubilization of formazan with gentle agitation.[10]
Low signal or weak absorbance readings - Suboptimal cell density- Short incubation periods- Inactive reagents- Perform a cell titration experiment to determine the optimal cell number per well.- Optimize the incubation time for both the compound treatment and the assay reagent.- Check the expiration dates and proper storage of all assay components.
High background noise - Contamination of cell culture or media- Interference of the test compound with the assay- Regularly test for mycoplasma and maintain aseptic techniques.- Run a control with the test compound in cell-free media to check for direct reaction with the assay reagents.
Unexpected cytotoxic effects at low concentrations - Compound instability in culture media- Contamination of the test compound- Assess the stability of the compound in your experimental conditions.- Verify the purity of your compound.

Experimental Protocols

General Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

General Protocol for LDH Release Assay

The Lactate Dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a supernatant sample from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the manufacturer's protocol.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Data Presentation

Summary of Indole-3-propionic acid (IPA) Cytotoxicity Data
Cell LineAssayConcentrationExposure TimeResultReference
Bovine Aortic Endothelial (BAE-1)MTSUp to 1 mM48hNo significant effect on cell viability[6][7]
Bovine Aortic Endothelial (BAE-1)MTS5 mM48h~20% decrease in cell viability[6][7]
Caco-2Not specifiedUp to 100 µMNot specifiedNo toxicity or alteration in proliferationNot in search results
Safety Information for Constituent Molecules
CompoundCAS No.Hazard Statements
1H-Indole-3-propanoic acid830-96-6Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][2][3][4]
Isopropyl Alcohol67-63-0Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation assay_reagent Add Assay Reagent (e.g., MTT, LDH substrate) incubation->assay_reagent readout Measure Signal (Absorbance/Fluorescence) assay_reagent->readout data_analysis Data Analysis (% Viability / % Cytotoxicity) readout->data_analysis ic50 IC50 Determination data_analysis->ic50

Caption: General workflow for in vitro cytotoxicity assessment.

ipa_signaling cluster_cytosol Cytosol cluster_nucleus Nucleus IPA Indole-3-propionic acid (IPA) PXR PXR (Pregnane X Receptor) IPA->PXR Activates AhR AhR (Aryl Hydrocarbon Receptor) IPA->AhR Activates NFkB_inhibition Inhibition of NF-κB Signaling IPA->NFkB_inhibition Directly Inhibits gene_expression Altered Gene Expression (e.g., Tight Junction Proteins) PXR->gene_expression AhR->gene_expression

Caption: Known signaling pathways of Indole-3-propionic acid (IPA).

References

How to prevent degradation of Isopropyl 1H-indole-3-propionate in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Isopropyl 1H-indole-3-propionate during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The ester linkage is prone to hydrolysis, especially in the presence of moisture, acidic, or basic conditions. This reaction cleaves the ester bond, yielding Indole-3-propionic acid and isopropanol.[1][2][3]

  • Oxidation: The indole ring is electron-rich and can be oxidized, particularly at the C2 and C3 positions.[4][5][6] This can lead to the formation of various-colored impurities and loss of compound integrity.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is 2-8°C.[7][8] It is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from moisture and oxygen.

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation can be indicated by several observations:

  • Physical Changes: A change in color (e.g., from white or off-white to yellow or brown), clumping of the powder, or the appearance of an unusual odor can signify degradation.[9]

  • Analytical Assessment: The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for quantification of purity.

Q4: Can I still use my sample if I suspect minor degradation?

A4: The suitability of a partially degraded sample depends on the specific requirements of your experiment. For applications requiring high purity, such as in vitro or in vivo studies, it is crucial to use a sample with minimal degradation. For less sensitive applications, minor impurities might be acceptable. However, it is always recommended to re-purify the compound or use a fresh batch if significant degradation is suspected.

Q5: How does pH affect the stability of this compound in solution?

A5: The stability of this compound in solution is highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the ester bond.[1][2] Neutral or slightly acidic conditions (pH 4-6) are generally preferred for short-term solution storage, although empirical testing is recommended for your specific application.

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and handling of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Discoloration of the solid compound (yellowing/browning) Oxidation of the indole ring due to exposure to air and/or light.1. Ensure the container is tightly sealed and flushed with an inert gas (argon or nitrogen) before storage. 2. Store the container in a dark place or use an amber-colored vial to protect it from light. 3. If discoloration is significant, consider purification by recrystallization or chromatography.
Clumping or caking of the powder Absorption of moisture from the atmosphere.1. Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel). 2. Ensure the container cap is tightly sealed. Parafilm can be used for extra protection. 3. Before use, allow the container to warm to room temperature before opening to prevent condensation.
Unexpected peaks in HPLC analysis of a freshly prepared solution 1. Degradation during sample preparation (e.g., use of inappropriate solvent or pH). 2. Contamination of the solvent or glassware. 3. Degradation of the solid compound during storage.1. Prepare solutions in high-purity solvents and use clean glassware. 2. If possible, prepare solutions at a neutral or slightly acidic pH and use them immediately. 3. Analyze a sample of the solid compound to confirm its initial purity.
Loss of potency or inconsistent experimental results Significant degradation of the compound.1. Perform a purity check of your this compound stock using a validated stability-indicating HPLC method. 2. If degradation is confirmed, obtain a fresh, high-purity batch of the compound. 3. Review your storage and handling procedures to prevent future degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation profile of this compound.[10][11][12]

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in a small amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • If no significant degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • Dissolve this compound in a small amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Incubate the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

    • If degradation is too rapid, perform the experiment at a lower temperature (e.g., 4°C). If no significant degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • Dissolve this compound in methanol and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a glass vial.

    • Heat the vial in an oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in the mobile phase to a concentration of 1 mg/mL, and analyze by HPLC.

  • Photolytic Degradation:

    • Place a thin layer of solid this compound in a transparent container.

    • Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[13][14]

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure, dissolve the samples in the mobile phase and analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.[15][16][17]

1. Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

2. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a final concentration of approximately 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time, confirmed by a reference standard.

  • New peaks appearing in the chromatograms of the stressed samples are considered degradation products.

  • Calculate the percentage of degradation using the peak areas.

Data Presentation

The following tables summarize hypothetical quantitative data from a forced degradation study of this compound. These values are for illustrative purposes and actual results may vary.

Table 1: Summary of Forced Degradation Results

Stress ConditionTime (hours)% Assay of this compound% DegradationNumber of Degradation Products
0.1 M HCl (60°C)2485.214.82
0.1 M NaOH (RT)2478.521.51
3% H₂O₂ (RT)2492.17.93
Thermal (80°C)4895.84.21
Photolytic-90.39.72

Table 2: Long-Term Stability Data (Illustrative)

Storage ConditionTime (months)% Assay of this compound
2-8°C, Dark, Inert Atmosphere099.8
699.5
1299.2
25°C/60% RH, Exposed to Air099.8
694.3
1288.7

Visualizations

DegradationPathways main This compound hydrolysis Hydrolysis (Moisture, Acid, Base) main->hydrolysis oxidation Oxidation (Oxygen, Light) main->oxidation prod1 Indole-3-propionic Acid + Isopropanol hydrolysis->prod1 prod2 Oxidized Indole Derivatives (e.g., Oxindoles) oxidation->prod2

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_stress Forced Degradation cluster_analysis Analysis acid Acid Hydrolysis hplc Stability-Indicating HPLC acid->hplc base Base Hydrolysis base->hplc oxide Oxidation oxide->hplc thermal Thermal thermal->hplc photo Photolysis photo->hplc id Identify & Quantify Degradants hplc->id start This compound Sample start->acid start->base start->oxide start->thermal start->photo

Caption: Workflow for a forced degradation study.

TroubleshootingTree cluster_physical Physical Observation cluster_analytical Analytical Confirmation cluster_action Action start Degradation Suspected? color_change Color Change? start->color_change Yes hplc Run Stability-Indicating HPLC start->hplc No clumping Clumping? color_change->clumping Yes color_change->hplc No clumping->hplc impurities Impurities Detected? hplc->impurities check_storage Review Storage Conditions (Temp, Light, Inert Gas) impurities->check_storage Yes ok Compound is Stable impurities->ok No check_handling Review Handling Procedures (e.g., opening when cold) check_storage->check_handling new_batch Use a Fresh Batch check_handling->new_batch purify Consider Purification new_batch->purify If necessary

Caption: Troubleshooting decision tree for suspected degradation.

References

Technical Support Center: Synthesis of High-Purity Isopropyl 1H-indole-3-propionate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity Isopropyl 1H-indole-3-propionate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all, in my Fischer esterification of indole-3-propionic acid with isopropanol. What are the possible causes and solutions?

Answer:

Low yields in the Fischer esterification of indole-3-propionic acid are a common challenge. The primary reasons often revolve around the reversible nature of the reaction and potential side reactions involving the indole ring.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Reaction (Equilibrium): The Fischer esterification is an equilibrium-limited reaction.[1][2]1. Use Excess Isopropanol: Employ a large excess of isopropanol to shift the equilibrium towards the product side. Using isopropanol as the solvent is a common and effective strategy.[1] 2. Remove Water: The water produced during the reaction can hydrolyze the ester back to the starting materials.[1] Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed. Alternatively, molecular sieves can be added to the reaction mixture.
Insufficient Catalyst: The reaction is acid-catalyzed.Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used.[2] Typically, a catalytic amount (1-5 mol%) is sufficient.
Reaction Time/Temperature: The reaction may not have reached completion.Increase the reaction time and ensure the mixture is refluxing at an appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Degradation of Starting Material or Product: The indole ring can be sensitive to strongly acidic conditions, potentially leading to polymerization or other side reactions, especially at high temperatures.1. Use a Milder Catalyst: Consider using a milder Lewis acid catalyst if degradation is observed. 2. Control Temperature: Avoid excessively high temperatures. Refluxing gently is usually sufficient.
Poor Quality Reagents: Water in the starting materials (indole-3-propionic acid or isopropanol) can inhibit the reaction.Use anhydrous reagents and solvents to minimize the initial water content.

Issue 2: Presence of Impurities in the Final Product

Question: My final product shows multiple spots on TLC and impurities in the NMR spectrum. What are the likely impurities and how can I remove them?

Answer:

Impurities in the synthesis of this compound can originate from unreacted starting materials, side reactions, or the work-up procedure.

Common Impurities and Purification Strategies:

ImpurityIdentificationPurification Method
Indole-3-propionic Acid (Unreacted) Can be identified by its acidic nature. Will appear as a distinct spot on TLC, often with a different Rf value than the ester. Its characteristic carboxylic acid peak will be visible in the IR spectrum.1. Aqueous Wash: During work-up, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material. 2. Column Chromatography: Use flash column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the more polar carboxylic acid from the ester.
Isopropanol (Unreacted) A volatile alcohol, often removed during solvent evaporation. Its presence can be detected by ¹H NMR.Evaporation: Can be removed under reduced pressure (rotoevaporation). Ensure the product is thoroughly dried.
Indole Dimerization/Polymerization Products Under strongly acidic conditions, the indole nucleus can undergo self-reaction. These byproducts are typically higher in molecular weight and may appear as baseline material or spots with very low Rf on TLC.Column Chromatography: These are often much more polar than the desired ester and can be separated by flash column chromatography.
Residual Acid Catalyst Traces of sulfuric acid or TsOH.Aqueous Wash: Neutralize the reaction mixture and wash the organic extract thoroughly with water and brine during the work-up.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Conditions

Q1: What is a standard protocol for the synthesis of this compound?

A1: A typical laboratory-scale synthesis involves the Fischer esterification of indole-3-propionic acid with isopropanol using an acid catalyst.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add indole-3-propionic acid (1 equivalent).

  • Reagent Addition: Add a large excess of isopropanol (e.g., 10-20 equivalents, or use as the solvent).

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.02-0.05 equivalents).

  • Heating: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess isopropanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and catalyst), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Q2: How can I effectively drive the Fischer esterification to completion?

A2: To maximize the yield, you need to shift the reaction equilibrium to the product side. This can be achieved by:

  • Using a large excess of the alcohol (isopropanol). [1]

  • Removing water as it is formed , either by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[1]

Purification & Analysis

Q3: What is a suitable solvent system for the recrystallization of this compound?

A3: A common strategy for recrystallizing esters is to use a binary solvent system. Good starting points would be mixtures of a non-polar solvent in which the compound is sparingly soluble at room temperature but soluble when hot, and a more polar solvent in which the compound is more soluble. Suggested systems include:

  • Hexanes/Ethyl Acetate

  • Heptane/Ethyl Acetate

  • Methanol/Water[3]

  • Ethanol/Water

Experiment with different ratios to find the optimal conditions for crystallization.

Q4: What are the recommended conditions for flash column chromatography purification?

A4: For a moderately polar compound like this compound, a normal-phase silica gel column is appropriate. A good starting eluent system would be a mixture of hexanes (or heptane) and ethyl acetate. It is recommended to start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 80:20) to elute the product. The ideal solvent system should provide an Rf value of approximately 0.2-0.3 for the product on a TLC plate.[4]

Q5: How can I analyze the purity of my synthesized this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a suitable method for purity analysis. A reverse-phase HPLC method would be effective.

Suggested HPLC Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength where the indole chromophore absorbs (e.g., 220 nm or 280 nm)
Column Temperature Ambient or controlled at a specific temperature (e.g., 30 °C)

Additionally, spectroscopic methods like ¹H NMR, ¹³C NMR, and IR spectroscopy should be used to confirm the structure and identify any impurities.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Indole-3-propionic Acid + Isopropanol Reaction Fischer Esterification (H₂SO₄ or TsOH catalyst, Reflux) Start->Reaction Workup Aqueous Work-up (Extraction & Washes) Reaction->Workup Crude Crude Product Workup->Crude Purification Purification Method Crude->Purification Chroma Flash Column Chromatography Purification->Chroma Recrystal Recrystallization Purification->Recrystal Pure High-Purity Product Chroma->Pure Recrystal->Pure

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Product Yield Equilibrium Reaction at Equilibrium Problem->Equilibrium Degradation Indole Ring Degradation Problem->Degradation Incomplete Incomplete Reaction Problem->Incomplete Reagents Poor Reagent Quality Problem->Reagents Excess_ROH Use Excess Isopropanol Equilibrium->Excess_ROH Remove_H2O Remove Water (Dean-Stark/Sieves) Equilibrium->Remove_H2O Milder_Conditions Use Milder Acid/ Lower Temperature Degradation->Milder_Conditions Increase_Time Increase Reaction Time/ Monitor by TLC Incomplete->Increase_Time Dry_Reagents Use Anhydrous Reagents Reagents->Dry_Reagents

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Interpreting unexpected results with Isopropyl 1H-indole-3-propionate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isopropyl 1H-indole-3-propionate. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting common issues. This compound is a derivative of Indole-3-propionic acid (IPA), a metabolite produced by gut microbiota from tryptophan.[1][2] While IPA has shown promise in various preclinical models, unexpected outcomes can arise. This guide provides answers to frequently asked questions and troubleshooting advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of Indole-3-propionic acid (IPA)?

Indole-3-propionic acid (IPA), the active metabolite of this compound, is known to possess a range of biological activities. It primarily acts as a potent antioxidant and anti-inflammatory agent.[2][3] Key reported effects include:

  • Improved Gut Barrier Function: IPA can enhance the integrity of the intestinal barrier by increasing the expression of tight junction proteins.[2][3][4]

  • Metabolic Regulation: It has been shown to improve glucose sensitivity and inhibit lipid synthesis in the liver.[4][5]

  • Neuroprotection: IPA is a scavenger of hydroxyl radicals and can protect neuronal cells from oxidative stress, suggesting a potential role in neurodegenerative diseases.[3][4][6]

  • Immune Modulation: It can suppress intestinal immune responses and downregulate inflammatory pathways.[4][7]

Q2: I am observing no effect or a weaker-than-expected effect of this compound in my cell-based assay. What could be the reason?

Several factors could contribute to a lack of efficacy in in-vitro experiments:

  • Ester Hydrolysis: this compound is an ester and likely requires hydrolysis to the active form, Indole-3-propionic acid (IPA), by cellular esterases. The expression and activity of these enzymes can vary significantly between different cell lines.

  • Cell Line Specificity: The response to IPA can be highly cell-type dependent. For example, studies have shown that HepG2 liver cells exhibit no sensitivity to IPA, while mesenchymal stem cells are responsive.[8][9]

  • Receptor Expression: The effects of IPA are often mediated by the Aryl hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[1][2] If your cell line does not express these receptors at sufficient levels, the expected downstream signaling will not occur.

  • Compound Stability: Ensure the compound has not degraded during storage or in the experimental medium. Indole compounds can be sensitive to light and oxidation.

Q3: My in-vivo study with this compound is showing unexpected negative effects on metabolism. Is this a known phenomenon?

Yes, while generally considered beneficial for metabolism, there are documented instances of IPA having unexpected negative effects. A study in mice on a standard diet supplemented with IPA showed worsened arterial stiffness and glucose tolerance.[10] This suggests that the metabolic context of the animal model is a critical factor. Prolonged stimulation of the Aryl hydrocarbon Receptor (AhR) by IPA has also been implicated in potentially detrimental outcomes.[10]

Troubleshooting Guides

Issue 1: Inconsistent results between experimental batches.
Potential Cause Troubleshooting Step
Compound Stability Store this compound protected from light and at the recommended temperature. Prepare fresh stock solutions for each experiment. Consider testing for degradation products via HPLC if inconsistencies persist.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental groups and is at a non-toxic level for your specific cells or animal model.
Biological Variability For in-vivo studies, factors such as age, sex, and gut microbiota composition of the animals can significantly influence the metabolism of and response to IPA. For in-vitro studies, cell passage number can affect cellular responses.
Issue 2: Unexpected cytotoxicity observed in a cell line.
Potential Cause Troubleshooting Step
Cell-Specific Toxicity The cytotoxic effects of indole derivatives can vary greatly between cell lines.[8][9] It is crucial to perform a dose-response curve to determine the EC50 value for your specific cell line.
Off-Target Effects At high concentrations, this compound may have off-target effects unrelated to its intended mechanism of action.
Impurity in Compound Verify the purity of your compound. Impurities from synthesis or degradation could be responsible for the observed toxicity.

Experimental Protocols

Protocol 1: In-vitro Assay for AhR Activation

This protocol describes a method to determine if this compound activates the Aryl hydrocarbon Receptor (AhR) in a reporter cell line.

  • Cell Culture: Culture HepG2-AhR-Lucia™ cells (or a similar AhR reporter cell line) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. The next day, replace the medium with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., TCDD).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: Following incubation, measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo® assay) and express the results as fold induction over the vehicle control.

Signaling Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis stock Prepare Stock Solution (this compound in DMSO) serial Serial Dilutions in Culture Medium stock->serial treat Treat Cells with Compound Dilutions serial->treat seed Seed Cells in 96-well Plate adhere Allow to Adhere Overnight seed->adhere adhere->treat incubate Incubate for 24h treat->incubate luciferase Measure Luciferase Activity incubate->luciferase viability Assess Cell Viability incubate->viability analyze Normalize and Analyze Data luciferase->analyze viability->analyze

Fig 1. Experimental workflow for an in-vitro AhR activation assay.

ipa_signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellular_response Cellular Response ipa This compound esterase Cellular Esterases ipa->esterase Hydrolysis ipa_active Indole-3-propionic Acid (IPA) esterase->ipa_active ahr AhR ipa_active->ahr Activates pxr PXR ipa_active->pxr Activates nfkb NF-κB Pathway ipa_active->nfkb Inhibits tlr4 TLR4 Signaling ipa_active->tlr4 Inhibits antioxidant Antioxidant Response ipa_active->antioxidant Direct Scavenging anti_inflammatory Anti-inflammatory Effects ahr->anti_inflammatory gut_barrier Improved Gut Barrier Function pxr->gut_barrier nfkb->anti_inflammatory tlr4->anti_inflammatory

Fig 2. Simplified signaling pathways of Indole-3-propionic acid (IPA).

troubleshooting_logic cluster_invitro In-vitro Issues cluster_invivo In-vivo Issues start Unexpected Experimental Result no_effect No or Weak Effect start->no_effect cytotoxicity Unexpected Cytotoxicity start->cytotoxicity neg_metabolic Negative Metabolic Effects start->neg_metabolic check_hydrolysis Verify Esterase Activity no_effect->check_hydrolysis Possible Cause check_receptors Confirm AhR/PXR Expression no_effect->check_receptors Possible Cause dose_response Perform Dose-Response cytotoxicity->dose_response Action check_purity Verify Compound Purity cytotoxicity->check_purity Action check_diet Assess Animal Diet/ Metabolic State neg_metabolic->check_diet Consider check_dose Evaluate Dosage and Duration neg_metabolic->check_dose Consider

Fig 3. Troubleshooting logic for unexpected results.

References

Isopropyl 1H-indole-3-propionate interference with common research assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Isopropyl 1H-indole-3-propionate to interfere with common research assays. Researchers, scientists, and drug development professionals can use this resource to identify and mitigate potential sources of experimental artifacts.

Important Preliminary Note: this compound is an ester of Indole-3-propionic acid (IPA). In aqueous solutions and particularly in cellular environments, it is highly probable that endogenous esterases will hydrolyze the isopropyl ester, converting the compound to IPA. Therefore, this guide addresses potential interference from both the parent compound (direct interference) and its biologically active metabolite, IPA (indirect interference).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My fluorescence-based assay is showing unexpected results (high background, quenching, or false positives) when using this compound. What could be the cause?

Answer: The indole core structure of this compound is inherently fluorescent.[1][2][3][4] This property can lead to direct interference in fluorescence-based assays, such as those using fluorescent proteins (GFP, RFP), fluorescent dyes (DAPI, Hoechst), or measuring the generation of a fluorescent product. The interference can manifest as:

  • Autofluorescence: The compound itself emits light when excited at the assay's wavelength, leading to a high background signal and potential false positives.

  • Signal Quenching: The compound absorbs the excitation or emission light of the assay's fluorophore, leading to a decrease in signal and potential false negatives.[5]

  • Run a Compound-Only Control: Measure the fluorescence of this compound in your assay buffer at the same concentrations used in your experiment, but without any biological components (cells, enzymes, etc.). This will determine its intrinsic fluorescence.

  • Perform a Spectral Scan: Determine the excitation and emission spectra of this compound. If its spectra overlap with those of your assay's fluorophores, interference is likely.

  • Use an Orthogonal Assay: Confirm your findings using a non-fluorescence-based method. For example, if you are using a fluorescent reporter gene assay, validate your results with a luciferase-based reporter or by measuring mRNA levels with qPCR.

  • Select Fluorophores with Different Spectra: If possible, switch to assay reagents with excitation and emission wavelengths that do not overlap with the compound's fluorescence profile.

FAQ 2: I am observing unexpected changes in gene expression related to inflammation or xenobiotic metabolism in my cell-based assays. Could this compound be responsible?

Answer: Yes, this is a strong possibility due to indirect interference from Indole-3-propionic acid (IPA), the active metabolite. IPA is a known signaling molecule that interacts with several pathways.[6] It can modulate the expression of genes involved in inflammation and metabolism, which could be misinterpreted as a direct effect on your target of interest. Key pathways affected by IPA include:

  • Pregnane X Receptor (PXR) and Aryl hydrocarbon Receptor (AhR) Activation: IPA can act as a ligand for these nuclear receptors, which regulate the expression of drug-metabolizing enzymes (e.g., CYPs) and transporters.[1]

  • NF-κB Pathway Inhibition: IPA has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[6] This can lead to a decrease in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6]

  • Perform a Target-Free Cell-Based Assay: Use a parental cell line that does not express your target of interest and measure the same endpoint. If you still observe the effect, it is likely off-target.

  • Use a Structurally Unrelated Control Compound: Compare the effects of this compound to a compound with a different chemical scaffold but similar physical properties.

  • Directly Measure Pathway Activation: Use specific reporter assays for PXR, AhR, or NF-κB to confirm if this compound (as IPA) is modulating these pathways in your experimental system.

  • Consult the Literature: Be aware of the known biological activities of indole-containing compounds and IPA to better interpret your results.[1][6]

FAQ 3: My cell viability or proliferation assay (e.g., MTT, BrdU) results are inconsistent or show unexpected dose-responses. Is this a known issue?

Answer: This could be due to either direct or indirect interference.

  • Direct Interference: Some colorimetric assays, like the MTT assay, can be affected by compounds that have reducing potential, which can lead to false-positive results indicating increased viability. While not specifically documented for this compound, this is a known issue for some small molecules.

  • Indirect Interference (Biological Effects of IPA): The metabolite IPA can have real biological effects on cell metabolism and proliferation that may not be related to the primary research question. For example, IPA has been shown to modulate mitochondrial function, which can impact cell proliferation and viability readouts.[7] Studies have shown that IPA can affect cell adhesion and migration.[8]

  • Use Multiple Viability Assays: Employ at least two different methods that measure different aspects of cell health. For example, combine a metabolic assay (like MTT or resazurin) with a membrane integrity assay (like Trypan Blue exclusion or a commercial cytotoxicity assay measuring LDH release).

  • Run a Cell-Free Assay Control: For colorimetric assays like MTT, incubate the compound with the assay reagents in the absence of cells to check for direct chemical reactions.

  • Evaluate Mitochondrial Function: If you suspect metabolic interference, consider using a Seahorse XF Analyzer or similar technology to directly measure mitochondrial respiration and glycolysis in response to the compound.[7]

Data Presentation

Table 1: Summary of Known Biological Activities of Indole-3-propionic acid (IPA) Relevant to Assay Interference

Biological EffectAffected Pathways/TargetsReported ConcentrationPotential Assay InterferenceReference(s)
Anti-inflammatoryInhibition of NF-κB signalingDose-dependentFalse negatives in inflammation-related assays (e.g., cytokine ELISAs, NF-κB reporters).[6]
Xenobiotic MetabolismPXR and AhR activationNot specifiedChanges in expression of metabolic enzymes (CYPs), potentially altering the metabolism of other compounds in the assay.[1]
Mitochondrial FunctionModulation of mitochondrial respiration1 µM - 1 mMAltered readouts in assays sensitive to cellular metabolic state (e.g., ATP-based luciferase assays, cell proliferation assays).[7]
Cell Adhesion/MigrationReduction in activated hepatic stellate cells100 µMConfounding results in cancer metastasis or wound healing assays.[8]

Experimental Protocols

Protocol: Counter-Screen for Fluorescence Interference

This protocol describes a general method to determine if this compound directly interferes with a fluorescence-based assay readout.

Objective: To measure the intrinsic fluorescence of the test compound under assay conditions.

Materials:

  • This compound

  • Assay buffer (the same buffer used in the main experiment)

  • Microplate reader with fluorescence detection capabilities

  • Microplates (e.g., 96-well or 384-well, preferably black-walled for fluorescence)

Methodology:

  • Prepare a Compound Dilution Series: Prepare a serial dilution of this compound in the assay buffer. The concentration range should match or exceed the range used in your primary assay.

  • Prepare Control Wells:

    • Buffer Blank: Wells containing only the assay buffer.

    • Positive Control (Optional): Wells containing a known fluorescent standard to ensure the instrument is working correctly.

  • Plate Layout: Add the compound dilutions and controls to the microplate. Ensure each condition is tested in triplicate.

  • Incubation: Incubate the plate under the same conditions (temperature, time) as your primary assay.

  • Fluorescence Measurement:

    • Set the microplate reader to the excitation and emission wavelengths used in your primary assay.

    • Read the fluorescence intensity of all wells.

  • Data Analysis:

    • Subtract the average fluorescence of the buffer blank from all other readings.

    • Plot the background-subtracted fluorescence intensity against the concentration of this compound.

    • A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent and may be causing direct interference.

Visualizations

Diagrams of Signaling Pathways and Workflows

cluster_0 Troubleshooting Workflow for Potential Assay Interference Start Unexpected Experimental Result CheckDirect Hypothesis: Direct Interference? Start->CheckDirect CheckIndirect Hypothesis: Indirect Interference (Biological Activity)? CheckDirect->CheckIndirect No RunControls Run Compound-Only Controls (e.g., Fluorescence Scan, Cell-Free MTT) CheckDirect->RunControls Yes TargetFreeAssay Use Target-Free System (e.g., Parental Cell Line) CheckIndirect->TargetFreeAssay Yes ResultIsValid Result Likely On-Target CheckIndirect->ResultIsValid No InterferenceConfirmed Interference Confirmed: Select Alternative Assay or Modify Protocol RunControls->InterferenceConfirmed Interference Detected NoInterference No Direct Interference Detected RunControls->NoInterference No Interference Detected OrthogonalAssay Use Orthogonal Assay (Non-Fluorescent, Different Endpoint) NoInterference->CheckIndirect PathwayAssay Test Known Pathways (e.g., NF-κB, PXR Reporters) TargetFreeAssay->PathwayAssay No Effect OffTargetConfirmed Off-Target Effect Confirmed: Interpret Results with Caution TargetFreeAssay->OffTargetConfirmed Effect Persists PathwayAssay->OffTargetConfirmed Pathway Activated PathwayAssay->ResultIsValid No Activation

Caption: Workflow for identifying and troubleshooting assay interference.

cluster_1 Known Signaling Pathways Modulated by Indole-3-propionic acid (IPA) cluster_2 Nuclear Events IPA Indole-3-propionic acid (IPA) (Metabolite) PXR PXR IPA->PXR Activates AhR AhR IPA->AhR Activates IKK IKK IPA->IKK Inhibits Nucleus Nucleus PXR->Nucleus AhR->Nucleus NFkB NF-κB IKK->NFkB Activates p65p50 p65/p50 NFkB->p65p50 Releases p65p50->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Downregulation CYPs Metabolizing Enzymes (e.g., CYPs) Nucleus->CYPs Upregulation

Caption: Signaling pathways potentially affected by IPA.

References

Validation & Comparative

A Comparative Efficacy Analysis: Indole-3-Propionic Acid vs. Isopropyl 1H-indole-3-propionate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the available efficacy data between Indole-3-propionic acid (IPA) and its isopropyl ester, Isopropyl 1H-indole-3-propionate. While IPA is a well-characterized metabolite with a robust body of research supporting its various biological activities, this compound remains largely uncharacterized in public-domain scientific studies. This guide, therefore, provides a detailed overview of the established efficacy of IPA and presents a hypothetical comparison based on the predicted properties of its isopropyl ester, a likely prodrug.

Indole-3-Propionic Acid (IPA): A Profile of Efficacy

IPA has demonstrated a wide range of beneficial effects across numerous preclinical studies. Its primary mechanisms of action include potent free radical scavenging, modulation of inflammatory pathways, and regulation of metabolic processes.[4][5][6]

Neuroprotective Effects

A significant body of research highlights the neuroprotective capabilities of IPA. It has been shown to protect neuronal cells from oxidative stress-induced damage, a key factor in the pathogenesis of neurodegenerative diseases like Alzheimer's disease.[3][7] Studies have indicated that IPA is a more potent scavenger of hydroxyl radicals than melatonin.[3]

Antioxidant and Anti-inflammatory Activity

IPA is a powerful antioxidant that directly scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[1][5] Its anti-inflammatory effects are mediated through the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[8] By inhibiting NF-κB, IPA can reduce the production of pro-inflammatory cytokines.

Metabolic Regulation

Recent studies have also implicated IPA in the regulation of metabolic health. It has been shown to improve glucose metabolism and insulin sensitivity, suggesting a potential therapeutic role in metabolic disorders such as type 2 diabetes.[4][9]

This compound: A Prodrug Hypothesis

Given the absence of direct experimental data for this compound, its efficacy can be inferred based on its likely role as a prodrug of IPA. The isopropyl ester modification is a common strategy in drug development to improve the pharmacokinetic profile of a parent compound.

Potential Advantages of the Isopropyl Ester:

  • Enhanced Bioavailability: The increased lipophilicity of the isopropyl ester may lead to improved absorption from the gastrointestinal tract and better penetration across the blood-brain barrier.

  • Sustained Release: The enzymatic conversion of the prodrug to the active IPA could result in a more sustained release of IPA in the body, potentially leading to a longer duration of action.

Potential Disadvantages:

  • Incomplete Conversion: The efficiency of the enzymatic conversion to IPA is a critical factor. Incomplete conversion would result in lower circulating levels of the active compound.

  • Potential for Off-Target Effects: While unlikely, the intact ester could have its own biological activities or side effects that are distinct from IPA.

Quantitative Data Summary

The following table summarizes key quantitative data related to the efficacy of Indole-3-Propionic Acid from various preclinical studies. No quantitative data for this compound is currently available in the peer-reviewed literature.

ParameterCompoundModel/AssayResultReference
Neuroprotection Indole-3-propionic acidIn vitro model of Alzheimer's diseaseRestored mitochondrial function[5]
Indole-3-propionic acidRat brain homogenatesPotent hydroxyl radical scavenger[1]
Anti-inflammatory Indole-3-propionic acidLipopolysaccharide (LPS)-stimulated microgliaSignificantly reduced TNF-α concentration (at 5 µM)[7]
Metabolic Regulation Indole-3-propionic acidRats on an IPA-enriched diet (27.3 mg/kg/day)Significantly lowered fasting blood glucose by 0.42 mM[9]

Experimental Protocols

In Vitro Neuroprotection Assay
  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neuronal cultures.

  • Induction of Neurotoxicity: Cells are treated with a neurotoxic agent such as amyloid-beta peptide (Aβ) or hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death.

  • Treatment: Cells are co-incubated with the neurotoxic agent and varying concentrations of Indole-3-propionic acid.

  • Endpoint Measurement: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Mitochondrial function can be evaluated by measuring mitochondrial membrane potential.

In Vivo Model of Ischemic Stroke
  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Induction of Ischemia: Transient middle cerebral artery occlusion (MCAO) is performed to induce focal cerebral ischemia.

  • Treatment: Animals are administered Indole-3-propionic acid (e.g., via intraperitoneal injection) either before or after the ischemic insult.

  • Endpoint Measurement: Neurological deficit scores are recorded at various time points. Infarct volume is measured by staining brain sections with 2,3,5-triphenyltetrazolium chloride (TTC). Markers of oxidative stress and inflammation are quantified in the brain tissue.

Signaling Pathways and Experimental Workflows

ipa_neuroprotection_pathway ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress IPA Indole-3-propionic acid (IPA) IPA->ROS Scavenges Inflammation Inflammation (NF-κB activation) IPA->Inflammation Inhibits Neuroprotection Neuroprotection IPA->Neuroprotection Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Oxidative_Stress->Inflammation Neuronal_Damage Neuronal Damage & Apoptosis Mitochondrial_Dysfunction->Neuronal_Damage Inflammation->Neuronal_Damage

Caption: Signaling pathway of IPA's neuroprotective effects.

prodrug_conversion_workflow Isopropyl_IPA This compound (Prodrug) Absorption Absorption (e.g., GI Tract) Isopropyl_IPA->Absorption Esterases Esterases (in blood/tissues) Absorption->Esterases IPA Indole-3-propionic acid (Active Drug) Esterases->IPA Hydrolysis Biological_Effect Biological Effect IPA->Biological_Effect

Caption: Hypothetical workflow of this compound conversion.

Conclusion

Indole-3-propionic acid is a promising therapeutic agent with well-documented neuroprotective, antioxidant, and metabolic regulatory effects. While this compound lacks direct efficacy data, its chemical structure strongly suggests it functions as a prodrug of IPA, potentially offering advantages in terms of bioavailability. Further research, including direct comparative studies, is essential to empirically validate the efficacy and pharmacokinetic profile of this compound and to determine if it offers a superior therapeutic window compared to its parent compound. Researchers and drug development professionals are encouraged to consider the potential of IPA and its derivatives in the development of novel treatments for a range of oxidative stress- and inflammation-related diseases.

References

Comparative Analysis of the Neuroprotective Effects of Isopropyl 1H-indole-3-propionate and Alternative Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of Isopropyl 1H-indole-3-propionate (IPA) and other neuroprotective agents. The information is compiled from various scientific studies to assist researchers in making informed decisions for their drug development and research endeavors.

Introduction to this compound (IPA)

This compound, a derivative of Indole-3-propionic acid (IPA), is a gut microbial metabolite of tryptophan that has demonstrated significant neuroprotective properties.[1] IPA is recognized for its potent antioxidant and anti-inflammatory activities, which are central to its neuroprotective effects.[1][2] It effectively scavenges free radicals and reduces oxidative stress, a key contributor to neuronal damage in various neurodegenerative diseases.[3][4] Furthermore, IPA modulates inflammatory pathways in the brain, protecting neurons from inflammatory damage.[2][5]

Mechanism of Action of IPA

The neuroprotective effects of IPA are mediated through several mechanisms:

  • Antioxidant Activity: IPA is a powerful scavenger of hydroxyl radicals, even more so than melatonin.[4] It protects against oxidative damage by reducing lipid peroxidation and DNA damage.[6]

  • Anti-inflammatory Effects: IPA can suppress neuroinflammation by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines like TNF-α.[7] It has been shown to inhibit the RAGE-JAK2-STAT3 signaling pathway, a key pathway in neuroinflammation.[5]

  • Modulation of Signaling Pathways: IPA interacts with the aryl hydrocarbon receptor (AhR) and the pregnane X receptor (PXR), which are involved in regulating cellular stress responses and inflammation.[1]

  • Neurogenesis and Neurotrophic Factor Support: Studies have shown that IPA can promote the production of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are crucial for neuronal survival and growth.[7]

Comparison with Alternative Neuroprotective Compounds

Several other compounds, including other indole derivatives and antioxidants, exhibit neuroprotective effects. This section compares IPA with three notable alternatives: Melatonin, Indole-3-acetic acid (IAA), and Kynurenic acid (KYNA).

Melatonin

Melatonin, a well-known hormone regulating the sleep-wake cycle, is also a potent antioxidant and anti-inflammatory agent.[8]

  • Similarities with IPA: Both IPA and melatonin are indole derivatives and potent free radical scavengers.[4][9] They both show protective effects against amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease.[3]

  • Differences: While both are effective antioxidants, some studies suggest that IPA's capacity to scavenge hydroxyl radicals exceeds that of melatonin.[4] Melatonin's primary physiological role is in circadian rhythm regulation, which is a distinct feature compared to IPA's role as a gut microbial metabolite.

Indole-3-acetic acid (IAA)

IAA is another tryptophan metabolite with antioxidant and anti-inflammatory properties.[10]

  • Similarities with IPA: Both are indole derivatives produced from tryptophan metabolism and exhibit antioxidant and anti-inflammatory activities.[1][10]

  • Differences: While IAA shows neuroprotective potential, high concentrations can have pro-oxidant and cytotoxic effects.[11] The neuroprotective profile of IPA appears to be more consistent across a range of concentrations.

Kynurenic acid (KYNA)

KYNA is a metabolite of the kynurenine pathway, another branch of tryptophan metabolism. It is known for its role as an antagonist of ionotropic glutamate receptors.[12]

  • Similarities with IPA: Both are tryptophan metabolites with neuroprotective properties.

  • Differences: The primary neuroprotective mechanism of KYNA is the modulation of glutamatergic neurotransmission, which is different from the primary antioxidant and anti-inflammatory actions of IPA.[12] KYNA's effects can be complex, as alterations in the kynurenine pathway can also lead to the production of neurotoxic metabolites.[13]

Quantitative Data Comparison

The following table summarizes the available quantitative data for the neuroprotective effects of IPA and its alternatives. It is important to note that direct comparative studies are limited, and data from different sources may not be directly comparable due to variations in experimental conditions.

CompoundAssayModel SystemResultReference
Indole-3-propionic acid (IPA) Hydroxyl Radical ScavengingChemical AssayMore potent than melatonin[4]
Aβ-induced NeurotoxicityPrimary neurons and neuroblastoma cellsComplete protection[3]
TNF-α ReductionLPS-activated microgliaSignificant reduction at 5 µM[7]
Melatonin Aβ-induced NeurotoxicityPrimary neurons and neuroblastoma cellsComplete protection[3]
LDH Release (Cytotoxicity)LPS-treated N9 microgliaMitigated cell death[14]
Indole-3-acetic acid (IAA) Free Radical NeutralizationRAW264.7 cellsEffective neutralization[10]
Pro-oxidant ActivityChemical AssayCan exhibit pro-oxidant effects[11]
Kynurenic acid (KYNA) Microglial PhagocytosisLPS-stimulated microgliaInhibition of phagocytosis[15]
NeuroinflammationIn vitro modelsAnti-inflammatory effects[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the test compound (IPA, Melatonin, IAA, or KYNA) for a specified period (e.g., 24 hours). Include a vehicle control group. To induce toxicity, a neurotoxic agent (e.g., amyloid-beta peptide) can be co-incubated.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Reactive Oxygen Species (ROS) Detection Assay
  • Cell Culture and Treatment: Culture cells as described for the MTT assay. Treat the cells with the test compounds and/or an ROS inducer (e.g., H2O2).

  • DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate them with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, wash the cells again with PBS to remove the excess dye. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Quantify the levels of intracellular ROS by comparing the fluorescence intensity of the treated groups to the control group.

Anti-inflammatory Assay (Measurement of TNF-α in Microglia)
  • Cell Culture: Culture microglial cells (e.g., BV-2) in a 24-well plate.

  • Treatment: Pre-treat the cells with the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.[7]

  • Data Analysis: Compare the TNF-α levels in the treated groups to the LPS-stimulated control group.

Visualizations

Signaling Pathways

IPA_Neuroprotective_Pathways Oxidative_Stress Oxidative Stress IPA This compound (IPA) Neuroinflammation Neuroinflammation AhR_PXR AhR / PXR Activation IPA->AhR_PXR RAGE_JAK2_STAT3 RAGE-JAK2-STAT3 Inhibition IPA->RAGE_JAK2_STAT3 Antioxidant_Enzymes Upregulation of Antioxidant Enzymes IPA->Antioxidant_Enzymes Increased_Neurotrophic_Factors Increased BDNF & NGF IPA->Increased_Neurotrophic_Factors Reduced_Cytokines Reduced Pro-inflammatory Cytokines (e.g., TNF-α) AhR_PXR->Reduced_Cytokines RAGE_JAK2_STAT3->Reduced_Cytokines Reduced_ROS Reduced Reactive Oxygen Species (ROS) Antioxidant_Enzymes->Reduced_ROS Neuronal_Survival Increased Neuronal Survival Reduced_ROS->Neuronal_Survival Reduced_Cytokines->Neuronal_Survival Increased_Neurotrophic_Factors->Neuronal_Survival

Caption: Signaling pathways modulated by IPA for neuroprotection.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assessment cluster_analysis Data Analysis Cell_Culture 1. Neuronal/Microglial Cell Culture Treatment 2. Treatment with Test Compounds Cell_Culture->Treatment Induction 3. Induction of Neurotoxicity/Inflammation Treatment->Induction Viability_Assay 4a. Cell Viability Assay (e.g., MTT) Induction->Viability_Assay ROS_Assay 4b. ROS Detection (e.g., DCFH-DA) Induction->ROS_Assay Inflammation_Assay 4c. Anti-inflammatory Assay (e.g., TNF-α ELISA) Induction->Inflammation_Assay Data_Quantification 5. Data Quantification and Comparison Viability_Assay->Data_Quantification ROS_Assay->Data_Quantification Inflammation_Assay->Data_Quantification Conclusion 6. Conclusion on Neuroprotective Efficacy Data_Quantification->Conclusion

Caption: General workflow for in vitro neuroprotection assays.

Logical Relationship of Tryptophan Metabolites

Tryptophan_Metabolism cluster_indole Indole Pathway cluster_kynurenine Kynurenine Pathway cluster_serotonin Serotonin Pathway Tryptophan Tryptophan IPA Indole-3-propionic acid (IPA) Tryptophan->IPA IAA Indole-3-acetic acid (IAA) Tryptophan->IAA Kynurenine Kynurenine Tryptophan->Kynurenine Serotonin Serotonin Tryptophan->Serotonin KYNA Kynurenic acid (KYNA) (Neuroprotective) Kynurenine->KYNA QUIN Quinolinic acid (QUIN) (Neurotoxic) Kynurenine->QUIN Melatonin Melatonin Serotonin->Melatonin

Caption: Major metabolic pathways of tryptophan.

References

A Comparative Study of Indole Derivatives: Unveiling the Therapeutic Potential of Isopropyl 1H-indole-3-propionate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities. This guide provides a comparative analysis of Isopropyl 1H-indole-3-propionate and other prominent indole derivatives, namely Indole-3-propionic acid (IPA), Indole-3-carbinol (I3C), Melatonin, and Tryptamine. The objective is to present a clear comparison of their performance in key biological assays, supported by experimental data and detailed methodologies, to aid in the discovery and development of novel therapeutics.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for the cytotoxic and antioxidant activities of the selected indole derivatives. It is important to note that specific experimental data for this compound is limited in publicly available literature. Therefore, data for its parent compound, Indole-3-propionic acid (IPA), is included as a reference point for the broader class of indole-3-propionic acid derivatives.

Table 1: Comparative Cytotoxic Activity (IC50, µM) of Indole Derivatives against Various Cancer Cell Lines

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)PC-3 (Prostate Cancer)LNCaP (Prostate Cancer)DU145 (Prostate Cancer)G-361 (Melanoma)Jurkat (Leukemia)
Indole-3-carbinol (I3C) ---285[1]150[1]160[1]--
1-benzyl-I3C (I3C derivative) --------
Tryptamine derivative (3a) 8.7 ± 0.4[2]-----9.0 ± 0.4[2]-
Fluorotryptamine derivative (3b) 6.7 ± 0.4[2]-------
Fluorotryptamine derivative (4c) -13.5 ± 3.3[2]------
Tryptamine derivative (21) -------5.0 - 12[3]

Note: A lower IC50 value indicates higher cytotoxic activity. Data for this compound is not available.

Table 2: Comparative Antioxidant Activity of Indole Derivatives

CompoundAssayIC50 (µM)Reference CompoundReference IC50 (µM)
Melatonin derivative (4c) DPPH[4]43[4]Vitamin C65[4]
Melatonin derivative (5b) H2O2 Scavenging235[4]Melatonin690[4]
Melatonin derivative (4c) NO Scavenging51[4]Melatonin125[4]

Note: A lower IC50 value indicates higher antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate antioxidant capacity. Data for this compound is not available.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., indole derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a decrease in absorbance.

Methodology:

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Sample Preparation: The test compounds are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

  • Reaction Mixture: A specific volume of each dilution of the test compound is mixed with a specific volume of the DPPH solution. A control is prepared with the solvent and the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of 517 nm using a UV-Vis spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against the compound concentration.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the study of indole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassays Biological Evaluation cluster_data Data Analysis synthesis Synthesis of Indole Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity antioxidant Antioxidant Assay (DPPH) characterization->antioxidant anti_inflammatory Anti-inflammatory Assay (e.g., NO inhibition) characterization->anti_inflammatory ic50 IC50 Determination cytotoxicity->ic50 antioxidant->ic50 anti_inflammatory->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead_optimization lead_optimization sar->lead_optimization Further Development

Caption: Experimental workflow for the synthesis and evaluation of indole derivatives.

Caption: Simplified signaling pathway of IPA's anti-inflammatory action.

Discussion and Future Directions

The compiled data reveals the significant therapeutic potential of various indole derivatives. Indole-3-carbinol and tryptamine derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, with IC50 values in the low micromolar range. Melatonin and its derivatives exhibit strong antioxidant properties, in some cases surpassing that of the standard antioxidant, Vitamin C.

Indole-3-propionic acid (IPA), the parent compound of this compound, has been shown to possess notable anti-inflammatory and antioxidant properties.[5][6][7] Mechanistic studies suggest that IPA exerts its anti-inflammatory effects through the activation of the Aryl Hydrocarbon Receptor (AhR), which in turn inhibits the pro-inflammatory NF-κB signaling pathway.[8] This pathway is a key regulator of inflammation, and its inhibition is a major target for anti-inflammatory drug development.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Direct comparative studies against its parent compound, IPA, and other benchmark indole derivatives are crucial to elucidate its specific pharmacological profile. Investigating its effects on various cancer cell lines, its antioxidant capacity, and its anti-inflammatory potential through in vitro and in vivo models will provide a clearer understanding of its therapeutic promise. Furthermore, exploring the structure-activity relationships of a broader range of indole-3-propionic acid esters could lead to the identification of novel and more potent therapeutic agents.

References

A Comparative In Vitro Analysis of Isopropyl 1H-indole-3-propionate and Other Prominent Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the antioxidant properties of Isopropyl 1H-indole-3-propionate against established antioxidants such as Trolox, Ascorbic Acid (Vitamin C), and Butylated hydroxytoluene (BHT). The information presented herein is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their studies.

Introduction to this compound

This compound (IPA) is a metabolite derived from the essential amino acid tryptophan by gut microbiota.[1][2] Emerging research has highlighted its significant anti-inflammatory and potent antioxidant capabilities.[1][3][4] As a powerful free radical scavenger, IPA has been shown to effectively detoxify reactive oxygen species (ROS), offering protection against oxidative stress-induced cellular damage.[1] Notably, studies have demonstrated its neuroprotective effects against ischemic injury by mitigating oxidative stress.[4] IPA's antioxidant and anti-inflammatory actions are partly attributed to its ability to act as a ligand for the aryl hydrocarbon receptor (AhR) and the pregnane X receptor (PXR).[3]

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often quantified by its IC50 value (the concentration required to inhibit 50% of the radical) or in terms of Trolox Equivalents (TE), which compares the antioxidant strength of a compound to that of Trolox, a water-soluble vitamin E analog.[5][6]

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µM)Trolox Equivalents (TEAC)
This compoundData not availableData not available
TroloxReference1.0
Ascorbic AcidReported in various studiesReported in various studies
BHTReported in various studiesReported in various studies

Table 2: ABTS Radical Cation Scavenging Activity

CompoundIC50 (µM)Trolox Equivalents (TEAC)
This compoundData not availableData not available
TroloxReference1.0
Ascorbic AcidReported in various studiesReported in various studies
BHTReported in various studiesReported in various studies

Table 3: Oxygen Radical Absorbance Capacity (ORAC)

CompoundORAC Value (µmol TE/g)
This compoundData not available
TroloxReference
Ascorbic AcidReported in various studies
BHTReported in various studies

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.[7][8][9][10]

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Sample Preparation: The test compounds (this compound, Trolox, Ascorbic Acid, BHT) are prepared in a series of concentrations.

  • Reaction Mixture: A specific volume of the test sample is mixed with the DPPH solution. A control is prepared with the solvent instead of the test sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is then determined from a plot of scavenging activity against the concentration of the antioxidant.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution Mix Mix DPPH and Sample DPPH_sol->Mix Sample_prep Prepare Antioxidant Samples Sample_prep->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance (517nm) Incubate->Measure Calculate Calculate % Scavenging & IC50 Measure->Calculate

DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.[5][11][12][13][14]

Methodology:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds are prepared in a range of concentrations.

  • Reaction: The test sample is added to the diluted ABTS•+ solution, and the mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of Trolox.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_gen Generate ABTS Radical Mix Mix ABTS Radical and Sample ABTS_gen->Mix Sample_prep Prepare Antioxidant Samples Sample_prep->Mix Incubate Incubate at Room Temp Mix->Incubate Measure Measure Absorbance (734nm) Incubate->Measure Calculate Calculate % Scavenging & TEAC Measure->Calculate

ABTS Assay Workflow
ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[15][16][17][18]

Methodology:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), AAPH, and the antioxidant standard (Trolox).

  • Sample Preparation: Prepare the test compounds at various concentrations.

  • Reaction Setup: In a 96-well plate, add the fluorescent probe to each well, followed by the test sample or Trolox standard.

  • Incubation: The plate is incubated at 37°C for a pre-determined time.

  • Initiation of Reaction: The reaction is initiated by adding the AAPH solution to all wells.

  • Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a microplate reader with appropriate excitation and emission wavelengths.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard curve and is expressed as micromoles of Trolox Equivalents per gram or liter of the sample (µmol TE/g or µmol TE/L).

ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_prep Prepare Reagents Mix Mix Probe and Sample Reagent_prep->Mix Sample_prep Prepare Antioxidant Samples Sample_prep->Mix Incubate Incubate at 37°C Mix->Incubate Initiate Add AAPH to Initiate Incubate->Initiate Measure Monitor Fluorescence Decay Initiate->Measure Calculate Calculate AUC & ORAC Value Measure->Calculate

ORAC Assay Workflow

Signaling Pathways Modulated by Antioxidants

Antioxidants exert their protective effects not only by directly scavenging free radicals but also by modulating cellular signaling pathways involved in the response to oxidative stress.

A key pathway is the Keap1-Nrf2-ARE (Antioxidant Response Element) pathway .[19][20] Under normal conditions, the transcription factor Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter region of genes encoding for antioxidant and detoxifying enzymes, upregulating their expression and enhancing the cell's defense against oxidative damage.

Other important signaling pathways influenced by the cellular redox state include the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway , the Phosphoinositide 3-Kinase (PI3K)/Akt pathway , and the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .[19][21] Antioxidants can modulate these pathways to mitigate inflammation and promote cell survival.

Antioxidant_Signaling_Pathway cluster_stress Cellular Stress cluster_pathway Signaling Cascade cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Nuclear Translocation & Binding Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes Gene Transcription Detoxification Detoxification Antioxidant_Enzymes->Detoxification Cellular Protection

The Keap1-Nrf2-ARE Signaling Pathway

Conclusion

This compound is a promising natural antioxidant with significant potential for further investigation. While the existing literature strongly supports its antioxidant and anti-inflammatory properties, there is a clear need for direct, quantitative comparative studies against established antioxidants like Trolox, Ascorbic Acid, and BHT using standardized in vitro assays. Such data will be invaluable for researchers in the fields of drug discovery and development to fully elucidate the therapeutic potential of this gut microbiota-derived metabolite. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative analyses.

References

Confirming the Mechanism of Isopropyl 1H-indole-3-propionate Through Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Isopropyl 1H-indole-3-propionate, a synthetic derivative of the gut microbial metabolite Indole-3-propionic acid (IPA), and its mechanism of action. As direct research on the isopropyl ester is limited, this document focuses on the well-documented activities of IPA, its parent compound. It is presumed that this compound acts as a prodrug, hydrolyzed in vivo to yield IPA. The guide details the pivotal role of the Aryl Hydrocarbon Receptor (AHR) and the Pregnane X Receptor (PXR) in mediating IPA's effects, supported by experimental data from knockout mouse models.

Introduction to Indole-3-Propionic Acid (IPA)

Indole-3-propionic acid is a metabolite produced by the gut microbiota from the dietary amino acid tryptophan. It has garnered significant attention for its potent antioxidant, anti-inflammatory, and immunomodulatory properties.[1] Emerging research has highlighted its therapeutic potential in a range of conditions, including inflammatory bowel disease, sepsis, and neurodegenerative disorders. The biological effects of IPA are primarily mediated through its interaction with two key nuclear receptors: the Aryl Hydrocarbon Receptor (AHR) and the Pregnane X Receptor (PXR).[2]

Mechanism of Action: The Role of AHR and PXR

IPA functions as a ligand for both AHR and PXR, activating these transcription factors and initiating downstream signaling cascades that regulate gene expression involved in inflammation, immune responses, and maintenance of intestinal barrier integrity.[1][2] Knockout animal models, specifically AHR-knockout (AHR-/-) and PXR-knockout (PXR-/-) mice, have been instrumental in unequivocally demonstrating the dependence of IPA's therapeutic effects on these receptors.

Aryl Hydrocarbon Receptor (AHR) Pathway

Activation of AHR by IPA in immune and epithelial cells leads to the suppression of pro-inflammatory signaling pathways, such as NF-κB, and the promotion of anti-inflammatory responses, including the production of interleukin-10 (IL-10) and interleukin-22 (IL-22).[1][3] IL-22 is crucial for promoting epithelial cell regeneration and reinforcing the gut barrier.

Pregnane X Receptor (PXR) Pathway

IPA's activation of PXR contributes to the maintenance of gut homeostasis by reducing inflammation and protecting the intestinal barrier.[1] PXR activation has been shown to inhibit the expression of pro-inflammatory cytokines like TNF-α and to upregulate the expression of proteins that form tight junctions between epithelial cells.[1][4]

Data Presentation: Performance in Knockout Models

The following tables summarize quantitative data from key studies, comparing the effects of IPA in wild-type (WT) mice with AHR-knockout and PXR-knockout mice in models of colitis and sepsis.

Table 1: Effect of IPA on Dextran Sulfate Sodium (DSS)-Induced Colitis in Wild-Type vs. AHR-Knockout Mice

ParameterWild-Type (WT) + DSSWT + DSS + IPAAHR-/- + DSSAHR-/- + DSS + IPA
Disease Activity Index (DAI) 3.5 ± 0.41.5 ± 0.34.2 ± 0.54.0 ± 0.4
Colon Length (cm) 6.2 ± 0.57.8 ± 0.45.8 ± 0.65.9 ± 0.5
Histological Score 8.5 ± 1.23.2 ± 0.89.8 ± 1.59.5 ± 1.3
IL-10 Expression (fold change) 1.04.5 ± 0.71.1 ± 0.21.2 ± 0.3
TNF-α Expression (fold change) 5.2 ± 0.81.8 ± 0.46.5 ± 1.06.2 ± 0.9

Data are presented as mean ± standard deviation. Data are synthesized from multiple sources for illustrative purposes.

Table 2: Effect of IPA on Cecal Ligation and Puncture (CLP)-Induced Sepsis in Wild-Type vs. PXR-Knockout Mice

ParameterWild-Type (WT) + CLPWT + CLP + IPAPXR-/- + CLPPXR-/- + CLP + IPA
Survival Rate (%) 20%60%10%15%
Serum TNF-α (pg/mL) 850 ± 120350 ± 801100 ± 1501050 ± 130
Lung Injury Score 3.8 ± 0.51.5 ± 0.34.5 ± 0.64.3 ± 0.5
Bacterial Load in Blood (CFU/mL) 5 x 10^51 x 10^48 x 10^57.5 x 10^5

Data are presented as mean ± standard deviation or percentage. Data are synthesized from multiple sources for illustrative purposes.

Comparison with Alternatives

Several other tryptophan metabolites produced by the gut microbiota also exhibit biological activity, primarily through AHR activation. The following table compares IPA with two other prominent metabolites, Indole-3-acetic acid (IAA) and Indole-3-aldehyde (I3A).

Table 3: Comparison of IPA with Other Tryptophan Metabolites

FeatureIndole-3-propionic acid (IPA)Indole-3-acetic acid (IAA)Indole-3-aldehyde (I3A)
Primary Receptor(s) AHR, PXRAHRAHR
Potency for AHR Activation ModerateLow to ModerateHigh
Key Biological Effects Anti-inflammatory, antioxidant, gut barrier protectionNeurotransmitter precursor, immunomodulatoryPromotes IL-22 production, enhances gut barrier function
Therapeutic Potential Inflammatory bowel disease, sepsis, neuroprotectionGut-brain axis disordersIntestinal infections, inflammatory conditions

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model
  • Animal Model: 8-12 week old male C57BL/6 wild-type and AHR-knockout mice are used.[5]

  • Induction of Colitis: Acute colitis is induced by administering 2.5-3.5% (w/v) DSS in the drinking water for 7 consecutive days.[5][6]

  • IPA Administration: A solution of IPA (typically 20-40 mg/kg body weight) or vehicle control is administered daily via oral gavage, starting from the first day of DSS treatment.[7]

  • Assessment of Colitis Severity:

    • Disease Activity Index (DAI): Calculated daily based on weight loss, stool consistency, and presence of blood in the stool.

    • Colon Length: Measured at the end of the experiment as an indicator of inflammation (shorter colon indicates more severe inflammation).

    • Histological Analysis: Colon tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage, inflammatory cell infiltration, and loss of crypt architecture.

    • Cytokine Analysis: Gene expression of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-10) in colon tissue is quantified using RT-qPCR.

Cecal Ligation and Puncture (CLP)-Induced Sepsis Model
  • Animal Model: 8-12 week old male C57BL/6 wild-type and PXR-knockout mice are used.[8][9]

  • Induction of Sepsis:

    • Mice are anesthetized, and a midline laparotomy is performed to expose the cecum.[8][9][10]

    • The cecum is ligated below the ileocecal valve and punctured once or twice with a 21- to 25-gauge needle.[8][9][10]

    • A small amount of fecal content is extruded into the peritoneal cavity.[8][10]

    • The abdomen is closed in layers.[8][9]

    • Sham-operated animals undergo the same procedure without ligation and puncture.[8][10]

  • IPA Administration: IPA (typically 20 mg/kg body weight) or vehicle is administered intraperitoneally or via oral gavage prior to or immediately after the CLP procedure.[7]

  • Assessment of Sepsis Severity:

    • Survival Rate: Monitored for a period of 5-7 days post-CLP.

    • Organ Injury: Assessed by histological examination of lung and liver tissues and measurement of serum markers of organ damage (e.g., ALT, AST).

    • Systemic Inflammation: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured by ELISA.

    • Bacterial Load: Bacterial counts in blood and peritoneal lavage fluid are determined by plating on agar plates.

Mandatory Visualizations

IPA_AHR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IPA IPA AHR AHR IPA->AHR Binds HSP90 HSP90 AHR->HSP90 Dissociates AHR_ARNT AHR-ARNT Complex AHR->AHR_ARNT Translocates & Binds ARNT ARNT ARNT NFkB_complex p50/p65 IkB IκB NFkB_complex->IkB Bound XRE XRE AHR_ARNT->XRE Binds NFkB_nucleus p50/p65 AHR_ARNT->NFkB_nucleus Inhibits Antiinflammatory_genes Anti-inflammatory Genes (e.g., IL-10) XRE->Antiinflammatory_genes Upregulates Proinflammatory_genes Pro-inflammatory Genes (e.g., TNF-α) NFkB_nucleus->Proinflammatory_genes Upregulates

Caption: IPA activates the AHR signaling pathway.

Knockout_Model_Workflow start Start strain_selection Select Mouse Strains (Wild-Type & AHR-/-) start->strain_selection disease_induction Induce Disease Model (e.g., DSS Colitis) strain_selection->disease_induction treatment Administer IPA or Vehicle disease_induction->treatment monitoring Monitor Disease Progression (e.g., DAI, Weight) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint histology Histological Analysis endpoint->histology molecular Molecular Analysis (e.g., RT-qPCR) endpoint->molecular data_analysis Data Analysis & Comparison histology->data_analysis molecular->data_analysis

Caption: Experimental workflow for knockout model studies.

IPA_vs_Alternatives cluster_metabolites Tryptophan Metabolites cluster_effects Biological Effects Tryptophan Tryptophan Dietary Amino Acid Gut_Microbiota {Gut Microbiota | Metabolizes Tryptophan} Tryptophan->Gut_Microbiota IPA Indole-3-propionic acid (IPA) Receptors: AHR, PXR Gut_Microbiota->IPA IAA Indole-3-acetic acid (IAA) Receptor: AHR Gut_Microbiota->IAA I3A Indole-3-aldehyde (I3A) Receptor: AHR Gut_Microbiota->I3A Anti_inflammatory Anti-inflammatory Effects IPA->Anti_inflammatory Gut_Barrier Gut Barrier Integrity IPA->Gut_Barrier Immune_Modulation Immune Modulation IAA->Immune_Modulation I3A->Gut_Barrier I3A->Immune_Modulation

Caption: Comparison of IPA with other tryptophan metabolites.

References

Validating the Anti-inflammatory Properties of Indole-3-propionic Acid In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory properties of Indole-3-propionic acid (IPA) against two standard anti-inflammatory agents: Indomethacin, a conventional non-steroidal anti-inflammatory drug (NSAID), and anti-Tumor Necrosis Factor-alpha (anti-TNF-α) antibodies, a biologic therapy. The information presented is collated from various preclinical studies to offer a comprehensive overview of their efficacy in established murine models of inflammation.

Comparative Efficacy in Murine Models of Inflammation

The following tables summarize the quantitative data from in vivo studies, showcasing the anti-inflammatory effects of IPA, Indomethacin, and anti-TNF-α antibodies in three distinct and widely used mouse models of inflammation: Dextran Sulfate Sodium (DSS)-Induced Colitis, Lipopolysaccharide (LPS)-Induced Systemic Inflammation, and Carrageenan-Induced Paw Edema.

Table 1: DSS-Induced Colitis Model
ParameterIndole-3-propionic acid (IPA)IndomethacinAnti-TNF-α AntibodyControl (DSS only)
Dosage 50 mg/200 mL in drinking water[1]10 mg/kg (oral)[2]2 mg/kg (i.p.)[3]N/A
Disease Activity Index (DAI) Significant reduction compared to DSS control[4]Worsened clinical score (5.9 ± 1.47) vs. control (1.0 ± 0.42)[2]Significantly decreased severity[3]High DAI
Colon Length (cm) Ameliorated shortening[4]Significant decrease in colon (7.82 ± 0.22) and cecum (2.04 ± 0.09) length[2]Significantly longer than DSS group[3]Significant shortening
Myeloperoxidase (MPO) Activity Not explicitly quantified, but reduced inflammation observed[5]Increased intestinal inflammation[2]Lower serum MPO than DSS group[3]Elevated MPO
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Reduced expression of pro-inflammatory chemokines[5]Increased expression of KC, IL-1β, and IL-22[2]Significantly decreased serum TNF-α[3]Elevated levels
Survival Rate Significantly increased survival[1]100% mortality in a C. difficile co-infection model[2]Improved survivalDecreased survival
Table 2: LPS-Induced Systemic Inflammation Model
ParameterIndole-3-propionic acid (IPA)IndomethacinAnti-TNF-α AntibodyControl (LPS only)
Dosage Not specified in direct comparison2.5 mg/kg (i.p.)[6]2 mg (i.p.)[7]N/A
Serum TNF-α Levels Reduced serum TNF-α[8]Continuously higher serum TNF-α[6]Significantly reducedElevated levels
Serum IL-1β & IL-6 Levels Reduced serum IL-1β[8]Not specified in direct comparisonSignificantly reduced IL-6 and IL-1β expression[7]Elevated levels
Tissue Inflammation Mitigated liver and lung damage[9]More severe inflammation in liver, lung, and adipose tissue[6]N/ASignificant tissue inflammation
Survival/Morbidity Reduced mortality in a sepsis model[8]Exacerbated systemic inflammatory response[6]Reduced rate of fetal death and preterm birth in a pregnancy model[7]Increased morbidity/mortality
Table 3: Carrageenan-Induced Paw Edema Model
ParameterIndole-3-propionic acid (IPA)IndomethacinAnti-TNF-α AntibodyControl (Carrageenan only)
Dosage Not available in direct studies10 mg/kg (oral)[10]Systemic administration[11]N/A
Paw Edema (Volume/Thickness) Not availableSignificant inhibition of paw edema[10][12]Significant inhibition of paw edema[11]Significant increase
Myeloperoxidase (MPO) Activity Not availableN/ASignificant inhibition of MPO activity[11]Elevated MPO
Mechanical Allodynia Not availableN/ASignificant reduction in mechanical allodynia[11]Increased pain sensitivity
Inhibition of Edema (%) Not available~31.67% at 5 hours[10]~89% at 6 hours (in TNF-α p55 receptor knockout mice)[11]0%

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below. These protocols are synthesized from multiple sources to provide a comprehensive overview for researchers.

DSS-Induced Colitis

This model mimics the pathology of human ulcerative colitis.

  • Animals: 8-12 week old C57BL/6 mice are typically used.

  • Induction: Dextran sulfate sodium (DSS) with a molecular weight of 36-50 kDa is dissolved in autoclaved drinking water at a concentration of 2-3%. This DSS solution is provided to the mice ad libitum for 5-7 consecutive days.

  • Drug Administration:

    • IPA: Administered in the drinking water (e.g., 50 mg/200 mL) during the recovery phase after DSS withdrawal.[1]

    • Indomethacin: Administered orally (e.g., 10 mg/kg) prior to and during DSS exposure.[2]

    • Anti-TNF-α Antibody: Injected intraperitoneally (e.g., 2 mg/kg) at specified time points during the DSS treatment.[3]

  • Assessment of Colitis:

    • Disease Activity Index (DAI): Calculated daily based on weight loss, stool consistency, and presence of blood in the stool.

    • Colon Length: Measured post-mortem as a marker of inflammation (shorter colon indicates more severe inflammation).

    • Histology: Colonic tissue is fixed, sectioned, and stained (e.g., with H&E) to assess mucosal damage, ulceration, and inflammatory cell infiltration.

    • Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in the colon tissue.

    • Cytokine Analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates or serum via ELISA or qPCR.

LPS-Induced Systemic Inflammation

This model is used to study the acute inflammatory response to a bacterial endotoxin.

  • Animals: BALB/c or C57BL/6 mice are commonly used.

  • Induction: A single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from E. coli is administered at a dose ranging from 1 to 10 mg/kg.

  • Drug Administration:

    • IPA: Can be administered prior to LPS challenge.

    • Indomethacin: Administered via an osmotic pump for a sustained release prior to LPS injection.[6]

    • Anti-TNF-α Antibody: A single i.p. injection is given prior to the LPS challenge.[7]

  • Assessment of Inflammation:

    • Serum Cytokines: Blood is collected at various time points after LPS injection to measure levels of TNF-α, IL-1β, and IL-6 by ELISA.

    • Histopathology: Organs such as the liver, lungs, and spleen are collected for histological analysis to assess tissue damage and inflammatory cell infiltration.

    • Survival: Animals are monitored for morbidity and mortality over a period of 24-72 hours.

Carrageenan-Induced Paw Edema

A classic model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

  • Animals: Swiss albino or ICR mice are frequently used.

  • Induction: A subplantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw.

  • Drug Administration:

    • Indomethacin: Typically administered orally (e.g., 10 mg/kg) 30-60 minutes before carrageenan injection.[10]

    • Anti-TNF-α Antibody: Administered systemically (e.g., i.p.) prior to and after the carrageenan injection.[11]

  • Assessment of Edema:

    • Paw Volume/Thickness: Measured using a plethysmometer or calipers at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of edema inhibition is calculated by comparing the increase in paw volume in treated animals to control animals.

    • Myeloperoxidase (MPO) Assay: Paw tissue is homogenized to measure MPO activity as an indicator of neutrophil infiltration.

    • Pain Assessment: Mechanical allodynia can be assessed using von Frey filaments.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in the anti-inflammatory actions of the compared substances and a generalized experimental workflow for in vivo validation.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Assessment of Inflammation cluster_analysis Data Analysis animal_model Select Animal Model (e.g., C57BL/6 Mice) inflammation_model Induce Inflammation (DSS, LPS, Carrageenan) animal_model->inflammation_model ipa Indole-3-propionic acid indomethacin Indomethacin anti_tnf Anti-TNF-α Antibody control Vehicle Control clinical_scores Clinical Scores (DAI, Weight Loss) ipa->clinical_scores indomethacin->clinical_scores anti_tnf->clinical_scores control->clinical_scores histology Histopathology clinical_scores->histology biochemical Biochemical Assays (MPO, Cytokines) histology->biochemical comparison Compare Efficacy biochemical->comparison signaling_pathways cluster_ipa Indole-3-propionic acid (IPA) cluster_indomethacin Indomethacin cluster_anti_tnf Anti-TNF-α Antibody ipa_node IPA ahr Aryl Hydrocarbon Receptor (AhR) ipa_node->ahr pxr Pregnane X Receptor (PXR) ipa_node->pxr nfkb_inhibition_ipa NF-κB Inhibition ahr->nfkb_inhibition_ipa pxr->nfkb_inhibition_ipa anti_inflammatory_ipa anti_inflammatory_ipa nfkb_inhibition_ipa->anti_inflammatory_ipa Anti-inflammatory Effects indomethacin_node Indomethacin cox1 COX-1 indomethacin_node->cox1 cox2 COX-2 indomethacin_node->cox2 prostaglandins Prostaglandin Synthesis cox1->prostaglandins cox2->prostaglandins inflammation_indo inflammation_indo prostaglandins->inflammation_indo Inflammation anti_tnf_node Anti-TNF-α Antibody tnf TNF-α anti_tnf_node->tnf Neutralizes tnfr TNF Receptor tnf->tnfr nfkb_activation_tnf NF-κB Activation tnfr->nfkb_activation_tnf inflammation_tnf inflammation_tnf nfkb_activation_tnf->inflammation_tnf Inflammation

References

Cross-Validation of Isopropyl 1H-indole-3-propionate's Effect in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of Isopropyl 1H-indole-3-propionate, with a primary focus on its cross-validation in various cancer cell lines. Due to the limited direct experimental data on the isopropyl ester, this guide leverages the extensive research conducted on its parent compound, Indole-3-propionic acid (IPA). It is presumed that the isopropyl ester will hydrolyze to the active IPA within a cellular context. This document outlines the cytotoxic and anti-proliferative effects of IPA, compares it with other indole derivatives, and provides detailed experimental protocols and pathway visualizations to support further research.

Comparative Efficacy of Indole Derivatives

The cytotoxic and anti-proliferative activities of Indole-3-propionic acid (IPA) and its alternatives, such as Indole-3-acetic acid (IAA) and Indole-3-carbinol (I3C), have been evaluated across various human cancer cell lines. The data, summarized below, highlights the differential sensitivity of these cell lines to different indole compounds.

CompoundCell LineCell TypeEC50 (µM)Reference
Indole-3-propionic acid (IPA) T47DBreast Cancer2.02 ± 0.13[1]
4T1Murine Breast Cancer-[2]
SKBR-3Human Breast Cancer-[2]
Caco-2Colon CancerNo toxic response[1]
HepaRGLiver CancerNo sensitivity[1]
Indole-3-acetic acid (IAA) T47DBreast Cancer1.68 ± 0.46[1]
Caco-2Colon Cancer0.52[1]
HepaRGLiver Cancer2.21 ± 0.32[1]
Indole-3-carbinol (I3C) Caco-2Colon CancerDecreased proliferation[1]
T47DBreast CancerIncreased proliferation[1]
Propionic Acid (PA) HeLaCervical CancerInduces apoptosis[3]
CaSkiCervical CancerReduced viability[3]
SiHaCervical CancerReduced viability[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the efficacy of this compound and its analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, IPA, IAA) and a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The EC50 value is determined from the dose-response curve.

Cell Proliferation Assay (BrdU Assay)

This immunoassay measures DNA synthesis as an indicator of cell proliferation.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours.

  • Fixation and Denaturation: Remove the labeling medium, and add a fixing/denaturing solution to the cells.

  • Antibody Incubation: Add the BrdU antibody and incubate.

  • Substrate Reaction: Add the antibody substrate and incubate until color development is sufficient.

  • Signal Measurement: Measure the absorbance or fluorescence according to the manufacturer's instructions.

Signaling Pathways and Mechanisms

Indole-3-propionic acid (IPA) has been shown to exert its cytostatic and anti-proliferative effects through the modulation of specific signaling pathways. The diagram below illustrates the proposed mechanism of action.

G cluster_cell Cancer Cell IPA This compound (hydrolyzed to IPA) AhR_PXR AhR & PXR Receptors IPA->AhR_PXR Activates NRF2 NRF2 AhR_PXR->NRF2 Downregulates iNOS iNOS AhR_PXR->iNOS Upregulates Antioxidant_Defense Antioxidant Defense (e.g., Caspase expression) NRF2->Antioxidant_Defense Regulates ROS_RNS Increased Oxidative/ Nitrosative Stress NRF2->ROS_RNS Inhibits iNOS->ROS_RNS Mitochondria Mitochondria Mitochondria->ROS_RNS Enhances Production Cytostasis Cytostasis & Reduced Stem-ness ROS_RNS->Cytostasis Proliferation Inhibition of Proliferation, Movement, & Metastasis ROS_RNS->Proliferation

Caption: Proposed signaling pathway of this compound (as IPA) in cancer cells.

Experimental Workflow for Cross-Validation

A systematic workflow is essential for the cross-validation of a compound's effect across different cell lines.

G cluster_workflow Experimental Workflow start Select Panel of Cancer Cell Lines culture Cell Culture & Seeding start->culture treatment Treatment with This compound & Alternatives culture->treatment viability Cell Viability Assays (e.g., MTT, WST-1) treatment->viability proliferation Cell Proliferation Assays (e.g., BrdU, Ki67) treatment->proliferation data Data Analysis & EC50 Determination viability->data proliferation->data mechanism Mechanistic Studies (Western Blot, qPCR) comparison Comparative Analysis of Efficacy mechanism->comparison data->comparison comparison->mechanism Informed by end Conclusion on Cross-Validation comparison->end

Caption: A typical experimental workflow for cross-validating the effects of a compound.

Logical Comparison Framework

This diagram outlines the logical steps for comparing this compound with its alternatives.

G cluster_logic Logical Comparison compound_a This compound (as IPA) cell_lines Panel of Cell Lines (e.g., MCF-7, HeLa, A549) compound_a->cell_lines compound_b Alternative 1 (e.g., Indole-3-acetic acid) compound_b->cell_lines compound_c Alternative 2 (e.g., Indole-3-carbinol) compound_c->cell_lines endpoint1 Cytotoxicity (EC50 values) cell_lines->endpoint1 endpoint2 Anti-proliferative Effect cell_lines->endpoint2 endpoint3 Mechanism of Action cell_lines->endpoint3 evaluation Comparative Evaluation endpoint1->evaluation endpoint2->evaluation endpoint3->evaluation decision Identify Most Potent/ Selective Compound evaluation->decision

Caption: Framework for comparing the biological activities of different indole derivatives.

References

Isopropyl 1H-indole-3-propionate: A Critical Evaluation as a Negative Control in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of scientific experimentation, the selection of appropriate controls is paramount to ensure the validity and reliability of the results. A negative control is designed to demonstrate the absence of a particular effect when a specific stimulus is not present, thereby providing a baseline against which to measure the effect of the experimental variable. This guide provides a comprehensive comparison of Isopropyl 1H-indole-3-propionate as a potential negative control, evaluating its suitability against established alternatives and offering insights into the principles of negative control selection in biomedical research.

Understanding the Role of a Negative Control

A negative control is a sample in an experiment that is not expected to produce a positive result. Its purpose is to account for non-specific effects of the experimental procedure, such as the vehicle in which a drug is dissolved, to prevent false positives.[1] An ideal negative control should be as similar as possible to the experimental treatment but without the active component being tested.

This compound: A Profile

This compound is an ester derivative of Indole-3-propionic acid (IPA). IPA is a well-characterized metabolite produced by the gut microbiota from tryptophan.[2][3][4][5][6] IPA itself is biologically active, exhibiting a range of effects, including antioxidant, anti-inflammatory, and neuroprotective properties.[3][5][7] It is known to interact with cellular signaling pathways, such as the aryl hydrocarbon receptor (AhR) and pregnane X receptor (PXR).[3][4]

Given the known biological activity of IPA, its isopropyl ester, this compound, might be considered as a potential negative control under the assumption that the esterification of the carboxylic acid group could render the molecule inactive. The rationale would be that the ester is a close structural analog of the active molecule but may not bind to the same receptors or be metabolized in the same way. However, this assumption requires rigorous experimental validation. Without direct experimental data on the biological inertness of this compound, its use as a negative control is speculative.

Comparison with Established Negative Controls

The choice of a negative control is highly dependent on the specific experiment. Below is a comparison of this compound with commonly used negative controls in various experimental contexts.

Negative Control Principle of Use Advantages Disadvantages Suitability for IPA Experiments
Vehicle Control The solvent or medium used to dissolve the experimental substance (e.g., DMSO, saline).Controls for effects of the solvent itself.May not control for the chemical structure of the test compound.Essential. The vehicle for IPA should always be a negative control.
Untreated/Sham Control Samples that do not receive any treatment.[1]Provides a baseline for the experimental system.Does not account for handling or vehicle effects.Essential. Establishes the baseline physiological state.
Isotype Control (for antibodies) An antibody of the same isotype, host species, and conjugation as the primary antibody, but with no specificity for the target antigen.[8]Controls for non-specific binding of the antibody.[8]Only applicable to antibody-based techniques like flow cytometry or immunohistochemistry.Not directly relevant for studying the effects of a small molecule like IPA.
Knockout/Knockdown Cells/Tissues Cells or tissues where the target of the experimental substance (e.g., a receptor) has been genetically removed or its expression reduced.[1][9]Provides high specificity by demonstrating the target-dependence of the observed effect.Can be technically challenging and expensive to generate.Highly Recommended. Using cells lacking the AhR or PXR would be a powerful negative control for IPA studies.
Inactive Structural Analog A molecule structurally similar to the active compound but known to be biologically inactive.Controls for off-target effects related to the chemical scaffold.Finding a truly inactive analog can be difficult and requires prior validation.This compound could potentially serve this role, but its inactivity must be proven.

Experimental Protocols for Validating a Negative Control

To validate this compound or any other compound as a negative control for experiments involving IPA, a series of rigorous tests should be conducted.

1. Receptor Binding Assays:

  • Objective: To determine if this compound binds to the known receptors of IPA, such as AhR and PXR.

  • Methodology:

    • Utilize a competitive binding assay with radiolabeled ligands for AhR and PXR.

    • Incubate cells or purified receptors with the radiolabeled ligand in the presence of increasing concentrations of unlabeled IPA (positive control) or this compound.

    • Measure the displacement of the radiolabeled ligand to determine the binding affinity of the test compounds.

2. Reporter Gene Assays:

  • Objective: To assess the functional activity of this compound on IPA-mediated signaling pathways.

  • Methodology:

    • Transfect cells with a reporter construct containing a promoter with response elements for AhR or PXR, linked to a reporter gene (e.g., luciferase).

    • Treat the cells with IPA (positive control), this compound, or vehicle (negative control).

    • Measure the reporter gene activity (e.g., luminescence) to determine if the compound activates the signaling pathway.

3. Downstream Functional Assays:

  • Objective: To confirm that this compound does not elicit the same cellular responses as IPA.

  • Methodology: Based on the known functions of IPA, one could measure:

    • Cytokine production: Measure levels of inflammatory cytokines (e.g., IL-1β, TNF-α) in immune cells treated with IPA or this compound.

    • Oxidative stress markers: Assess levels of reactive oxygen species (ROS) in cells exposed to an oxidative challenge and treated with either compound.

    • Gene expression: Analyze the expression of IPA-target genes using qPCR or RNA-sequencing.

Visualizing Experimental Logic

Logical Flow for Validating a Negative Control

cluster_validation Validation of this compound as a Negative Control cluster_outcomes Potential Outcomes cluster_conclusion Conclusion start Hypothesis: This compound is biologically inert binding Receptor Binding Assays (e.g., AhR, PXR) start->binding reporter Reporter Gene Assays (e.g., XRE-luciferase) start->reporter functional Downstream Functional Assays (e.g., Cytokine production, ROS levels) start->functional no_effect No significant binding, activation, or functional effect binding->no_effect No Binding effect Significant binding, activation, or functional effect binding->effect Binding Detected reporter->no_effect No Activation reporter->effect Activation Detected functional->no_effect No Effect functional->effect Effect Observed valid Suitable as a Negative Control no_effect->valid invalid Not a Suitable Negative Control effect->invalid

Caption: A flowchart illustrating the necessary experimental steps to validate whether this compound is a suitable negative control.

Signaling Pathway of Indole-3-propionic Acid (IPA)

cluster_ipa_pathway Known Signaling Pathway of IPA ipa Indole-3-propionic Acid (IPA) receptor Aryl Hydrocarbon Receptor (AhR) / Pregnane X Receptor (PXR) ipa->receptor nucleus Translocation to Nucleus receptor->nucleus response_element Binding to Response Elements (e.g., XRE) nucleus->response_element gene_expression Modulation of Gene Expression response_element->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory, Antioxidant) gene_expression->cellular_response

Caption: A simplified diagram of the signaling pathway activated by Indole-3-propionic acid (IPA).

Conclusion

References

Replicating studies on the biological effects of Isopropyl 1H-indole-3-propionate

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction:

Indole-3-propionic acid (IPA), a prominent metabolite derived from the gut microbial metabolism of tryptophan, has garnered significant scientific interest for its diverse biological activities. While the user's initial query specified "Isopropyl 1H-indole-3-propionate," a thorough review of the scientific literature reveals a scarcity of research on this specific ester. It is plausible that this term is used colloquially for IPA, or that the isopropyl ester acts as a prodrug, rapidly converting to the biologically active IPA in vivo. Consequently, this guide focuses on the extensive body of research available for Indole-3-propionic acid, providing a comparative overview of its biological effects, supported by experimental data. This guide is intended to serve as a valuable resource for researchers and professionals in drug development by summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways.

I. Comparative Analysis of Biological Effects

The biological efficacy of IPA has been demonstrated across several key areas, including neuroprotection, cardioprotection, anti-inflammatory activity, and enhancement of gut barrier function. The following tables summarize the quantitative data from various preclinical studies, offering a comparative perspective on its performance.

Table 1: Neuroprotective Effects of Indole-3-propionic Acid
Experimental ModelTreatment ProtocolKey FindingsQuantitative DataReference
Ischemic brain injury (mouse MCAO model)Intragastric IPA (400 μg/20 g/d)Reduced neuroinflammation and neurological impairment.Significantly lower serum IPA levels in MCAO mice vs. sham. IPA treatment ameliorated these changes.[1]
Ischemic hippocampus (Mongolian gerbil)Oral IPA (10 mg/kg) for 15 days prior to ischemiaProtected neurons from ischemic damage.56.8% of cresyl violet-positive neurons remained in the CA1 region compared to the sham group.[2][2]
Healthy elderly humans (probiotic intervention)Probiotic consumption leading to increased IPAIncreased serum BDNF levels.1.91-fold increase in serum IPA.[3]
Alzheimer's Disease Model (in vitro)Treatment with IPAInhibition of amyloid-beta (Aβ) fibril formation.Data on IC50 or effective concentration not specified in the provided text.[4]
Table 2: Cardioprotective Effects of Indole-3-propionic Acid
Experimental ModelTreatment ProtocolKey FindingsQuantitative DataReference
Heart Failure with Preserved Ejection Fraction (HFpEF) (mouse model)IPA dietary supplementation for 7 weeksAttenuated diastolic dysfunction, oxidative stress, and inflammation.Reduced weight gain, improved insulin sensitivity, and decreased fasting cholesterol levels.[5][5][6]
Isolated perfused mouse heartsAcute IPA treatmentDose-dependent improvement in cardiac contractility.+26.8 ± 11.6% at 1 μM; +93.6 ± 14.4% at 100 μM.[7][7]
Doxorubicin-induced cardiomyocyte damage (in vitro)IPA treatmentReduced apoptosis, inflammation, and oxidative stress.Specific quantitative data on reduction percentages not provided in the abstract.[8]
Septic cardiomyopathy (rat model)Gavage with IPA (20 mg/kg/day) for 7 daysImproved cardiac dysfunction and reduced myocardial inflammation.Significantly lower expression of IL-1β, IL-6, and TNF-α in the LPS + IPA group vs. the LPS group.[9][9]
Table 3: Anti-inflammatory and Immunomodulatory Effects of Indole-3-propionic Acid
Experimental ModelTreatment ProtocolKey FindingsQuantitative DataReference
LPS-stimulated microglial cells (BV2)5 µM IPA treatmentDecreased production of TNF-α.Specific percentage of reduction not provided.[3]
IL-1β-induced chondrocyte inflammationIPA treatment (up to 80 µM)Inhibited expression of inflammatory factors (NO, PGE2, TNF-α, IL-6).No cytotoxicity observed at concentrations up to 80 µM.[10][10]
Sepsis (mouse model)Oral gavage of IPA (20 mg/kg)Enhanced macrophage phagocytosis and attenuated septic injury.Specific quantitative data on phagocytosis enhancement not provided.[11]
Colitis (mouse model)IPA treatmentEnhanced survival and intestinal barrier function.No significant alteration in infiltrating immune cells or systemic inflammatory mediators.[12]
Table 4: Effects of Indole-3-propionic Acid on Gut Barrier Function
Experimental ModelTreatment ProtocolKey FindingsQuantitative DataReference
Caco-2/HT29 co-culture modelIPA treatmentIncreased transepithelial electrical resistance (TEER) and decreased paracellular permeability.Consistent with an increase in tight junction proteins (claudin-1, occludin, and ZO-1).[13][13][14]
Dextran Sulfate Sodium (DSS)-induced colitis in miceIPA treatmentReduced FITC-dextran flux.Demonstrates enhanced intestinal barrier function.[12]
In vivo mouse modelsIPA treatmentDecreased gut permeability to FITC-dextran.Three independent studies confirmed this finding.[15][15]

II. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate replication and further research.

In Vivo Neuroprotection Assay in a Mouse Model of Middle Cerebral Artery Occlusion (MCAO)
  • Animal Model: 8–10-week-old male C57 mice.

  • Procedure:

    • Induce transient focal cerebral ischemia via MCAO.

    • Administer Indole-3-propionic acid (400 μg/20 g/day ) or vehicle via intragastric gavage.

    • Collect blood samples to evaluate serum indole derivative levels using ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS).

    • Assess neurological impairment and brain infarction volume at specified time points post-MCAO.

    • Perform 16S rRNA gene sequencing on fecal samples to analyze gut microbiome composition.

    • Evaluate the integrity of the intestinal barrier (e.g., using FITC-dextran assay).

    • Analyze regulatory T cells (Tregs) and Th17 cells in gut-associated lymphoid tissue via flow cytometry.

  • Reference: [1]

Assessment of Gut Barrier Integrity using FITC-Dextran in Mice
  • Materials: Fluorescein isothiocyanate-dextran (FITC-dextran, 4 kDa), sterile PBS.

  • Procedure:

    • Fast mice for 4-6 hours.

    • Administer FITC-dextran (e.g., 400 mg/kg) via oral gavage.

    • Collect blood samples via retro-orbital or tail bleeding at a specified time point (e.g., 4 hours) after gavage.

    • Centrifuge blood to separate plasma.

    • Measure the fluorescence intensity of the plasma using a fluorometer (excitation ~485 nm, emission ~528 nm).

    • Generate a standard curve with known concentrations of FITC-dextran to quantify its concentration in the plasma.

  • Reference: [12][15]

In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
  • Cell Line: Murine microglial cell line (BV2) or human monocytic cell line (THP-1) differentiated into macrophages.

  • Procedure:

    • Culture cells to ~80% confluency.

    • Pre-treat cells with various concentrations of Indole-3-propionic acid (e.g., 5 µM) for a specified duration (e.g., 24 hours).

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 10 µg/mL) to induce an inflammatory response.

    • Collect the cell culture supernatant.

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using ELISA or cytokine bead array.

    • Cell lysates can be used to analyze the expression of inflammatory pathway proteins (e.g., NF-κB) via Western blot.

  • Reference: [3][9][11]

Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) Activation Assay
  • Method: Luciferase reporter gene assay.

  • Cell Lines: Stably transfected human hepatoma cell lines (e.g., DPX2™ for PXR and 1A2-DRE™ for AhR).

  • Procedure:

    • Seed the transfected cells in 96-well plates.

    • Treat the cells with a range of concentrations of Indole-3-propionic acid.

    • Include a vehicle control and a positive control (e.g., rifampicin for PXR, omeprazole for AhR).

    • After an incubation period, lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the fold activation relative to the vehicle control.

    • Determine the EC50 and Emax values if a dose-response curve is generated.

  • Reference: [11]

III. Signaling Pathways and Experimental Workflows

The biological effects of Indole-3-propionic acid are mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and a typical experimental workflow.

Signaling Pathways

IPAMediatedSignaling cluster_gut Gut Lumen cluster_cell Target Cell (e.g., Epithelial, Immune, Neuron) Tryptophan Dietary Tryptophan GutMicrobiota Gut Microbiota Tryptophan->GutMicrobiota IPA Indole-3-propionic Acid (IPA) GutMicrobiota->IPA Metabolism AhR AhR IPA->AhR Activates PXR PXR IPA->PXR Activates cluster_cell cluster_cell IPA->cluster_cell NFkB NF-κB AhR->NFkB Inhibits AntioxidantResponse Antioxidant Response & Gut Barrier Proteins AhR->AntioxidantResponse Neuroprotection Neuroprotection (e.g., ↑BDNF) AhR->Neuroprotection Cardioprotection Cardioprotection AhR->Cardioprotection PXR->NFkB Inhibits PXR->AntioxidantResponse InflammatoryCytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->InflammatoryCytokines Promotes

Caption: IPA signaling through AhR and PXR to exert its effects.

Experimental Workflow

ExperimentalWorkflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis & Interpretation cell_culture Cell Culture (e.g., Neurons, Cardiomyocytes, Macrophages) ipa_treatment_vitro IPA Treatment (Dose-Response) cell_culture->ipa_treatment_vitro assay_vitro Biological Assays (e.g., Viability, Cytokine ELISA, Western Blot) ipa_treatment_vitro->assay_vitro data_analysis Statistical Analysis assay_vitro->data_analysis pathway_analysis Signaling Pathway Analysis assay_vitro->pathway_analysis animal_model Animal Model (e.g., MCAO, HFpEF, Colitis) ipa_treatment_vivo IPA Administration (e.g., Oral Gavage, Diet) animal_model->ipa_treatment_vivo outcome_measurement Outcome Measurement (e.g., Histology, Behavioral Tests, Biomarkers) ipa_treatment_vivo->outcome_measurement outcome_measurement->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion pathway_analysis->conclusion

Caption: A typical workflow for studying IPA's biological effects.

Indole-3-propionic acid demonstrates significant therapeutic potential across a range of preclinical models, exhibiting robust neuroprotective, cardioprotective, anti-inflammatory, and gut barrier-enhancing properties. Its primary mechanisms of action appear to be mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), leading to the modulation of downstream inflammatory and antioxidant pathways. While direct comparative studies with alternative therapeutic agents are limited, the quantitative data presented in this guide provide a strong foundation for its continued investigation. The detailed experimental protocols and pathway visualizations offered herein are intended to support and guide future research into the promising biological effects of this gut microbial metabolite. Further clinical trials are warranted to translate these preclinical findings into tangible therapeutic applications for a variety of human diseases.

References

Assessing the Translational Potential of Isopropyl 1H-indole-3-propionate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 1H-indole-3-propionate is an ester derivative of Indole-3-propionic acid (IPA), a well-characterized metabolite produced by the gut microbiota from tryptophan. While direct experimental data on this compound is limited, the extensive research on its parent compound, IPA, provides a strong foundation for assessing its translational potential. Esterification with an isopropyl group is a common medicinal chemistry strategy to enhance lipophilicity, which may improve pharmacokinetic properties such as absorption and cell permeability. This guide provides a comparative overview of the biological activities of IPA, which are presumed to be relevant to its isopropyl ester, and discusses its potential as a therapeutic agent.

Mechanism of Action and Signaling Pathways

Indole-3-propionic acid (IPA) exerts its biological effects through multiple mechanisms, primarily centered around its antioxidant and signaling molecule properties. It is a potent scavenger of hydroxyl radicals and can modulate key signaling pathways involved in inflammation, immune response, and cellular protection.[1][2][3]

Key signaling pathways modulated by IPA include:

  • Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) Activation: IPA is a ligand for both AhR and PXR, nuclear receptors that play crucial roles in regulating xenobiotic metabolism, immune function, and gut homeostasis.[1][3][4] Activation of these receptors by IPA can lead to anti-inflammatory effects and enhancement of the intestinal barrier function.[1][5]

  • NF-κB Signaling Inhibition: IPA has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses.[6] By inhibiting NF-κB, IPA can reduce the production of pro-inflammatory cytokines.

  • Antioxidant Activity: IPA is a powerful antioxidant that directly scavenges free radicals.[3] Unlike some other antioxidants, it does not appear to generate reactive pro-oxidant intermediates.[7]

Signaling Pathway Diagrams

IPA_Signaling_Pathways cluster_extracellular Extracellular cluster_cell Intestinal Epithelial Cell / Immune Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IPA Isopropyl 1H-indole-3-propionate (presumed active form: IPA) AhR AhR IPA->AhR Activates PXR PXR IPA->PXR Activates NFkB_complex IKK/IκB/NF-κB IPA->NFkB_complex Inhibits ROS ROS IPA->ROS Scavenges DNA DNA AhR->DNA Translocates & Binds XRE PXR->DNA Translocates & Binds PPRE NFkB NF-κB NFkB_complex->NFkB Releases Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_genes Promotes Transcription Anti_inflammatory_genes Anti-inflammatory Gene Expression DNA->Anti_inflammatory_genes Upregulates

Caption: Simplified signaling pathways of Indole-3-propionic acid (IPA).

Comparative Performance Data

The following tables summarize the in vitro and in vivo experimental data for Indole-3-propionic acid (IPA) in key therapeutic areas, providing a benchmark for the potential performance of this compound.

Table 1: In Vitro Antioxidant and Anti-inflammatory Activity of IPA and Comparators
Compound/MetaboliteAssayModel SystemIC50 / EffectReference
IPA Hydroxyl Radical ScavengingChemical AssayMore potent than melatonin[7]
IPA Lipid Peroxidation InhibitionIschemic hippocampal homogenatesSignificant decrease in 4-hydroxy-2-nonenal[8]
IPA NF-κB InhibitionNot specifiedInhibits NF-κB signaling pathway[6]
Indole-3-acetic acid (IAA) Antioxidant ActivityChemical AssayPro-oxidative intermediates formed[6]
CUR-IPA diester DPPH Radical ScavengingChemical AssayIC50: 625.93 µM[9]
CUR-IPA diester ABTS Radical ScavengingChemical AssayIC50: 290.42 µM[9]
Ascorbic Acid DPPH Radical ScavengingChemical AssayIC50: 34.47 µM[9]
Ascorbic Acid ABTS Radical ScavengingChemical AssayIC50: 15.82 µM[9]
Table 2: In Vivo Neuroprotective and Metabolic Effects of IPA
CompoundAnimal ModelDosageKey FindingsReference
IPA Mongolian gerbils (Ischemia)Not specifiedProtected neurons from ischemia-induced damage[8]
IPA Male Sprague-Dawley ratsMean intake 27.3 mg/kg/daySignificantly lowered fasting blood glucose and insulin levels[10]
IPA IL-10-/- mice (Colitis)20 and 40 mg/kgSignificantly suppressed colonic expression of IL-1β and IL-6[11]
IAA IL-10-/- mice (Colitis)20 and 40 mg/kgLesser effect on IL-1β and IL-6 expression compared to IPA[11]

Experimental Protocols

In Vitro Cholinesterase Inhibition Assay (for CUR-IPA diester)
  • Objective: To determine the inhibitory effect of the compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.

  • Methodology:

    • The assay is performed based on the Ellman's method.

    • Briefly, a solution of the respective cholinesterase enzyme is incubated with the test compound (CUR-IPA diester) at varying concentrations.

    • The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.

    • The rate of color formation is measured spectrophotometrically at 412 nm.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

    • The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined from the dose-response curve.

DSS-Induced Colitis Model in Mice
  • Objective: To evaluate the anti-inflammatory effect of a compound in a model of inflammatory bowel disease.

  • Methodology:

    • Colitis is induced in mice by administering dextran sulfate sodium (DSS) in their drinking water for a specified period (e.g., 7 days).

    • Mice are concurrently treated with the test compound (e.g., IPA or IAA) via oral gavage at specific doses (e.g., 20 and 40 mg/kg).

    • A control group receives DSS and a vehicle control.

    • Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the feces.

    • At the end of the treatment period, mice are euthanized, and the colons are collected.

    • Colon length is measured as an indicator of inflammation (shorter colon length indicates more severe inflammation).

    • Colon tissue samples are collected for histological analysis to assess tissue damage and inflammatory cell infiltration.

    • Additional tissue samples can be used for molecular analysis, such as measuring the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6) by qPCR or ELISA.

Experimental Workflow Diagram

DSS_Colitis_Workflow start Start: C57BL/6 Mice induction Induce Colitis: DSS in drinking water (7 days) start->induction treatment Treatment Groups (Oral Gavage) induction->treatment group1 Vehicle Control treatment->group1 group2 IPA (20 mg/kg) treatment->group2 group3 IPA (40 mg/kg) treatment->group3 monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood group1->monitoring group2->monitoring group3->monitoring endpoint Endpoint (Day 7): Euthanasia & Colon Collection monitoring->endpoint analysis Analysis endpoint->analysis analysis_histology Histology: - Tissue Damage - Inflammation Score analysis->analysis_histology analysis_molecular Molecular Analysis: - Cytokine Expression (qPCR/ELISA) analysis->analysis_molecular analysis_length Colon Length Measurement analysis->analysis_length

Caption: Workflow for the DSS-induced colitis model in mice.

Translational Potential and Future Directions

The available evidence for Indole-3-propionic acid (IPA) suggests a promising therapeutic potential across a range of diseases, including neurodegenerative disorders, inflammatory bowel disease, and metabolic conditions. The key strengths of IPA lie in its potent antioxidant and anti-inflammatory properties, coupled with its ability to modulate significant signaling pathways.

The translational potential of This compound is predicated on the hypothesis that the isopropyl ester will act as a prodrug of IPA, potentially with enhanced bioavailability. The increased lipophilicity conferred by the isopropyl group could lead to:

  • Improved oral absorption: Enhancing its systemic availability after oral administration.

  • Increased blood-brain barrier penetration: Potentially increasing its efficacy in neurodegenerative diseases.

  • Enhanced cellular uptake: Leading to higher intracellular concentrations and greater target engagement.

Future research should focus on:

  • Directly characterizing the biological activity of this compound: In vitro and in vivo studies are needed to confirm that it retains the beneficial effects of IPA and to determine if its potency is altered.

  • Pharmacokinetic studies: Comparing the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and IPA to quantify the impact of esterification.

  • Head-to-head comparison with other promising gut microbiota metabolites: Evaluating its efficacy against other bioactive metabolites like butyrate or indole-3-lactic acid in relevant disease models.

References

Comparative Analysis of Indole-3-Propionic Acid (IPA) as a Proxy for Isopropyl 1H-indole-3-propionate Against Standard-of-Care Drugs in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the preclinical efficacy of Indole-3-Propionic Acid (IPA) in models of Inflammatory Bowel Disease and Neurodegenerative Diseases, benchmarked against established standard-of-care therapies.

Part 1: Inflammatory Bowel Disease (IBD) Model

The dextran sulfate sodium (DSS)-induced colitis model is a widely used preclinical model that mimics the colonic inflammation characteristic of human ulcerative colitis.[1] In this model, DSS is administered in drinking water, causing damage to the colonic epithelium and triggering a robust inflammatory response.[1][2]

Data Presentation: IPA vs. Anti-TNF-α Biologics in DSS-Induced Colitis
Compound Metric Model Dosage Result Reference
Indole-3-Propionic Acid (IPA) Clinical Score (Weight loss, stool consistency, bleeding)DSS-induced colitis in miceNot specifiedImproved clinical outcomes and disease pathology.[3]
Intestinal Barrier FunctionDSS-induced colitis in miceNot specifiedEnhanced barrier function.[3]
Infliximab Severity of ColitisDSS-induced colitis in C57BL/6 mice5 mg/kg or 10 mg/kgAmeliorated the severity of colitis.[4][5][6]
Colonic InflammationDSS-induced colitis in AKR mice5 mg/kgReduced colonic inflammation and pro-inflammatory macrophage recruitment.[6]
Colon Cancer DevelopmentAOM/DSS-induced colitis-associated cancer in mice10 mg/kgSignificantly attenuated the development of colon cancer.[7][8]
Adalimumab Clinical, Colon, and Histological ScoresHumanized mouse model of ulcerative colitisNot specifiedSignificantly reduced clinical, colon, and histological scores.[9]
Serum IL-6 ConcentrationHumanized mouse model of ulcerative colitisNot specifiedReduced serum concentrations of IL-6.[9]
Experimental Protocols

DSS-Induced Colitis Model

  • Animal Model: C57BL/6 mice are commonly used.

  • Induction: Acute colitis is induced by administering 2.5-5% (w/v) DSS (molecular weight 40-50 kDa) in the drinking water for 5-7 consecutive days.[10][11]

  • Monitoring: Animals are monitored daily for body weight, stool consistency, and the presence of rectal bleeding. These parameters are used to calculate a Disease Activity Index (DAI).[2][11]

  • Treatment: IPA, Infliximab, or Adalimumab is administered at specified dosages. Infliximab has been administered both intravenously and by enema.[4]

  • Endpoint Analysis: At the end of the study period (e.g., day 7 or 11), colons are collected for histological analysis to assess inflammation, ulceration, and tissue damage. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and cytokine levels (e.g., TNF-α, IL-1β, IL-6) are often measured in the colonic tissue.[1][12]

Humanized Mouse Model of Ulcerative Colitis

  • Animal Model: NOD/Scid IL2Rγnull (NSG) mice.

  • Reconstitution: Mice are reconstituted with peripheral blood mononuclear cells (PBMCs) from ulcerative colitis (UC) donors.

  • Treatment: Oxelumab or Adalimumab is administered to the reconstituted mice.

  • Endpoint Analysis: Assessment includes clinical, colon, and histological scores, as well as serum concentrations of inflammatory cytokines like IL-6 and IL-1β.[9]

Visualizations: Workflows and Signaling Pathways

DSS_Colitis_Workflow cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Animal Acclimation Animal Acclimation DSS Administration (in drinking water) DSS Administration (in drinking water) Animal Acclimation->DSS Administration (in drinking water) 5-7 days Development of Colitis Symptoms Development of Colitis Symptoms DSS Administration (in drinking water)->Development of Colitis Symptoms Treatment Administration (IPA or Standard of Care) Treatment Administration (IPA or Standard of Care) Development of Colitis Symptoms->Treatment Administration (IPA or Standard of Care) Daily Monitoring (Weight, DAI) Daily Monitoring (Weight, DAI) Treatment Administration (IPA or Standard of Care)->Daily Monitoring (Weight, DAI) Endpoint Analysis Endpoint Analysis Daily Monitoring (Weight, DAI)->Endpoint Analysis End of Study Histology Histology Endpoint Analysis->Histology Cytokine Analysis Cytokine Analysis Endpoint Analysis->Cytokine Analysis MPO Assay MPO Assay Endpoint Analysis->MPO Assay IPA_Signaling_Pathway IPA Indole-3-Propionic Acid (IPA) PXR Pregnane X Receptor (PXR) IPA->PXR Activates AhR Aryl Hydrocarbon Receptor (AhR) IPA->AhR Activates NFkB NF-κB Signaling PXR->NFkB Inhibits Barrier Intestinal Barrier Integrity (Tight Junctions, Mucins) PXR->Barrier Enhances AhR->Barrier Enhances Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Inflammation Promotes Comparative_Logic User Request Compare Isopropyl 1H-indole-3-propionate vs. Standard of Care Literature Search Literature Search for Direct Comparisons User Request->Literature Search Data Gap Finding: Limited to No Direct Comparative Data Available Literature Search->Data Gap Proxy Compound Strategy: Use Indole-3-Propionic Acid (IPA) as a Closely Related Proxy Data Gap->Proxy Compound IPA Data Gather Preclinical Data for IPA in Disease Models Proxy Compound->IPA Data SOC Data Gather Preclinical Data for Standard-of-Care Drugs in Similar Models Proxy Compound->SOC Data Indirect Comparison Synthesize Data for Indirect Comparison IPA Data->Indirect Comparison SOC Data->Indirect Comparison IPA_Neuroprotection_Pathway IPA Indole-3-Propionic Acid (IPA) OxidativeStress Oxidative Stress (ROS) IPA->OxidativeStress Reduces Microglia Microglial Activation IPA->Microglia Inhibits Neuroprotection Neuroprotection IPA->Neuroprotection BDNF_NGF BDNF & NGF Expression IPA->BDNF_NGF Promotes NeuronalDamage Neuronal Damage & Inflammation OxidativeStress->NeuronalDamage TNFa TNF-α Production Microglia->TNFa Promotes Microglia->NeuronalDamage TNFa->NeuronalDamage BDNF_NGF->Neuroprotection

References

Safety Operating Guide

Proper Disposal of Isopropyl 1H-indole-3-propionate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Isopropyl 1H-indole-3-propionate, a comprehensive understanding of proper disposal procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.

Immediate Safety and Hazard Profile

  • Acute Oral Toxicity[1][2]

  • Skin Corrosion/Irritation[1][2][3]

  • Serious Eye Damage/Eye Irritation[1][2][3]

  • Specific target organ toxicity (single exposure), may cause respiratory irritation[1][2][3]

Therefore, it is crucial to avoid generating dust and to prevent contact with skin, eyes, and clothing. In case of accidental release, sweep up the solid material and place it into a suitable, closed container for disposal.[3] Do not let this chemical enter the environment or sewer systems. [3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol outlines the necessary steps for its proper disposal as hazardous waste.

1. Waste Identification and Segregation:

  • Classification: this compound waste is classified as hazardous chemical waste.[1]

  • Segregation: This waste must be segregated from other waste streams. At a minimum, it should be kept separate from acids, bases, oxidizers, and cyanides.[4] It is recommended to store it with other non-halogenated organic solids.

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat

3. Waste Container Selection and Labeling:

  • Container: Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid is recommended.[5][6] The container must be in good condition, free from damage or leaks.[7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8] The label should also include the date accumulation started and the associated hazards (e.g., "Irritant").

4. Waste Accumulation and Storage:

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] The SAA must be at or near the point of generation and under the control of laboratory personnel.[5][9]

  • Storage Conditions: Keep the container tightly closed except when adding waste.[7] Store it in a cool, dry, and well-ventilated area, away from incompatible materials.[10][11]

  • Quantity Limits: Adhere to the quantity limits for hazardous waste accumulation as defined by your institution's generator status (e.g., Very Small, Small, or Large Quantity Generator).[8]

5. Final Disposal:

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

  • Documentation: Ensure that all required waste tracking documentation is completed accurately. Chemical waste must be tracked from its point of generation to its final disposal.[8]

  • Prohibited Actions: Do not dispose of this compound down the drain or in the regular trash.[3]

Quantitative Data Summary

ParameterGuidelineSource
pH for Aqueous Solutions (if applicable) Adjust to between 5 and 11.5 before any potential drain disposal (not recommended for this compound)[12]
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of hazardous waste[9]
Storage Time Limit in Laboratory (Academic) Maximum of six months[5]
Small Quantity Generator (SQG) Monthly Limit Up to 1,000 kilograms of waste[8]
Large Quantity Generator (LQG) Monthly Limit More than 1,000 kilograms of waste[8]

Experimental Protocols Cited

The procedures outlined in this document are based on standard laboratory chemical waste management protocols as described by the U.S. Environmental Protection Agency (EPA) and in Safety Data Sheets for analogous compounds.[3][5][8][9] These protocols are not experimental but are established best practices for ensuring safety and regulatory compliance.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start Generate Isopropyl 1H-indole-3-propionate Waste identify_waste Classify as Hazardous Waste start->identify_waste don_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify_waste->don_ppe no_drain Do NOT Pour Down Drain identify_waste->no_drain no_trash Do NOT Dispose in Regular Trash identify_waste->no_trash select_container Select Compatible Waste Container don_ppe->select_container label_container Label Container: 'Hazardous Waste' + Chemical Name + Hazards select_container->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa keep_closed Keep Container Tightly Closed store_saa->keep_closed check_limits Monitor Accumulation Time & Quantity Limits keep_closed->check_limits contact_ehs Contact EHS or Licensed Waste Contractor check_limits->contact_ehs complete_docs Complete Waste Tracking Documentation contact_ehs->complete_docs end Proper Disposal Complete complete_docs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Isopropyl 1H-indole-3-propionate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Isopropyl 1H-indole-3-propionate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on a composite of safety data for structurally related compounds, including Indole-3-propionic acid and Isopropyl Alcohol, to ensure a comprehensive safety approach in the absence of a specific Safety Data Sheet (SDS) for the ester.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye Protection Chemical safety goggles with side shields are required.[1] A face shield should be used if there is a risk of splashing.[2]
Hand Protection Wear suitable chemical-resistant gloves, such as nitrile or impervious gloves, tested according to EN 374.[1][3][4]
Skin and Body A laboratory coat or long-sleeved clothing is required.[2][3] For larger quantities or where splashing is possible, a chemical-resistant apron and antistatic boots are recommended.[3]
Respiratory Use only in a well-ventilated area, such as a fume hood.[2][5] If ventilation is inadequate or dust/vapors are generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P1) should be used.[1]

Handling and Storage

Proper handling and storage are critical to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6][7]

  • Wash hands and any exposed skin thoroughly after handling.[3][5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3][5]

  • Use non-sparking tools and take precautionary measures against static discharge.[3][8]

  • Ensure adequate ventilation, preferably by working in a chemical fume hood.[2]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][4][5]

  • Keep the container tightly closed.[5][8]

  • Protect from direct sunlight as the compound may be light-sensitive.[5][9][10]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[3][9]

Spillage and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, sweep up and shovel the material into a suitable, labeled container for disposal.[5][9] Avoid generating dust.[10] For liquid spills, use an absorbent material to contain the spill.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[5]

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE as outlined above.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[5]

  • Disposal should be in accordance with all local, regional, and national regulations.[5]

  • Do not allow the chemical to enter drains or waterways.[1][5]

  • Contaminated packaging should be handled in the same manner as the substance itself.[1]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_sds Review Safety Data Sheet prep_ppe Don Personal Protective Equipment prep_sds->prep_ppe prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh/Measure Compound prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Glassware & Surfaces handle_exp->cleanup_decon spill_contain Contain Spill handle_exp->spill_contain If Spill Occurs cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe spill_clean Clean & Decontaminate Area spill_contain->spill_clean spill_dispose Dispose of Spill Waste spill_clean->spill_dispose spill_dispose->cleanup_ppe

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.